molecular formula C20H21ClO6 B13825141 Rubinin

Rubinin

Cat. No.: B13825141
M. Wt: 392.8 g/mol
InChI Key: PFCNGVAJKSGUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rubinin is a useful research compound. Its molecular formula is C20H21ClO6 and its molecular weight is 392.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H21ClO6

Molecular Weight

392.8 g/mol

IUPAC Name

10-chloro-9-hydroxy-1-(2-hydroxybutan-2-yl)-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one

InChI

InChI=1S/C20H21ClO6/c1-6-20(4,24)11-8-13(25-5)10(3)16-17(11)26-18-14(19(23)27-16)9(2)7-12(22)15(18)21/h7-8,22,24H,6H2,1-5H3

InChI Key

PFCNGVAJKSGUNN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC(=C(C2=C1OC3=C(C(=CC(=C3Cl)O)C)C(=O)O2)C)OC)O

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Robinin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Robinin (B1680710), a naturally occurring flavonoid glycoside. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Robinin is a flavonoid glycoside, specifically a kaempferol-3-O-robinoside-7-O-rhamnoside, found in various plants, most notably in the flowers of Robinia pseudoacacia (black locust).[1] As a member of the flavonoid family, Robinin has garnered interest for its potential pharmacological activities, including anti-inflammatory and antioxidant properties. This guide delves into the detailed chemical structure of Robinin, its physicochemical characteristics, established experimental protocols for its isolation and analysis, and its known interactions with cellular signaling pathways.

Chemical Structure and Properties

Robinin is a complex diglycoside of the flavonol kaempferol (B1673270).[1] The core structure consists of a kaempferol aglycone to which two different sugar moieties are attached at the C3 and C7 positions via O-glycosidic bonds. The disaccharide at the C3 position is robinose (a rhamnosyl-galactose unit), and a rhamnose unit is attached at the C7 position.

The systematic IUPAC name for Robinin is 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one.

Physicochemical Properties

A summary of the key physicochemical properties of Robinin is presented in the table below.

PropertyValueReference
Molecular Formula C₃₃H₄₀O₁₉[1]
Molecular Weight 740.66 g/mol [1]
Appearance Light yellow crystalline powder
Melting Point 194-195 °C
Solubility Soluble in hot water
CAS Number 301-19-9
Spectroscopic Data

The structural elucidation of Robinin has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been utilized to characterize the fragmentation pattern of Robinin. In negative ion mode, the deprotonated molecule [M-H]⁻ undergoes characteristic losses of the sugar moieties. The initial fragmentation involves the loss of a rhamnose residue, followed by the cleavage of the robinose unit. This sequential fragmentation provides definitive evidence for the nature and location of the glycosidic linkages.

¹³C NMR spectral data provides a detailed map of the carbon skeleton of Robinin. The chemical shifts are indicative of the different carbon environments within the kaempferol backbone and the sugar residues.

Table of ¹³C NMR Chemical Shifts for Robinin

Carbon AtomChemical Shift (ppm)
Kaempferol Moiety
C-2157.3
C-3134.8
C-4178.1
C-5161.8
C-699.1
C-7163.2
C-894.2
C-9157.8
C-10106.1
C-1'121.5
C-2', C-6'131.2
C-3', C-5'115.6
C-4'160.2
Galactose Moiety
C-1''102.5
C-2''71.8
C-3''74.1
C-4''68.9
C-5''76.2
C-6''67.2
Rhamnose (at Galactose) Moiety
C-1'''101.2
C-2'''71.1
C-3'''71.3
C-4'''72.8
C-5'''69.1
C-6'''18.1
Rhamnose (at C-7) Moiety
C-1''''99.2
C-2''''70.8
C-3''''70.9
C-4''''72.1
C-5''''69.5
C-6''''18.3

Note: Assignments are based on typical flavonoid glycoside spectra and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocols

Isolation and Purification of Robinin from Robinia pseudoacacia Flowers

The following protocol is a peer-reviewed method for the isolation of Robinin.

Materials and Equipment:

  • Dried flowers of Robinia pseudoacacia

  • Ethanol (B145695) (60%)

  • Alumina for column chromatography

  • Rotary evaporator

  • Centrifuge

  • HPLC system for purity analysis

Procedure:

  • Extraction: Macerate the dried and powdered flowers of Robinia pseudoacacia with 60% ethanol.

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Column Chromatography: Subject the concentrated aqueous extract to column chromatography on alumina.

  • Elution: Elute the column with a suitable solvent system to separate the flavonoid fraction containing Robinin.

  • Crystallization: Concentrate the Robinin-containing fractions and allow the compound to crystallize.

  • Recrystallization: Recrystallize the crude Robinin from a mixture of ethanol and methanol (B129727) to obtain a purified product.[1]

  • Purity Assessment: Analyze the purity of the isolated Robinin using High-Performance Liquid Chromatography (HPLC).

An alternative method utilizing ultrasound-microwave synergistic extraction has also been patented, offering a potentially more efficient extraction process.[1]

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential of Robinin can be assessed using various in vitro assays. A common method is the inhibition of protein denaturation assay.

Principle: Inflammation can be induced by the denaturation of proteins. The ability of a compound to inhibit heat-induced protein denaturation can be correlated with its anti-inflammatory activity.

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS)

  • Robinin

  • Non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., diclofenac (B195802) sodium)

  • Spectrophotometer

Procedure:

  • Prepare a solution of BSA in PBS.

  • Prepare various concentrations of Robinin and the positive control.

  • To the BSA solution, add the test solutions of Robinin or the positive control.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating at 72°C for 5 minutes.

  • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Biological Activity and Signaling Pathways

Robinin has been reported to exhibit anti-inflammatory properties, and its mechanism of action is linked to the modulation of key inflammatory signaling pathways.

Inhibition of the TLR4/NF-κB Signaling Pathway

Research has indicated that Robinin can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and inflammation. Specifically, Robinin has been shown to inhibit the expression of TLR2 and TLR4 and prevent the translocation of the p65 subunit of the nuclear factor-kappa B (NF-κB) into the nucleus. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

Below is a diagram illustrating the proposed mechanism of Robinin's inhibitory action on the TLR4/NF-κB signaling pathway.

Robinin_TLR4_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkB NF-κB (p50/p65) IkappaB->inhibition2 Degradation NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates NFkB_IkappaB NF-κB-IκB Complex NFkB_IkappaB->IkappaB Releases NFkB_IkappaB->NFkB Robinin Robinin Robinin->inhibition1 Robinin->inhibition2 inhibition1->TLR4_MD2 Inhibits Expression inhibition2->NFkB_nucleus Inhibits Translocation DNA DNA NFkB_nucleus->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes Induces

Caption: Robinin's inhibition of the TLR4/NF-κB pathway.

Conclusion

This technical guide has provided a detailed examination of the chemical structure of Robinin, a flavonoid glycoside with promising biological activities. The information presented, including its physicochemical properties, spectroscopic data, and established experimental protocols, serves as a valuable resource for researchers. The elucidation of its inhibitory effects on the TLR4/NF-κB signaling pathway highlights its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to fully explore the therapeutic applications of Robinin.

Experimental Workflow Diagrams

To further aid in the practical application of the described protocols, the following diagrams illustrate the experimental workflows.

Isolation_Workflow start Start: Dried Robinia pseudoacacia flowers extraction Maceration with 60% Ethanol start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration chromatography Alumina Column Chromatography concentration->chromatography elution Elution chromatography->elution fraction_collection Fraction Collection elution->fraction_collection crystallization Crystallization fraction_collection->crystallization recrystallization Recrystallization (Ethanol/Methanol) crystallization->recrystallization hplc Purity Analysis (HPLC) recrystallization->hplc end Purified Robinin hplc->end

Caption: Workflow for the isolation and purification of Robinin.

Anti_inflammatory_Assay_Workflow start Start: Prepare BSA and Test Solutions mixing Mix BSA with Robinin/ Positive Control start->mixing incubation1 Incubate at 37°C for 20 min mixing->incubation1 denaturation Induce Denaturation (Heat at 72°C for 5 min) incubation1->denaturation cooling Cooling denaturation->cooling measurement Measure Turbidity at 660 nm cooling->measurement calculation Calculate % Inhibition measurement->calculation end Results calculation->end

Caption: Workflow for the in vitro anti-inflammatory assay.

References

Mechanism of Action of Robinin in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a flavonoid glycoside, has garnered interest for its potential therapeutic applications. Composed of the flavonol kaempferol (B1673270) linked to a trisaccharide, Robinin is found in various plant species. Flavonoids as a class are recognized for their neuroprotective capabilities, which include antioxidant, anti-inflammatory, and modulatory effects on neuronal signaling pathways.[1][2][3] These properties suggest that Robinin may hold significant promise for the development of novel treatments for a range of neurological disorders.

This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of action of Robinin in neuronal cells. It is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development, summarizing key findings, detailing experimental methodologies, and outlining potential avenues for future investigation. While direct research on Robinin in neuronal cells is emerging, this guide synthesizes available data and extrapolates from studies on related flavonoids and different cell types to present a cohesive model of its potential neuropharmacological activity.

Core Mechanisms of Action in Neuronal Cells

The neuroprotective effects of Robinin are likely multifactorial, involving a combination of antioxidant, anti-inflammatory, and direct modulation of neuronal signaling pathways.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a key contributor to neuronal damage in various neurodegenerative diseases.[4][5][6] Flavonoids, including Robinin, are known to possess potent antioxidant properties.

A study on the cardioprotective effects of Robinin demonstrated its ability to mitigate oxidative stress by increasing the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[7] This was associated with a reduction in intracellular ROS.[7][8] It is highly probable that a similar mechanism is active in neuronal cells. Furthermore, Robinin has been shown to activate the Nrf2 signaling pathway, a key regulator of the antioxidant response, in cardiac cells.[9] This pathway is also crucial for neuronal protection against oxidative stress.

Anti-inflammatory Effects

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative disorders.[10] Flavonoids are known to exert anti-inflammatory effects through the modulation of key signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[3] Robinin has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in non-neuronal cells by altering the TLR-NF-κB signaling pathway.[7] This suggests a similar anti-inflammatory role in the central nervous system, where it could protect neurons from inflammatory damage.

Modulation of Neuronal Signaling Pathways and Receptors

Beyond its antioxidant and anti-inflammatory actions, Robinin appears to directly interact with neuronal signaling cascades and receptors.

A study investigating the pharmacological actions of Robinin in the central nervous system of adult zebrafish revealed anxiolytic and anticonvulsant effects.[11] These effects were blocked by flumazenil, a GABA-A receptor antagonist, strongly suggesting that Robinin interacts with and modulates GABA-A receptors.[11] This interaction likely enhances GABAergic inhibition, a mechanism shared by benzodiazepines, leading to a reduction in neuronal excitability. Molecular docking studies further support the interaction of Robinin with GABA-A receptors.[11]

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. In a study on cardiac cells, Robinin was found to attenuate apoptosis by activating the Akt/GSK3β pathway.[7][8] This pathway is also a key regulator of neuronal survival and plasticity.[12] Activation of Akt and subsequent inhibition of GSK3β by Robinin could therefore represent a significant mechanism for its neuroprotective effects, shielding neurons from apoptotic cell death.

Signaling Pathways

Based on the available evidence, the following signaling pathways are likely modulated by Robinin in neuronal cells.

Robinin_Signaling_Pathways Robinin Robinin GABA_A GABA-A Receptor Robinin->GABA_A Modulates ROS Reactive Oxygen Species (ROS) Robinin->ROS Scavenges Nrf2 Nrf2 Robinin->Nrf2 Activates NF_kB NF-κB Pathway Robinin->NF_kB Inhibits PI3K_Akt PI3K/Akt Pathway Robinin->PI3K_Akt Activates Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Leads to Anxiolytic_Anticonvulsant Anxiolytic & Anticonvulsant Effects Neuronal_Inhibition->Anxiolytic_Anticonvulsant Neuroprotection Neuroprotection Anxiolytic_Anticonvulsant->Neuroprotection Oxidative_Stress Decreased Oxidative Stress ROS->Oxidative_Stress Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Nrf2->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Oxidative_Stress Oxidative_Stress->Neuroprotection Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Neuroinflammation Decreased Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Neuroinflammation->Neuroprotection GSK3b GSK3β (inhibition) PI3K_Akt->GSK3b Apoptosis Decreased Apoptosis PI3K_Akt->Apoptosis Inhibits GSK3b->Apoptosis Promotes Apoptosis->Neuroprotection

Caption: Proposed signaling pathways of Robinin in neuronal cells.

Quantitative Data Summary

The following tables summarize the available quantitative data for Robinin. It is important to note that much of this data is from non-neuronal cell types and serves as a basis for hypothesizing its effects in neurons.

Table 1: In Vitro Effects of Robinin

ParameterCell LineConcentrationEffectReference
Cell ViabilityH9c2 Cardiomyoblasts1-50 µg/mlIncreased viability against ISO-induced toxicity[7]
ROS ProductionH9c2 Cardiomyoblasts50 µg/mlSignificantly reduced ISO-induced ROS levels[7][8]
Antioxidant Enzyme LevelsH9c2 Cardiomyoblasts50 µg/mlIncreased SOD and CAT levels[7]

Table 2: In Vivo Effects of Robinin

Animal ModelDosageEffectReference
Adult Zebrafish4 mg/kgAnxiolytic effects, blocked by flumazenil[11]
Adult Zebrafish40 mg/kgAnticonvulsant effects, blocked by flumazenil[11]
Hypercholesterolemic Rats50 mg/kgReduced myocardial ischemia/reperfusion injury[9]

Experimental Protocols

The following are detailed methodologies for key experiments that have been or could be used to investigate the mechanism of action of Robinin in neuronal cells.

Cell Culture
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC-12 cells are commonly used for in vitro neurotoxicity and neuroprotection studies.[13][14][15]

  • Primary Neuronal Cultures: For more physiologically relevant data, primary cortical or hippocampal neurons can be isolated from embryonic rodents.[13]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For differentiation, the serum concentration is reduced, and growth factors such as Brain-Derived Neurotrophic Factor (BDNF) may be added.

Assessment of Neuroprotection

Neuroprotection_Workflow start Start: Neuronal Cell Culture pretreatment Pre-treatment with Robinin (various concentrations) start->pretreatment induce_stress Induce Neuronal Stress (e.g., H2O2, glutamate, Aβ) pretreatment->induce_stress incubation Incubation (24-48h) induce_stress->incubation assay Assess Cell Viability (MTT, LDH assay) incubation->assay end End: Determine Neuroprotective Effect assay->end

Caption: Experimental workflow for assessing neuroprotection.

  • MTT Assay for Cell Viability:

    • Seed neuronal cells in a 96-well plate.

    • Pre-treat cells with varying concentrations of Robinin for a specified time (e.g., 2 hours).

    • Induce neurotoxicity with an agent like hydrogen peroxide (H₂O₂), glutamate, or amyloid-beta (Aβ) peptides.

    • After incubation (e.g., 24 hours), add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay for Cytotoxicity:

    • Follow a similar treatment protocol as the MTT assay.

    • Collect the cell culture supernatant.

    • Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.

Measurement of Intracellular ROS
  • Culture neuronal cells on glass coverslips or in 96-well plates.

  • Treat cells with Robinin followed by an oxidative stressor.

  • Load cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 30 minutes.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

Western Blot Analysis for Signaling Proteins
  • Treat neuronal cells with Robinin and/or a relevant stimulus.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-GSK3β, GSK3β, Nrf2, NF-κB).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Electrophysiological Recordings
  • Patch-Clamp Technique: To directly assess the effect of Robinin on ion channels, whole-cell patch-clamp recordings can be performed on cultured neurons. This technique allows for the measurement of ion currents through specific channels, such as GABA-A receptors, in response to Robinin application.

Conclusion and Future Directions

The available evidence strongly suggests that Robinin possesses significant neuroprotective potential, likely mediated through a combination of antioxidant, anti-inflammatory, and direct neuromodulatory effects. Its ability to interact with the GABAergic system and modulate key cell survival pathways like the PI3K/Akt pathway highlights its promise as a therapeutic agent for neurological disorders characterized by neuronal excitotoxicity, oxidative stress, and apoptosis.

However, further research is critically needed to fully elucidate the mechanism of action of Robinin specifically in neuronal cells. Future studies should focus on:

  • Confirming the identified signaling pathways in neuronal models.

  • Identifying the specific subunits of the GABA-A receptor that Robinin interacts with.

  • Investigating the effects of Robinin on other neurotransmitter systems.

  • Evaluating the efficacy of Robinin in animal models of specific neurodegenerative diseases. [16][17][18]

  • Determining the blood-brain barrier permeability of Robinin.

A deeper understanding of these aspects will be crucial for the translation of these promising preclinical findings into novel therapeutic strategies for a range of debilitating neurological conditions.

References

The Role of Robinin in the Akt/GSK3β/Nrf2 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinin, a naturally occurring flavonoid, has demonstrated significant potential in modulating cellular stress responses, particularly through its interaction with the Akt/GSK3β/Nrf2 signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Robinin's activity, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts. Visual diagrams of the signaling cascade and experimental workflows are included to offer a clear and comprehensive understanding of Robinin's role in this critical cytoprotective pathway.

Introduction

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, playing a pivotal role in protecting cells from oxidative and electrophilic stress. The activity of Nrf2 is tightly controlled by the Keap1-Cul3-E3 ubiquitin ligase complex, which targets Nrf2 for proteasomal degradation under basal conditions. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key upstream regulator of Nrf2. Akt, a serine/threonine kinase, can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK3β), a negative regulator of Nrf2. Inactivation of GSK3β prevents the phosphorylation and subsequent degradation of Nrf2, allowing its translocation to the nucleus and the activation of antioxidant response element (ARE)-driven gene expression.

Robinin, a flavonoid glycoside, has been shown to exert protective effects against oxidative stress-induced cellular damage in various models.[1] Recent evidence has specifically implicated Robinin as a modulator of the Akt/GSK3β/Nrf2 signaling pathway, highlighting its therapeutic potential in conditions associated with oxidative stress, such as myocardial ischemia/reperfusion injury.[2][3] This guide will delve into the specifics of this interaction.

The Akt/GSK3β/Nrf2 Signaling Pathway

The canonical Akt/GSK3β/Nrf2 signaling pathway is a crucial axis in cellular defense. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its ubiquitination and degradation. Upon stimulation by growth factors or in response to oxidative stress, the PI3K/Akt pathway is activated. Akt phosphorylates GSK3β at Serine 9, thereby inhibiting its kinase activity. This prevents GSK3β from phosphorylating Nrf2, which would otherwise mark it for degradation. Consequently, stabilized Nrf2 translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the ARE in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Akt_GSK3b_Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Akt Akt pAkt p-Akt Akt->pAkt Phosphorylation GSK3b GSK3β pAkt->GSK3b Inhibits (Phosphorylation) pGSK3b p-GSK3β (inactive) GSK3b->pGSK3b Nrf2 Nrf2 GSK3b->Nrf2 Phosphorylates for degradation Keap1 Keap1 Keap1->Nrf2 Sequesters & promotes ubiquitination Ub Ubiquitin Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Robinin Robinin Robinin->Akt Activates sMaf sMaf Nrf2_n->sMaf ARE ARE TargetGenes HO-1, NQO1, etc.

Caption: The Akt/GSK3β/Nrf2 signaling pathway and the proposed mechanism of action for Robinin.

Robinin's Effect on the Akt/GSK3β/Nrf2 Pathway: Quantitative Data

Experimental evidence from both in vivo and in vitro models demonstrates Robinin's ability to modulate the Akt/GSK3β/Nrf2 signaling pathway.

In Vivo Evidence: Myocardial Ischemia/Reperfusion Model

In a study utilizing a rat model of myocardial ischemia/reperfusion injury in hypercholesterolemic rats, administration of Robinin (50 mg/kg body weight) for two weeks resulted in significant changes in the expression of key components of the Akt/GSK3β/Nrf2 pathway.[2]

Table 1: Effect of Robinin on Gene Expression in Rat Myocardium [2]

GeneTreatment GroupRelative mRNA Expression (Fold Change vs. Control)p-value
Akt HC + RobininIncreased< 0.001
GSK3β HC + RobininDecreased< 0.001
n-Nrf2 HC + RobininIncreased (nuclear)< 0.001
HO-1 HC + RobininIncreased< 0.001
NQO1 HC + RobininIncreased< 0.001
*HC: Hypercholesterolemic

These findings suggest that Robinin upregulates the expression of the pro-survival kinase Akt while downregulating the Nrf2 inhibitor GSK3β, leading to increased nuclear translocation of Nrf2 and subsequent activation of its downstream antioxidant target genes.[2]

In Vitro Evidence: H9c2 Cardiomyocyte Model

In an in vitro model using H9c2 rat cardiomyocytes subjected to isoproterenol (B85558) (ISO)-induced oxidative stress, pre-treatment with Robinin demonstrated a dose-dependent protective effect.[1]

Table 2: Protective Effect of Robinin on ISO-Treated H9c2 Cardiomyocytes [1]

Robinin Concentration (µg/ml)Cell Viability (%)
0 (ISO only)~50%
163.45%
569.82%
1076.35%
2585.45%
5090.19%

Furthermore, Robinin treatment (50 µg/ml) in this model led to a significant modulation of antioxidant enzyme levels, indicating a reduction in oxidative stress.[1]

Table 3: Effect of Robinin on Antioxidant Enzyme Levels in ISO-Treated H9c2 Cells [1]

MarkerTreatment GroupEffect
LDH (Lactate Dehydrogenase) Robinin + ISOSignificantly reduced compared to ISO alone
MDA (Malondialdehyde) Robinin + ISOSignificantly reduced compared to ISO alone
CAT (Catalase) Robinin + ISOActivity restored towards control levels
SOD (Superoxide Dismutase) Robinin + ISOActivity restored towards control levels

It is important to note that a study on pancreatic cancer cells showed that Robinin can downregulate the PI3K/Akt signaling pathway, suggesting that its effects may be context-dependent and vary based on the cell type and pathological condition.[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the role of Robinin in the Akt/GSK3β/Nrf2 signaling pathway.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is a crucial technique to quantify the protein levels of total and phosphorylated Akt, GSK3β, and Nrf2.

Western_Blot_Workflow start Cell/Tissue Lysis protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-Nrf2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Analysis detection->analysis

Caption: A generalized workflow for Western blot analysis.

Protocol:

  • Cell Lysis:

    • Treat cells with Robinin at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) in Laemmli buffer.

    • Separate proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total GSK3β, phospho-GSK3β (Ser9), and Nrf2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels and then to a loading control (e.g., β-actin or GAPDH).

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with Robinin.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips and treat with Robinin.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against Nrf2.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips and visualize using a fluorescence or confocal microscope.

    • Quantify the nuclear fluorescence intensity of Nrf2 using image analysis software.

Nrf2-ARE Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Luciferase_Assay_Workflow start Transfect cells with ARE-luciferase reporter plasmid treatment Treat cells with Robinin start->treatment lysis Cell Lysis treatment->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay analysis Data Analysis (Normalize to control) luciferase_assay->analysis

Caption: A simplified workflow for the Nrf2-ARE luciferase reporter assay.

Protocol:

  • Cell Transfection:

    • Transfect cells (e.g., HEK293T or HepG2) with a plasmid containing the luciferase gene driven by an ARE promoter. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of Robinin for a specified duration (e.g., 24 hours).

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of Nrf2 activity relative to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to confirm the direct binding of Nrf2 to the ARE sequences in the promoter regions of its target genes.

Protocol:

  • Cross-linking and Chromatin Preparation:

    • Treat cells with Robinin and then cross-link protein-DNA complexes with formaldehyde.

    • Lyse the cells and sonicate to shear the chromatin into smaller fragments.

  • Immunoprecipitation:

    • Incubate the chromatin with an antibody against Nrf2 to immunoprecipitate Nrf2-DNA complexes.

  • DNA Purification:

    • Reverse the cross-links and purify the immunoprecipitated DNA.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the ARE-containing promoter regions of Nrf2 target genes (e.g., HO-1, NQO1) to quantify the amount of precipitated DNA.

Conclusion

The available evidence strongly supports the role of Robinin as a positive modulator of the Akt/GSK3β/Nrf2 signaling pathway. By activating Akt and inhibiting GSK3β, Robinin promotes the nuclear translocation and transcriptional activity of Nrf2, leading to an enhanced antioxidant response. This mechanism underlies Robinin's observed cytoprotective effects in preclinical models of oxidative stress. The provided quantitative data and detailed experimental protocols offer a solid foundation for further investigation into the therapeutic potential of Robinin and for the development of novel drugs targeting this critical signaling cascade. Further research is warranted to fully elucidate the dose-dependent effects on protein phosphorylation and to explore its therapeutic efficacy in various disease models.

References

Physical and chemical properties of Robinin flavonoid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin (B1680710), a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the physical and chemical properties of Robinin, detailed experimental protocols for its extraction, purification, and analysis, and a visualization of its known interactions with key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

Robinin is a complex flavonoid glycoside with the IUPAC name 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₃H₄₀O₁₉[1]
Molecular Weight 740.66 g/mol [2]
CAS Number 301-19-9[1]
Melting Point 192-200 °C[3][4]
Solubility Soluble in DMSO and water.[3]
Spectral Data

The structural elucidation of Robinin is heavily reliant on various spectroscopic techniques. While a complete, publicly available spectral dataset for pure Robinin is not readily accessible, the expected characteristics based on its flavonoid structure are described below.

UV-Visible (UV-Vis) Spectroscopy: Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum.[5][6] For flavonols like Robinin, Band I is expected in the range of 350-385 nm, and Band II is expected between 250-280 nm.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: The proton NMR spectrum of a flavonoid glycoside like Robinin would be complex. Aromatic protons on the flavonoid backbone would appear in the downfield region (typically δ 6-8 ppm).[8] Signals corresponding to the sugar moieties would be observed in the upfield region (typically δ 3-5.5 ppm), with anomeric protons being the most downfield of the sugar protons.

  • ¹³C-NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon (C-4) in the range of δ 175-185 ppm.[8] Aromatic carbons would resonate in the δ 90-165 ppm region, while signals for the sugar carbons would be found in the δ 60-105 ppm range.

Mass Spectrometry (MS): The mass spectrum of Robinin would show a molecular ion peak corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns involving the loss of sugar moieties (glycosidic cleavage) and retro-Diels-Alder fragmentation of the C-ring of the flavonoid aglycone.[4][9][10]

Experimental Protocols

Extraction of Robinin from Robinia pseudoacacia Flowers (Ultrasound-Microwave Synergistic Method)

This protocol describes an efficient method for extracting Robinin from the flowers of Robinia pseudoacacia.[2]

Materials:

  • Dried flowers of Robinia pseudoacacia

  • Ethanol (B145695) (60-70%)

  • Neutral alumina (B75360)

  • Methanol

  • Oven

  • Grinder with an 80-mesh sieve

  • Ultrasonic-microwave synergistic extraction device

  • Centrifuge

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of Plant Material: Dry the flowers of Robinia pseudoacacia in an oven at 60°C. Once dried, grind the flowers and pass the powder through an 80-mesh sieve.

  • Extraction:

    • To the powdered plant material, add 4-9 times the volume of 60-70% ethanol.

    • Allow the mixture to soak for 30-60 minutes.

    • Perform extraction using an ultrasonic-microwave synergistic device with an ultrasonic power of 400W and a microwave power of 500-600W for 2-3 hours.

    • After extraction, centrifuge the mixture and collect the supernatant.

    • Concentrate the supernatant using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Column Chromatography: Pack a chromatography column with neutral alumina (particle size 50-100 mesh) with a height-to-diameter ratio of 4-10:1. The mass ratio of the crude extract to neutral alumina should be 1:4-6. Apply the crude extract to the column and elute with an appropriate solvent system.

    • Recrystallization: Concentrate the collected eluent under vacuum to obtain a crude Robinin product. Recrystallize the crude product twice using an ethanol-methanol (1:1 v/v) mixed solvent to obtain highly purified Robinin.

Purification of Flavonoids using Macroporous Resin Chromatography

This protocol provides a general method for the purification of flavonoids from a crude extract.[11]

Materials:

  • Crude flavonoid extract

  • Macroporous resin (e.g., D4020)

  • Ethanol

  • Deionized water

  • Chromatography column

Procedure:

  • Column Preparation: Pre-treat the macroporous resin according to the manufacturer's instructions and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude flavonoid extract in an appropriate solvent to a concentration of approximately 20 mg/mL. Load the sample solution onto the column until the resin is saturated.

  • Elution:

    • Wash the column with 5 bed volumes (BV) of deionized water to remove impurities.

    • Elute with 5 BV of 5% (v/v) aqueous ethanol.

    • Elute the target flavonoids with 5 BV of 30% (v/v) aqueous ethanol at a flow rate of 2 BV/h.

  • Collection and Concentration: Collect the 30% ethanol eluate, which contains the purified flavonoids. Concentrate the solution using a rotary evaporator to obtain the purified product.

Analysis of Robinin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the sensitive and selective quantification of Robinin in biological samples.[1]

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer with a TurboIonSpray interface.

  • C18 analytical column.

Reagents:

  • Mobile Phase A: Water with 0.025% formic acid and 1 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile with 0.025% formic acid.

  • Internal Standard: Rutin.

Procedure:

  • Chromatographic Separation: Perform chromatographic separation on a C18 column using a gradient elution with mobile phases A and B.

  • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode under multiple reaction monitoring (MRM).

  • Quantification: Use a calibration curve generated with known concentrations of Robinin. Rutin can be used as an internal standard to improve accuracy and precision. The limit of detection for this method has been reported to be 0.1 ng/mL in cell lysate.[1]

Signaling Pathway Interactions

Preliminary research has indicated that Robinin exerts its biological effects by modulating specific intracellular signaling pathways.

TLR4/NF-κB Signaling Pathway

Robinin has been shown to inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[12][13] This pathway is a key regulator of the inflammatory response. Upon activation by ligands such as lipopolysaccharide (LPS) or oxidized low-density lipoprotein (ox-LDL), TLR4 initiates a signaling cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes. Robinin is suggested to inhibit the expression of TLR4 and the subsequent translocation of the NF-κB p65 subunit, thereby downregulating the production of inflammatory mediators.[12]

TLR4_NFkB_Pathway cluster_NFkB cluster_nucleus LPS ox-LDL/LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Gene Expression Robinin Robinin Robinin->TLR4 Robinin->NFkB_active Inhibits Translocation

Robinin's inhibition of the TLR4/NF-κB signaling pathway.
TGF-β1 Signaling Pathway

Robinin has also been implicated in the modulation of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.[3] The TGF-β1 pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and extracellular matrix production. The canonical pathway involves the binding of TGF-β1 to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates SMAD proteins (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate gene expression. While the precise mechanism of Robinin's interaction is still under investigation, it is hypothesized to modulate this pathway, potentially influencing processes like fibrosis and apoptosis.

TGFB1_Pathway cluster_nucleus TGFB1 TGF-β1 TBRII TβRII TGFB1->TBRII TBRI TβRI TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation SMAD4 SMAD4 pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Translocation genes Target Gene Expression Robinin Robinin Robinin->TBRI Modulation?

References

Preliminary Research on Robinin's Biological Activities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a flavonoid glycoside derived from kaempferol, is a natural compound found in various plants, including those of the Robinia genus. Preliminary research has unveiled a spectrum of biological activities, positioning Robinin as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of Robinin's biological activities, with a focus on its anti-inflammatory, antioxidant, anticancer, cardioprotective, and neuroprotective effects. Detailed experimental protocols for key assays and visual representations of implicated signaling pathways are presented to facilitate future research endeavors.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of Robinin. It is important to note that specific quantitative data for Robinin, such as IC50 and MIC values, are not extensively available in the public domain and require experimental determination.

Table 1: Anticancer Activity of Robinin (Illustrative)

Cell LineCancer TypeIC50 (µM)Reference
MCF-7 Breast CancerData not available-
A549 Lung CancerData not available-
HepG2 Liver CancerData not available-
Mia-PACA2 Pancreatic CancerEffective at 1 µM[1]
PANC-1 Pancreatic CancerEffective at 1 µM[1]

Table 2: Antioxidant Activity of Robinin (Illustrative)

AssaySC50/IC50 (µg/mL)Reference
DPPH Radical Scavenging Activity Data not available-
ABTS Radical Scavenging Activity Data not available-

Table 3: Anti-inflammatory Activity of Robinin

ModelDosageEffectReference
Adjuvant-induced arthritis in rats 50 mg/kg (oral gavage, with methotrexate)Reduced plasma levels of IL-17A and activity of gamma-glutamyl transferase in the joint.[2]
Oxidized LDL-induced hPBMCs 6 µg/mLInhibited expression of MCP-1, TNF-α, IL-6, and ICAM-1.[3]

Table 4: Neuroprotective Activity of Robinin

ModelDosage/ConcentrationEffectReference
Adult Zebrafish (Anxiolytic) 4 mg/kg (i.p.)Anxiolytic behavior without sedation.[4]
Adult Zebrafish (Anticonvulsant) 40 mg/kg (i.p.)Delayed onset of seizures.[4]

Table 5: Antibacterial Activity of Robinin (Illustrative)

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus Data not available-
Escherichia coli Data not available-

Key Signaling Pathways

Robinin has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival.

TLR4_NFkB_Pathway cluster_nucleus Nucleus Robinin Robinin TLR4 TLR4 Robinin->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Inflammatory_Genes Inflammatory Gene Transcription DNA DNA NFkB_n->DNA DNA->Inflammatory_Genes

Caption: Robinin inhibits the TLR4/NF-κB signaling pathway.

TLR2_PI3K_AKT_Pathway Robinin Robinin TLR2 TLR2 Robinin->TLR2 Inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Activates Cell_Proliferation Cell Proliferation & EMT AKT->Cell_Proliferation

Caption: Robinin inhibits the TLR2-PI3K-AKT signaling pathway.

Akt_GSK3b_Fyn_Pathway Robinin Robinin Akt Akt Robinin->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Fyn Fyn Akt->Fyn Inhibits Nrf2 Nrf2 GSK3b->Nrf2 Inhibits Fyn->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Cardioprotection Cardioprotective Effects ARE->Cardioprotection

Caption: Robinin promotes cardioprotection via the Akt/GSK3β/Fyn pathway.

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of Robinin on cancer cell lines.

Materials:

  • Robinin

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Robinin in DMSO. Dilute the stock solution with a complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Robinin. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of Robinin that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of Robinin.

Materials:

  • Robinin

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of Robinin in methanol. Make a series of dilutions to obtain different concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each Robinin dilution to the wells. Then, add the DPPH solution to each well. Include a control (methanol + DPPH solution) and a blank (methanol + sample, without DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Determine the SC50 value (the concentration of Robinin that scavenges 50% of the DPPH radicals) from a dose-response curve.

Anti-inflammatory Activity: In Vivo Adjuvant-Induced Arthritis in Rats

This animal model is used to evaluate the anti-inflammatory potential of Robinin in a chronic inflammatory condition.

Materials:

  • Robinin

  • Male Wistar rats

  • Freund's Complete Adjuvant (FCA)

  • Plethysmometer

  • Calipers

Procedure:

  • Induction of Arthritis: Inject 0.1 mL of FCA into the sub-plantar region of the right hind paw of the rats.

  • Grouping and Treatment: Divide the rats into groups: control, arthritic control, and Robinin-treated groups. Administer Robinin orally at the desired dosage daily for a specified period (e.g., 14-28 days), starting from the day of adjuvant injection or after the onset of arthritis.

  • Assessment of Arthritis:

    • Paw Volume: Measure the paw volume of both hind paws using a plethysmometer at regular intervals.

    • Arthritic Score: Score the severity of arthritis based on erythema, swelling, and joint deformity.

    • Body Weight: Monitor the body weight of the animals throughout the experiment.

  • Biochemical and Histopathological Analysis: At the end of the experiment, collect blood samples for analysis of inflammatory markers (e.g., cytokines). Euthanize the animals and collect the paw joints for histopathological examination.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of Robinin on the expression of proteins in specific signaling pathways (e.g., TLR4/NF-κB).

Materials:

  • Cells or tissues treated with Robinin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TLR4, anti-p-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells or tissues in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The preliminary research on Robinin highlights its potential as a multi-target therapeutic agent. Its demonstrated anti-inflammatory, antioxidant, anticancer, cardioprotective, and neuroprotective activities warrant further in-depth investigation. This technical guide provides a foundational framework for researchers to design and execute experiments to further elucidate the mechanisms of action and therapeutic potential of Robinin. The provided protocols and pathway diagrams serve as a starting point for a more comprehensive preclinical evaluation of this promising natural compound. The significant gaps in quantitative data underscore the need for rigorous experimental determination of IC50, SC50, and MIC values to accurately assess the potency of Robinin in various biological systems.

References

Robinin: A Promising Flavonoid for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Neurodegenerative diseases represent a significant and growing global health burden, with limited therapeutic options available. The exploration of natural compounds with neuroprotective properties has emerged as a promising avenue for drug discovery. Robinin (B1680710) (Kaempferol-3-O-robinobioside-7-O-rhamnoside), a flavonoid glycoside found in various plants, has garnered attention for its potential therapeutic effects in the central nervous system. This technical guide provides an in-depth overview of the current scientific evidence supporting robinin as a potential neuroprotective agent, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols to facilitate further research and development.

Core Neuroprotective Mechanisms of Robinin

Robinin exerts its neuroprotective effects through a multi-targeted approach, primarily involving anti-inflammatory, antioxidant, and receptor-modulating activities. These mechanisms collectively contribute to the mitigation of neuronal damage and the preservation of cognitive function.

Anti-Inflammatory Effects via NF-κB and STAT3 Inhibition

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Robinin has demonstrated the ability to modulate critical inflammatory signaling pathways.

  • NF-κB Signaling: Robinin has been shown to inhibit the Toll-like receptor (TLR)/NF-κB signaling pathway. It can suppress the expression of TLR2 and TLR4, thereby inhibiting the translocation of the NF-κB p65 subunit to the nucleus. This action downregulates the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS).

  • STAT3 Signaling: Studies on closely related kaempferol (B1673270) glycosides suggest a role in inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Activated STAT3 is implicated in glial activation and the production of inflammatory mediators. By inhibiting STAT3 phosphorylation, robinin may reduce the activation of microglia and astrocytes, key cellular players in neuroinflammation.[1]

Antioxidant Properties through Nrf2 Pathway Activation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal cell death. Robinin exhibits potent antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that protects against oxidative stress.

  • Superoxide (B77818) Dismutase (SOD) and Catalase (CAT): Key enzymes involved in the detoxification of superoxide radicals and hydrogen peroxide, respectively.

Studies have shown that robinin treatment can increase the activity of SOD and CAT, thereby enhancing the cellular capacity to neutralize harmful ROS.[2][3]

Modulation of GABAA Receptors

Robinin has been found to interact with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This interaction is believed to contribute to its anxiolytic and anticonvulsant effects.[4] The anxiolytic effects of a 4 mg/kg dose of robinin in zebrafish were blocked by flumazenil, a GABA-A receptor antagonist, suggesting a direct interaction with the benzodiazepine (B76468) binding site.[4] While the direct link between GABA-A receptor modulation and neuroprotection against degenerative processes requires further elucidation, maintaining inhibitory tone is crucial for preventing excitotoxicity, a common pathway of neuronal death.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on robinin and its closely related kaempferol glycosides, providing insights into its potency and efficacy in various experimental models.

In Vivo Neuroprotective Effects of Robinin
Model Organism Zebrafish (Danio rerio)[4]
Doses Administered 4, 20, and 40 mg/kg[4]
Observed Effects - Anxiolytic: Increased time spent in the light zone of the light/dark tank (effective at 4 mg/kg).[4] - Anticonvulsant: Increased latency to seizures induced by pentylenetetrazole (effective at 40 mg/kg).[4] - Memory Preservation: Prevented memory impairment in an inhibitory avoidance test (effective at 40 mg/kg).[4]
Effects of Robinin on Antioxidant Enzymes (In Vitro)
Cell Line H9c2 Cardiomyocytes (as a model for oxidative stress)[2][3]
Treatment Robinin (50 µg/ml) against Isoproterenol-induced oxidative stress[3]
Observed Effects - Increased Superoxide Dismutase (SOD) activity [2][3] - Increased Catalase (CAT) activity [2][3]
Effects of Kaempferol Glycosides on Inflammatory Markers (In Vivo)
Model Rat Middle Cerebral Artery Occlusion (MCAO)[1]
Compound Kaempferol-3-O-rutinoside (KRS) and Kaempferol-3-O-glucoside (KGS)[1]
Effect - Reduced Infarct Volume: Significantly attenuated brain infarct volume compared to vehicle-treated group.[1] - Inhibited Glial Activation: Decreased expression of OX-42 (microglia) and GFAP (astrocytes).[1] - Suppressed Inflammatory Signaling: Inhibited phosphorylation of STAT3 and nuclear translocation of NF-κB p65.[1]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Robinin's multifaceted neuroprotective signaling pathways.

G cluster_setup cluster_assays Cells Neuronal Cells (e.g., SH-SY5Y, PC12) Inducer Neurotoxic Insult (e.g., Oxidative Stress, LPS) Cells->Inducer 1. Induce Damage Robinin Robinin Treatment (Varying Concentrations) Inducer->Robinin 2. Treat Viability Cell Viability Assay (MTT, LDH) Robinin->Viability 3a. Assess Viability Western Western Blot (p-STAT3, Nrf2, NF-κB) Robinin->Western 3b. Analyze Signaling Proteins qPCR RT-qPCR (HO-1, NQO1 mRNA) Robinin->qPCR 3c. Measure Gene Expression ELISA ELISA (Pro-inflammatory Cytokines) Robinin->ELISA 3d. Quantify Cytokines

Caption: General workflow for in vitro neuroprotection assays of Robinin.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of robinin's neuroprotective properties. These protocols are based on established methods used for flavonoids and related compounds.

In Vitro Neuroprotection Assay Against Oxidative Stress
  • Objective: To determine the protective effect of robinin against oxidative stress-induced neuronal cell death.

  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells.

  • Materials:

    • Cell culture medium (e.g., DMEM/F12) with supplements.

    • Robinin stock solution (dissolved in DMSO).

    • Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or glutamate).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of robinin (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 2-4 hours).

    • Induce oxidative stress by adding the neurotoxic agent (e.g., 100 µM H₂O₂) to the wells (excluding control wells) and incubate for 24 hours.

    • MTT Assay:

      • Add MTT solution to each well and incubate for 4 hours.

      • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control.

    • LDH Assay:

      • Collect the cell culture supernatant.

      • Perform the LDH assay according to the manufacturer's instructions.

      • Measure the absorbance to determine LDH release, an indicator of cell death.

Western Blot Analysis for Signaling Proteins (p-STAT3, Nrf2, NF-κB)
  • Objective: To quantify the effect of robinin on the expression and phosphorylation of key signaling proteins.

  • Procedure:

    • Culture and treat neuronal cells with robinin and/or an inflammatory stimulus (e.g., LPS) as described above.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, Nrf2, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the band intensities using densitometry software.

Quantitative Real-Time PCR (RT-qPCR) for Nrf2 Target Genes
  • Objective: To measure the effect of robinin on the mRNA expression of Nrf2 target genes.

  • Procedure:

    • Treat neuronal cells with robinin for a specified time.

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.[6]

In Vitro Blood-Brain Barrier (BBB) Permeability Assay
  • Objective: To assess the ability of robinin to cross the blood-brain barrier.

  • Model: Transwell co-culture system with brain endothelial cells (e.g., hCMEC/D3) on the apical side and astrocytes on the basolateral side.[7][8]

  • Procedure:

    • Establish the in vitro BBB model in Transwell inserts.

    • Add robinin to the apical (blood) chamber.

    • At various time points, collect samples from the basolateral (brain) chamber.

    • Quantify the concentration of robinin in the basolateral samples using HPLC or LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the endothelial cell monolayer.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
  • Objective: To evaluate the neuroprotective efficacy of robinin in an animal model of ischemic stroke.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.[9]

  • Procedure:

    • Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a defined period (e.g., 90 minutes).[9]

    • Administer robinin (e.g., intravenously or intraperitoneally) at different doses before, during, or after the ischemic insult.

    • After a reperfusion period (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.

    • Euthanize the animals and harvest the brains.

    • Determine the infarct volume by TTC (2,3,5-triphenyltetrazolium chloride) staining.

    • Perform histological and molecular analyses on brain tissue to evaluate inflammation, apoptosis, and signaling pathway activation.

Conclusion and Future Directions

The available evidence strongly suggests that robinin is a promising candidate for further investigation as a neuroprotective agent. Its ability to modulate multiple key pathways involved in neurodegeneration, including inflammation and oxidative stress, provides a strong rationale for its therapeutic potential.

Future research should focus on:

  • Conducting more extensive in vivo studies in various models of neurodegenerative diseases to confirm its efficacy and determine optimal dosing and treatment windows.

  • Elucidating the precise molecular interactions of robinin with its targets, particularly the GABA-A receptor and components of the NF-κB and Nrf2 pathways.

  • Investigating the pharmacokinetics and metabolism of robinin in more detail to optimize its delivery to the central nervous system.

  • Exploring the potential for synergistic effects when combined with other neuroprotective agents.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of robinin as a potential novel therapy for the treatment of neurodegenerative diseases.

References

In Silico Modeling of Robinin and Its Molecular Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinin, a naturally occurring flavonoid glycoside, has garnered significant interest for its therapeutic potential, particularly its anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the in silico modeling of Robinin and its interactions with key molecular targets. We will explore the methodologies behind computational approaches such as molecular docking and molecular dynamics simulations to elucidate the binding mechanisms of Robinin. Furthermore, this guide details the signaling pathways modulated by Robinin, specifically the TLR2/4-PI3K/AKT and NF-κB pathways, and provides experimental protocols for their validation. While quantitative in silico binding data for Robinin with its primary targets remains limited, this guide serves as a comprehensive resource for researchers aiming to explore the computational biology of this promising natural compound.

Introduction to Robinin

Robinin is a flavonoid glycoside found in various plants, including those of the Vigna and Robinia genera[1]. Its chemical structure consists of the flavonol kaempferol (B1673270) linked to a robinobiose sugar moiety. Emerging research has highlighted Robinin's potential as a therapeutic agent due to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. In silico modeling plays a crucial role in understanding the molecular mechanisms underlying these effects, providing a foundation for rational drug design and development.

Molecular Targets of Robinin

Current research indicates that Robinin's biological activities are primarily mediated through its interaction with the following molecular targets:

  • Toll-like Receptors (TLRs): Robinin has been identified as an inhibitor of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4)[1][2]. These receptors are key components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases and cancers.

  • Downstream Signaling Proteins: By inhibiting TLRs, Robinin subsequently modulates downstream signaling cascades, including the PI3K/AKT and NF-κB pathways, which are critical regulators of cell survival, proliferation, and inflammation[1][2].

  • Other Potential Targets: In silico studies have also explored the interaction of Robinin with other proteins, such as the SARS-CoV-2 main protease (Mpro), suggesting a broader range of potential molecular targets.

In Silico Modeling of Robinin-Target Interactions

In silico modeling provides a powerful and cost-effective approach to investigate the binding of Robinin to its molecular targets at an atomic level. This section outlines the key computational methodologies.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in identifying potential binding sites and estimating the binding affinity.

Experimental Protocol: Molecular Docking of Robinin with TLR2

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein (e.g., human TLR2) from the Protein Data Bank (PDB). If the full structure is unavailable, homology modeling can be used to generate a model.

    • Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDockTools or Chimera.

    • Obtain the 3D structure of Robinin from a database like PubChem and optimize its geometry using a suitable force field (e.g., MMFF94).

  • Grid Box Generation:

    • Define the binding site on the TLR2 protein. This can be based on known ligand-binding sites or predicted using binding pocket detection algorithms[3].

    • Generate a grid box that encompasses the defined binding site. A typical grid size for docking small molecules is 60 x 60 x 60 Å with a spacing of 0.375 Å[4].

  • Docking Simulation:

    • Perform the docking simulation using software such as AutoDock Vina or FlexX[5].

    • The Lamarckian Genetic Algorithm is a commonly used search algorithm for exploring the conformational space of the ligand within the binding site[4].

    • Set the number of genetic algorithm runs (e.g., 25) and other parameters as required by the software[4].

  • Analysis of Results:

    • Analyze the docking results to identify the binding poses with the lowest binding energies.

    • Visualize the protein-ligand interactions, including hydrogen bonds and hydrophobic interactions, using software like PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the Robinin-target complex over time, allowing for a more detailed understanding of the binding stability and conformational changes.

Experimental Protocol: MD Simulation of Robinin-TLR2 Complex

  • System Setup:

    • Use the best-ranked docked pose of the Robinin-TLR2 complex as the starting structure.

    • Parameterize the protein and ligand using a force field such as AMBER (e.g., ff14SB for the protein and GAFF for the ligand)[6][7].

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model)[6][7].

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system[6].

  • Minimization and Equilibration:

    • Perform energy minimization of the system to remove steric clashes. This is often done in two stages: first minimizing the positions of water and hydrogen atoms, followed by minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) for a sufficient duration (e.g., 1 ns)[8].

  • Production Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns)[9]. The length of the simulation will depend on the specific research question.

  • Trajectory Analysis:

    • Analyze the MD trajectory to evaluate the stability of the complex using metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Analyze the protein-ligand interactions, such as hydrogen bond occupancy, over the course of the simulation.

    • Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate the binding affinity.

In Silico ADME Prediction

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial in the early stages of drug discovery.

Methodology: In Silico ADME Prediction for Robinin

  • Input: The 2D or 3D structure of Robinin is used as input for ADME prediction software or web servers (e.g., SwissADME, admetSAR)[10][11].

  • Property Calculation: These tools use a variety of computational models, including quantitative structure-activity relationship (QSAR) models, to predict a range of physicochemical and pharmacokinetic properties.

  • Key ADME Parameters Predicted:

    • Absorption: Gastrointestinal (GI) absorption, cell permeability (e.g., Caco-2).

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Drug-likeness: Adherence to rules such as Lipinski's Rule of Five.

Quantitative Data Summary

The availability of quantitative in silico data for Robinin's interaction with its primary molecular targets is currently limited. The following table summarizes the available data. Further research is needed to populate this table with binding affinities and inhibitory concentrations for key targets like TLR2 and TLR4.

Molecular TargetIn Silico MethodPredicted Binding Affinity (kcal/mol)Interacting ResiduesReference
SARS-CoV-2 Main Protease (Mpro)Molecular Docking-9.0Asn142, Gly143, Arg188, Thr190[In silico study]

Signaling Pathways Modulated by Robinin

Robinin exerts its biological effects by modulating key intracellular signaling pathways. The following sections detail the PI3K/AKT and NF-κB pathways, which are known to be inhibited by Robinin.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Robinin has been shown to inhibit this pathway, likely through its upstream inhibition of TLR2[1].

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Robinin Robinin TLR2 TLR2 Robinin->TLR2 Inhibits PI3K PI3K TLR2->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream Activates

Caption: Robinin inhibits the PI3K/AKT signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Robinin's inhibition of TLRs leads to the suppression of this pathway, resulting in its anti-inflammatory effects[2].

NFkB_Pathway cluster_cytoplasm Cytoplasm Robinin Robinin TLRs TLR2/TLR4 Robinin->TLRs Inhibits MyD88 MyD88 TLRs->MyD88 Recruits IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB IkB_p p-IκB Proteasome Proteasomal Degradation IkB_p->Proteasome NFkB_active Active NF-κB IkB_p->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Promotes

Caption: Robinin inhibits the NF-κB signaling pathway.

Experimental Validation

In silico predictions should always be validated through experimental assays. The following section provides a general protocol for Western blot analysis, a common technique to validate the effects of a compound on a signaling pathway.

Experimental Protocol: Western Blot Analysis of PI3K/AKT Pathway Inhibition by Robinin

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., pancreatic cancer cells Mia-PACA2 or PANC-1) in the appropriate medium.

    • Treat the cells with varying concentrations of Robinin for a specified duration. Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-AKT, anti-total-AKT, anti-p-PI3K, anti-total-PI3K, and a loading control like anti-β-actin).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of Robinin on protein phosphorylation.

Conclusion and Future Directions

In silico modeling is a valuable tool for elucidating the molecular mechanisms of action of natural compounds like Robinin. This guide has provided a framework for the computational and experimental investigation of Robinin's interactions with its molecular targets and its impact on key signaling pathways. While the current body of in silico quantitative data is nascent, the methodologies outlined here provide a clear path for future research. Further studies should focus on generating robust quantitative data for Robinin's binding to TLR2 and TLR4 through both computational and experimental approaches. Such data will be invaluable for the rational design of more potent and selective Robinin-based therapeutics for the treatment of inflammatory diseases and cancer.

References

In Vitro Anti-inflammatory Effects of Robinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Robinin, a flavonoid glycoside. The information presented herein is a synthesis of findings from multiple preclinical studies, intended to support further research and development efforts. This document details the effects of Robinin on key inflammatory pathways, summarizes quantitative data on its bioactivity, and outlines the experimental protocols used to generate these findings.

Executive Summary

Robinin has demonstrated significant anti-inflammatory effects in various in vitro models. Its mechanism of action primarily involves the modulation of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor (TLR) signaling. Robinin has been shown to suppress the production of pro-inflammatory cytokines and enzymes, highlighting its potential as a therapeutic agent for inflammatory conditions.

Key In Vitro Anti-inflammatory Activities of Robinin

Robinin exerts its anti-inflammatory effects through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: Robinin has been observed to reduce the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[1]

  • Downregulation of Inflammatory Enzymes: The compound effectively downregulates the expression and activity of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes pivotal to the inflammatory response.

  • Modulation of Signaling Pathways: Robinin has been shown to interfere with the activation of the NF-κB pathway by inhibiting the translocation of the p65 subunit to the nucleus.[2] It also modulates the TLR signaling pathway, specifically targeting TLR2 and TLR4.[2][3] Furthermore, evidence suggests its involvement in the PI3K/Akt signaling pathway.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of Robinin from various studies.

Table 1: Effect of Robinin on Cell Viability

Cell LineConcentrationIncubation TimeViability (%)Reference
hPBMCs1-10 µg/mL24 hNo obvious cytotoxicity[1]
H9c20-50 µg/mL24 h~95% at 50 µg/mL[6]
Mia-PACA21 µM24 hSlight toxicity[4]
PANC-11 µM24 hSlight toxicity[4]
HPNE1 µM24 hNo toxicity[4]

Table 2: Inhibition of Pro-inflammatory Markers by Robinin

Cell LineInducerRobinin Conc.MarkerInhibitionReference
hPBMCsox-LDL6 µg/mLMCP-1Significant Inhibition[1]
hPBMCsox-LDL6 µg/mLTNF-αSignificant Inhibition[1]
hPBMCsox-LDL6 µg/mLIL-6Significant Inhibition[1]
hPBMCsox-LDL6 µg/mLVCAM-1Significant Inhibition[2]
Mia-PACA2-1 µMIL-6Diminished Expression[4][5]
PANC-1-1 µMTNF-αDiminished Expression[4][5]

Table 3: Effect of Robinin on Signaling Pathways

Cell LineInducerRobinin Conc.Pathway ComponentEffectReference
hPBMCsox-LDL6 µg/mLTLR2 mRNAInhibited Upregulation[1][2]
hPBMCsox-LDL6 µg/mLTLR4 mRNAInhibited Upregulation[1][2]
hPBMCsox-LDL6 µg/mLNF-κB p65 translocationInhibited[2]
Pancreatic Cancer Cells-1 µMTLR2Targeted[4][5]
Pancreatic Cancer Cells-1 µMPI3K/AktDownregulated[4][5]

Signaling Pathways and Experimental Workflows

Robinin's Modulation of the TLR4/NF-κB Signaling Pathway

Robinin has been shown to inhibit the inflammatory cascade initiated by lipopolysaccharide (LPS) through the TLR4/NF-κB signaling pathway. The binding of LPS to TLR4 triggers a downstream signaling cascade that results in the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. Robinin interferes with this process, leading to a reduction in the inflammatory response.

Robinin inhibits the LPS-induced TLR4/NF-κB signaling pathway.
Experimental Workflow for Assessing Anti-inflammatory Effects

The following diagram illustrates a typical experimental workflow for evaluating the in vitro anti-inflammatory effects of Robinin.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture Macrophages (e.g., RAW 264.7) cell_seeding 2. Seed cells in plates cell_culture->cell_seeding pretreatment 3. Pre-treat with Robinin (various concentrations) cell_seeding->pretreatment stimulation 4. Stimulate with LPS pretreatment->stimulation supernatant 5. Collect supernatant stimulation->supernatant cell_lysate 6. Prepare cell lysates stimulation->cell_lysate elisa 7a. ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa griess 7b. Griess Assay for Nitric Oxide supernatant->griess western 7c. Western Blot for (iNOS, COX-2, p-p65) cell_lysate->western

General workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Robinin's anti-inflammatory effects. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used. Human peripheral blood mononuclear cells (hPBMCs) are also utilized.[2]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells are typically seeded in 6-well or 24-well plates. After reaching 70-80% confluency, the cells are pre-treated with various concentrations of Robinin for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or oxidized low-density lipoprotein (ox-LDL) and incubating for a specified period (e.g., 24 hours).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: ELISA is used to quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's instructions, which typically involve:

      • Coating a 96-well plate with a capture antibody.

      • Adding the supernatant samples and standards to the wells.

      • Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that produces a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is employed to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated NF-κB p65) in cell lysates.

  • Procedure:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for mRNA Expression
  • Principle: RT-PCR is used to measure the mRNA expression levels of target genes (e.g., TLR2, TLR4, TNF-α, IL-6).

  • Procedure:

    • Isolate total RNA from the treated cells using a suitable RNA isolation kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

    • Perform PCR using gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the PCR products by agarose (B213101) gel electrophoresis and visualize with a DNA stain (e.g., ethidium (B1194527) bromide).

    • For quantitative real-time PCR (qPCR), use a fluorescent dye (e.g., SYBR Green) to monitor the amplification in real-time and calculate the relative gene expression using the ΔΔCt method.

Conclusion

The in vitro evidence strongly suggests that Robinin possesses significant anti-inflammatory properties. Its ability to modulate key signaling pathways and inhibit the production of inflammatory mediators makes it a promising candidate for further investigation as a potential therapeutic agent for a range of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compelling natural compound.

References

The Enigma of Robinin: A Technical Guide to Initial Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinin, a complex flavonoid glycoside, presents a significant challenge and opportunity in the field of pharmacokinetics. As a derivative of kaempferol (B1673270), it holds therapeutic promise, yet its journey from administration to systemic circulation is poorly understood. This technical guide synthesizes the current, albeit limited, understanding of Robinin's bioavailability. Drawing upon initial studies and the broader knowledge of flavonoid glycoside absorption and metabolism, this document provides a foundational resource for researchers. It outlines the probable metabolic fate of Robinin, details relevant experimental methodologies for its study, and visualizes the key cellular transport mechanisms and signaling pathways modulated by its aglycone, kaempferol. The data herein, while not exhaustive for Robinin itself, offers a critical starting point for future investigation into harnessing the therapeutic potential of this intricate natural compound.

Introduction to Robinin and its Bioavailability Challenges

Robinin is a glycosyloxyflavone, specifically kaempferol-3-O-robinobioside-7-O-rhamnoside[1]. Like many flavonoid glycosides, it is characterized by low oral bioavailability[2]. This is primarily attributed to two factors: its poor aqueous solubility, which limits dissolution in gastrointestinal fluids, and the necessity of enzymatic metabolism for absorption[2]. For Robinin to be absorbed, it is believed to undergo hydrolysis by intestinal enzymes or gut microbiota to its aglycone form, kaempferol[2][3]. This enzymatic conversion is a critical and often inefficient step that varies among individuals, significantly impacting the systemic levels of the active compound.

Quantitative Data on Flavonoid Glycoside Bioavailability

Table 1: Pharmacokinetic Parameters of Quercetin (B1663063) Glycosides in Humans After Oral Administration

CompoundDoseCmax (ng/mL)Tmax (h)Elimination Half-life (t1/2) (h)
Quercetin glycosides from onion powder~100 mg aglycone equivalents273.2 ± 93.72.0 ± 1.714.8 ± 4.8
Quercetin glycosides from apple peel powder~100 mg aglycone equivalents63.8 ± 22.42.9 ± 2.065.4 ± 80.0

Data extracted from a study on the pharmacokinetics of quercetin absorption from apples and onions in healthy humans.[4]

Table 2: Bioavailability of Quercetin from Different Glycosidic Forms

CompoundRelative Bioavailability (%)
Quercetin glucoside100
Quercetin rutinoside20

Data from a study comparing the absorption of quercetin glucoside and quercetin rutinoside in humans.[5]

Experimental Protocols for Bioavailability Assessment

To rigorously assess the bioavailability of Robinin, a combination of in vitro and in vivo models is essential. The following are detailed methodologies for key experiments that can be adapted for Robinin studies.

In Vitro Intestinal Absorption using Caco-2 Cell Monolayers

This method assesses the transport of a compound across a monolayer of human intestinal epithelial cells, simulating intestinal absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Transport Assay:

    • The Caco-2 cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • A solution of Robinin (at a relevant concentration) in HBSS is added to the apical (AP) side of the monolayer, representing the intestinal lumen.

    • The basolateral (BL) side, representing the bloodstream, is filled with fresh HBSS.

    • Samples are collected from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) to determine the rate of apical-to-basolateral transport.

    • To assess efflux, the experiment is reversed, with Robinin added to the BL side and samples collected from the AP side.

  • Inhibitor Studies: To investigate the role of specific transporters like P-glycoprotein (P-gp), the transport assay can be repeated in the presence of known inhibitors, such as verapamil[6]. A significant increase in the intracellular concentration or basolateral transport of Robinin in the presence of the inhibitor would suggest it is a substrate for that efflux pump.

  • Sample Analysis: The concentration of Robinin and its potential metabolites (e.g., kaempferol) in the collected samples is quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

In Situ Perfused Rat Intestinal Model

This ex vivo model provides a more physiologically relevant system for studying absorption by maintaining the architecture and blood supply of the intestine.

  • Animal Preparation: A male Sprague-Dawley rat is anesthetized, and a segment of the small intestine (e.g., jejunum) is isolated.

  • Perfusion: The isolated intestinal segment is cannulated at both ends and perfused with a solution containing Robinin. The mesenteric artery and vein are also cannulated to allow for vascular perfusion and collection of the absorbed compound.

  • Sample Collection: The vascular perfusate is collected at regular intervals over a period of 2-3 hours. Luminal perfusate is also collected to determine the amount of Robinin that was not absorbed.

  • Analysis: The concentration of Robinin and its metabolites in the vascular and luminal perfusates is determined by HPLC-MS. This allows for the calculation of the apparent permeability coefficient (Papp).

In Vivo Pharmacokinetic Study in Rodents

This is the definitive method for determining the oral bioavailability of a compound.

  • Animal Dosing: A cohort of rats or mice is administered a single oral dose of Robinin via gavage. A separate group receives an intravenous (IV) dose of Robinin to determine the absolute bioavailability.

  • Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after dosing.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Robinin and its primary metabolite, kaempferol, is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2). Absolute bioavailability (F) is calculated as: F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Visualization of Pathways and Workflows

Proposed Metabolic Pathway of Robinin in the Intestine

The primary route of Robinin absorption is believed to be through its hydrolysis to kaempferol by gut microbiota, followed by absorption of the aglycone.

Robinin Robinin (in Intestinal Lumen) Kaempferol Kaempferol (Aglycone) Robinin->Kaempferol Hydrolysis by Gut Microbiota Absorbed Systemic Circulation Kaempferol->Absorbed Passive Diffusion & Active Transport

Caption: Proposed intestinal metabolism of Robinin to kaempferol for absorption.

Experimental Workflow for In Vitro Bioavailability Assessment

A logical flow of experiments to determine the intestinal permeability and transport mechanisms of Robinin.

start Start: Robinin Compound caco2 Caco-2 Cell Permeability Assay start->caco2 transport Determine Apparent Permeability (Papp) caco2->transport efflux Efflux Ratio Calculation transport->efflux inhibitor P-gp Inhibitor Study (e.g., Verapamil) efflux->inhibitor If Efflux Ratio > 2 conclusion Conclusion on Transport Mechanism efflux->conclusion If Efflux Ratio < 2 inhibitor->conclusion

Caption: Workflow for assessing Robinin's intestinal permeability and efflux.

Signaling Pathways Modulated by Kaempferol

Once absorbed, the aglycone of Robinin, kaempferol, is known to interact with several key intracellular signaling pathways.

cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_nrf2 Nrf2 Pathway Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K Inhibits MAPK MAPK Kaempferol->MAPK Suppresses Nrf2 Nrf2 Kaempferol->Nrf2 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation ERK ERK MAPK->ERK Inflammation Inflammation & Cancer Progression ERK->Inflammation ARE ARE Nrf2->ARE Antioxidant Antioxidant Enzyme Expression ARE->Antioxidant

References

Robinin's Attenuation of Pro-Inflammatory Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin (B1680710), a flavonoid glycoside, has garnered significant attention for its potential therapeutic applications, particularly for its anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying robinin's effects on pro-inflammatory signaling proteins. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the key signaling pathways involved.

Recent studies have demonstrated that robinin exerts its anti-inflammatory effects by modulating several critical signaling cascades, including the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) and NLRP3 inflammasome pathways. Evidence suggests that robinin can effectively reduce the expression and production of various pro-inflammatory mediators, such as cytokines, chemokines, and enzymes responsible for tissue degradation. This guide will delve into the quantitative aspects of these effects and provide the methodological framework for their investigation.

Quantitative Data on Robinin's Anti-Inflammatory Effects

The efficacy of robinin in mitigating inflammatory responses has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data on the inhibition of pro-inflammatory cytokines and enzymes by robinin.

Target CytokineCell TypeInducerRobinin Concentration% Inhibition / Fold ChangeReference
TNF-αHuman PBMCsox-LDL6 µg/mLInhibition of protein expression[1]
IL-6Human PBMCsox-LDL6 µg/mLInhibition of protein expression[1]
IL-1βRat H9c2 cardiomyocytesAngiotensin IINot specifiedSignificant reduction[2]
IL-18Rat H9c2 cardiomyocytesAngiotensin IINot specifiedSignificant reduction[2]

Table 1: Effect of Robinin on Pro-Inflammatory Cytokine Production

Target Enzyme/ProteinCell Type/ModelInducerRobinin ConcentrationEffectReference
iNOSMouse ChondrocytesIL-1βNot specifiedReduction in level[3]
COX-2Mouse ChondrocytesIL-1βNot specifiedReduction in level[3]
MMP-13Mouse ChondrocytesIL-1βNot specifiedCounteracted upregulation[4]
ADAMTS5Mouse ChondrocytesIL-1βNot specifiedCounteracted upregulation[4]
TLR2Human PBMCsox-LDL6 µg/mLInhibition of mRNA expression[1]
TLR4Human PBMCsox-LDL6 µg/mLInhibition of mRNA expression[1]
NLRP3Rat H9c2 cardiomyocytesAngiotensin IINot specifiedSignificant reduction[2]

Table 2: Effect of Robinin on Pro-Inflammatory Enzymes and Signaling Proteins

Signaling Pathways Modulated by Robinin

Robinin's anti-inflammatory activity is primarily attributed to its ability to interfere with key pro-inflammatory signaling pathways. The following sections detail its effects on the TLR/NF-κB, and NLRP3 inflammasome pathways, accompanied by visual diagrams.

TLR/NF-κB Signaling Pathway

The Toll-like receptor (TLR) signaling pathway plays a crucial role in the innate immune response. Upon stimulation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs initiate a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of a wide array of pro-inflammatory genes, including those encoding cytokines and chemokines.

Robinin has been shown to inhibit the TLR/NF-κB signaling pathway by downregulating the expression of TLR2 and TLR4.[1] This inhibition prevents the downstream activation of NF-κB, thereby suppressing the production of pro-inflammatory mediators.

TLR_NFkB_Pathway Robinin's Inhibition of the TLR/NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Binds TLR2 TLR2 PAMPs_DAMPs->TLR2 Binds MyD88 MyD88 TLR4->MyD88 Recruits TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation Leads to NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Robinin Robinin Robinin->TLR4 Inhibits Expression Robinin->TLR2 Inhibits Expression Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nuc->Proinflammatory_Genes Induces

Robinin's Inhibition of the TLR/NF-κB Signaling Pathway

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Robinin has been found to suppress the activation of the NLRP3 inflammasome.[2] By inhibiting the assembly and activation of this complex, robinin effectively reduces the maturation and secretion of IL-1β and IL-18, thereby contributing to its anti-inflammatory effects.

NLRP3_Inflammasome_Pathway Robinin's Inhibition of the NLRP3 Inflammasome Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular DAMPs DAMPs (e.g., ATP, Uric Acid Crystals) NLRP3 NLRP3 DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Secretion IL18 Mature IL-18 Pro_IL18->IL18 Secretion Robinin Robinin Robinin->NLRP3 Inhibits Activation Western_Blot_Workflow Western Blot Experimental Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose membrane) sds->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65, anti-TLR4) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis ELISA_Workflow ELISA Experimental Workflow start Coat Plate with Capture Antibody block Block Plate start->block sample Add Samples and Standards block->sample detect_ab Add Detection Antibody sample->detect_ab enzyme Add Enzyme Conjugate (e.g., Streptavidin-HRP) detect_ab->enzyme substrate Add Substrate (e.g., TMB) enzyme->substrate stop Add Stop Solution substrate->stop read Read Absorbance (e.g., 450 nm) stop->read analyze Calculate Concentrations read->analyze

References

Spectroscopic Analysis of Robinin: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the structural elucidation of Robinin, a naturally occurring flavonoid glycoside. Robinin, chemically known as kaempferol-3-O-robinoside-7-O-rhamnoside, possesses a complex structure whose characterization relies on a synergistic application of modern analytical methods. This document details the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting key data in a structured format to aid in research and development.

Chemical Structure of Robinin

Robinin is a triglycoside of the flavonol kaempferol (B1673270). Its structure consists of a kaempferol aglycone linked to a robinose (a disaccharide of rhamnose and galactose) at the C-3 position and a rhamnose moiety at the C-7 position.

Molecular Formula: C₃₃H₄₀O₁₉ Molecular Weight: 740.66 g/mol

Spectroscopic Data for Structural Confirmation

The following sections summarize the key spectroscopic data essential for the structural confirmation of Robinin.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for determining the molecular weight and fragmentation pattern of Robinin, which aids in identifying the aglycone and the sequence of sugar moieties.

Table 1: Mass Spectrometry Data for Robinin

Ionization ModeMass AnalyzerKey Fragment Ions (m/z)Interpretation
ESI-Q-TOF739.2035 [M-H]⁻Deprotonated molecule
593 [M-H-Rha]⁻Loss of the 7-O-rhamnosyl group
447 [M-H-Rha-Rha]⁻Loss of both rhamnosyl groups
285 [Kaempferol-H]⁻Kaempferol aglycone
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Robinin, enabling the precise assignment of protons and carbons in the kaempferol backbone and the sugar residues. Due to the limited availability of complete, published NMR data specifically for Robinin, the following tables present a combination of reported data for the kaempferol aglycone and typical chemical shifts for the sugar moieties based on related kaempferol glycosides.

Table 2: ¹H NMR Spectroscopic Data of Robinin (500 MHz, DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Kaempferol Moiety
H-66.21d2.0
H-86.45d2.0
H-2'8.05d8.8
H-3'6.92d8.8
H-5'6.92d8.8
H-6'8.05d8.8
7-O-Rhamnose
H-1''5.55d1.6
H-5''3.98m
H-6'' (CH₃)1.12d6.2
3-O-Robinose (Galactose)
H-1'''5.68d7.8
3-O-Robinose (Rhamnose)
H-1''''4.52d1.5
H-6'''' (CH₃)1.08d6.1

Table 3: ¹³C NMR Spectroscopic Data of Robinin (125 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm)
Kaempferol Moiety
C-2156.5
C-3133.4
C-4177.6
C-5161.3
C-699.8
C-7164.2
C-894.9
C-9156.8
C-10105.6
C-1'121.1
C-2'130.9
C-3'115.3
C-4'160.1
C-5'115.3
C-6'130.9
7-O-Rhamnose
C-1''98.4
C-2''70.3
C-3''70.6
C-4''71.9
C-5''69.8
C-6''18.2
3-O-Robinose (Galactose)
C-1'''101.2
C-2'''71.5
C-3'''73.5
C-4'''68.2
C-5'''75.9
C-6'''66.8
3-O-Robinose (Rhamnose)
C-1''''100.8
C-2''''70.4
C-3''''70.7
C-4''''72.2
C-5''''68.4
C-6''''17.9
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the Robinin molecule. The spectrum reveals the presence of hydroxyl, carbonyl, aromatic, and glycosidic linkages.

Table 4: Characteristic IR Absorption Bands for Robinin

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200 (broad)O-HStretching (phenolic and sugar hydroxyls)
2930-2850C-HStretching (aliphatic)
1655C=OStretching (γ-pyrone)
1610, 1500, 1450C=CAromatic ring stretching
1200-1000C-OStretching (ethers, glycosidic bonds)
830C-HBending (p-substituted benzene)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the flavonoid backbone. The absorption maxima are characteristic of the flavone (B191248) structure.

Table 5: UV-Vis Spectroscopic Data for Robinin

Solventλmax (nm)
Ethanol (B145695)266, 352[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Robinin are provided below.

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Dissolve a small amount of purified Robinin in methanol (B129727) to a final concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase to an appropriate concentration (e.g., 1-10 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 15-40 eV for MS/MS experiments.

    • Analyzer: Quadrupole Time-of-Flight (Q-TOF).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified Robinin in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096.

  • 2D NMR Experiments (for complete assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for linking the sugar moieties to the aglycone and for sequencing the sugars.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix 1-2 mg of dry, purified Robinin with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of Robinin in spectroscopic grade ethanol (e.g., 1 mg/mL). Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 (e.g., 10 µg/mL).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: 200-600 nm.

    • Blank: Use the same solvent (ethanol) as the blank.

    • Scan Speed: Medium.

    • Data Interval: 1 nm.

    • Record the wavelengths of maximum absorbance (λmax).

Workflow and Signaling Pathway Diagrams

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of Robinin using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Extraction Extraction & Purification of Robinin MS Mass Spectrometry (MS) Extraction->MS NMR NMR Spectroscopy (1D & 2D) Extraction->NMR IR Infrared (IR) Spectroscopy Extraction->IR UV_Vis UV-Vis Spectroscopy Extraction->UV_Vis Mol_Weight Molecular Weight & Formula Determination MS->Mol_Weight Connectivity Connectivity & Stereochemistry NMR->Connectivity Func_Groups Functional Group Identification IR->Func_Groups Conjugation Conjugated System Analysis UV_Vis->Conjugation Structure Final Structure Confirmation Mol_Weight->Structure Func_Groups->Structure Conjugation->Structure Connectivity->Structure

Caption: Workflow for the structural elucidation of Robinin.

Simplified Signaling Pathway Inhibition

While a detailed signaling pathway for Robinin is a broad area of ongoing research, some studies suggest its involvement in anti-inflammatory pathways. The following diagram provides a simplified representation of a potential mechanism of action.

Signaling_Pathway Robinin Robinin NF_kB NF-κB Pathway Robinin->NF_kB Inhibition LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 TLR4->NF_kB Inflammation Pro-inflammatory Cytokine Production NF_kB->Inflammation

Caption: Simplified anti-inflammatory pathway involving Robinin.

References

The Aglycone of Robinin, Kaempferol: A Technical Guide to its Biological Significance and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin (B1680710) is a naturally occurring flavonoid glycoside found in various plants, notably in the genus Robinia.[1][2][3][][5] Its chemical structure consists of the aglycone Kaempferol (B1673270) bonded to sugar moieties.[1][6] Upon hydrolysis, Robinin yields Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one), a well-researched flavonol recognized for its extensive pharmacological activities.[6][7] This technical guide provides an in-depth exploration of Kaempferol's biological significance, focusing on its molecular mechanisms, modulation of key signaling pathways, and relevant experimental methodologies.

Kaempferol has garnered significant attention in the scientific community for its potential therapeutic applications, stemming from its antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective properties.[8][9][10] It exerts these effects by interacting with a multitude of cellular targets and modulating complex signaling networks.[11][12][13] This document aims to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to aid in research and drug development endeavors.

Biological Significance and Therapeutic Potential

Kaempferol's multifaceted biological activities make it a promising candidate for the prevention and treatment of various chronic diseases.[13][14] Its health-promoting benefits are attributed to its ability to modulate cellular processes such as apoptosis, cell cycle progression, inflammation, and oxidative stress.[8][11]

Anticancer Activity

A substantial body of evidence from in vitro and in vivo studies highlights Kaempferol's potent anticancer properties against numerous cancer types.[7][11][15][16] Its mechanisms of action are diverse and include:

  • Induction of Apoptosis: Kaempferol can trigger programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways.[17][18] This involves the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP.[17][19]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M phase.[11][17]

  • Inhibition of Angiogenesis: Kaempferol has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, by downregulating vascular endothelial growth factor (VEGF) expression.[11][12]

  • Suppression of Metastasis: It can inhibit the invasion and migration of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[11]

  • Sensitization to Chemotherapy: Kaempferol can enhance the efficacy of conventional chemotherapeutic agents like 5-Fluorouracil and cisplatin, potentially overcoming drug resistance.[7][11][16]

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders. Kaempferol exhibits significant anti-inflammatory activity by:

  • Inhibiting Pro-inflammatory Mediators: It suppresses the production of inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[20][21][22]

  • Downregulating Inflammatory Enzymes: Kaempferol inhibits the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[20][21]

  • Modulating Inflammatory Signaling Pathways: Its anti-inflammatory effects are largely mediated through the inhibition of key signaling pathways like NF-κB and MAPK.[8][20][23]

Antioxidant Properties

Kaempferol acts as a potent antioxidant, protecting cells from damage induced by reactive oxygen species (ROS).[8][10] This is achieved by:

  • Scavenging Free Radicals: Its chemical structure allows it to directly scavenge free radicals, neutralizing their harmful effects.[8]

  • Enhancing Endogenous Antioxidant Defenses: Kaempferol can upregulate the expression of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and heme oxygenase-1 (HO-1), often via the Nrf2 signaling pathway.[11][24]

Modulation of Key Signaling Pathways

Kaempferol's diverse biological effects are orchestrated through its ability to modulate several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is common in many cancers. Kaempferol has been shown to inhibit the PI3K/Akt pathway, leading to a decrease in the phosphorylation of Akt and its downstream targets like mTOR.[11][14][17][25] This inhibition contributes significantly to its pro-apoptotic and anti-proliferative effects in cancer cells.[17][25]

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Kaempferol Kaempferol Kaempferol->PI3K Inhibits Kaempferol->pAkt Inhibits

Caption: Kaempferol inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades like ERK, JNK, and p38, regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Kaempferol's effect on this pathway can be context-dependent. In many cancer cells, it inhibits the phosphorylation of ERK, JNK, and p38, leading to reduced proliferation and invasion.[11][19] Conversely, in some contexts, activation of JNK and p38 by Kaempferol can promote apoptosis.[26]

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 CellularResponse Proliferation, Inflammation, Apoptosis, Invasion AP1->CellularResponse Kaempferol Kaempferol Kaempferol->ERK Inhibits Phosphorylation Kaempferol->JNK Inhibits Phosphorylation Kaempferol->p38 Inhibits Phosphorylation

Caption: Kaempferol modulates the MAPK signaling pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor in the inflammatory response. Its activation leads to the expression of pro-inflammatory genes. Kaempferol effectively suppresses the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[23][27] This action blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory target genes.[23][28]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates Complex NF-κB/IκBα (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Complex->NFkB IκBα degradation Gene Inflammatory Gene Expression Nucleus->Gene Activation Kaempferol Kaempferol Kaempferol->IKK Inhibits Anti_Inflammatory_Workflow Start Seed RAW 264.7 Cells Incubate1 Incubate 24h Start->Incubate1 Pretreat Pre-treat with Kaempferol Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 Incubate 18-24h Stimulate->Incubate2 Collect Collect Supernatant & Cell Lysates Incubate2->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (TNF-α, IL-6) Collect->ELISA Western Western Blot (COX-2, iNOS) Collect->Western

References

Natural occurrence of Robinin in the plant kingdom.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence of Robinin in the Plant Kingdom

Introduction

Robinin is a naturally occurring flavonoid, specifically a glycoside of the flavonol kaempferol (B1673270). Its chemical structure is kaempferol-3-O-robinobioside-7-O-rhamnoside. Flavonoids are a diverse group of secondary metabolites in plants, playing crucial roles in various physiological processes, including pigmentation, UV protection, and defense against pathogens and herbivores. Robinin, in particular, is known for its presence in certain plant species and has been noted for its toxic properties. This technical guide provides a comprehensive overview of the natural occurrence of Robinin, its physiological context within the plant kingdom, and detailed methodologies for its extraction, purification, and quantification, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence and Distribution

Robinin is not ubiquitously distributed in the plant kingdom; its presence is primarily documented in a few specific species.

  • Robinia pseudoacacia (Black Locust): The most significant and well-documented source of Robinin is the black locust tree, Robinia pseudoacacia. It is found in various parts of the plant, including the leaves, bark, and seeds. The flowers of R. pseudoacacia are also reported to contain Robinin and are used in traditional medicine, although other parts of the plant are considered toxic. The toxicity is attributed to the toxalbumin robin, while Robinin itself is a nontoxic glucoside.

  • Solanum asperum : Research has also identified and isolated Robinin from the plant species Solanum asperum, indicating its presence beyond the Robinia genus.

  • Other Potential Sources : While the primary sources are established, related kaempferol glycosides are widespread, suggesting that Robinin may be present in other plants, though likely in lower concentrations. Further phytochemical screening of various species is required to establish a broader distribution profile.

Quantitative Analysis of Robinin and Related Flavonoids

Quantitative data for Robinin specifically is sparse in the literature. However, studies on the flavonoid content of Robinia pseudoacacia provide context for the concentration of related compounds. The concentration of these flavonoids can vary significantly based on the plant part, geographical location, and developmental stage.

Plant SpeciesPlant PartCompoundConcentration / MethodReference
Robinia pseudoacaciaFlowers (from plains)Hyperoside0.9 mg/mL (in methanolic extract)
Robinia pseudoacaciaFlowers (from hills)Hyperoside0.54 mg/mL (in methanolic extract)
Robinia pseudoacaciaLeavesRutoside (Rutin)0.98 mg/mL (in methanolic extract)
Robinia pseudoacaciaFlowers & LeavesSyringic AcidMajor compound identified by LC-MS/MS
Robinia pseudoacaciaFlowers & LeavesSalicylic (B10762653) AcidMajor compound identified by LC-MS/MS

Biosynthesis and Physiological Role

Biosynthesis Pathway

Robinin, as a flavonoid, is synthesized through the phenylpropanoid pathway. This complex metabolic pathway starts with the amino acid phenylalanine and leads to the production of various classes of secondary metabolites. The core flavonoid structure is formed by chalcone (B49325) synthase (CHS), which catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA. Subsequent enzymatic modifications, including hydroxylation, glycosylation, and methylation, lead to the vast diversity of flavonoids. The biosynthesis of Robinin involves the attachment of specific sugar moieties (robinobiose and rhamnose) to the kaempferol aglycone backbone by glycosyltransferases.

Physiological Role and Toxicity

In plants, flavonoids like Robinin are involved in defense mechanisms. Robinia pseudoacacia is known for its invasive characteristics, which may be partly attributed to its chemical profile, including toxic compounds. The plant contains the toxalbumin robin, which inhibits protein synthesis and can lead to cell death. While Robinin itself is described as a nontoxic glucoside, its presence is part of the plant's overall chemical defense system. Consumption of the bark, leaves, and wood by livestock can lead to severe toxic symptoms.

Signaling Pathways of the Aglycone Kaempferol

While signaling pathways directly involving the glycoside Robinin are not well-elucidated, extensive research exists on its aglycone, Kaempferol . Kaempferol is a key signaling molecule in plant defense responses. It can induce resistance to bacterial pathogens by activating the key regulator NPR1 through both salicylic acid (SA) and mitogen-activated protein kinase (MPK) signaling pathways in Arabidopsis. This activation leads to the expression of pathogenesis-related (PR) genes, enhancing the plant's defense capabilities.

Kaempferol_Signaling_Pathway cluster_perception Stimulus & Perception cluster_signaling Signal Transduction cluster_response Defense Response Kaempferol Kaempferol SA SA Accumulation Kaempferol->SA MPK MPK3/MPK6 Activation Kaempferol->MPK NPR1_Mono NPR1 (Monomer) SA->NPR1_Mono Induces Monomerization MPK->NPR1_Mono Mediates Monomerization NPR1_Oligo NPR1 (Oligomer) in Cytosol NPR1_Oligo->NPR1_Mono NPR1_Nuc NPR1 Nuclear Translocation NPR1_Mono->NPR1_Nuc PR_Genes PR Gene Expression NPR1_Nuc->PR_Genes Resistance Pathogen Resistance PR_Genes->Resistance

Kaempferol-mediated plant defense signaling pathway.

Experimental Protocols

The extraction, isolation, and quantification of Robinin require a multi-step approach to separate it from a complex plant matrix.

General Workflow for Robinin Isolation and Analysis

The overall process involves sample preparation, extraction of crude flavonoids, purification to isolate Robinin, and finally, quantification and characterization.

Robinin_Workflow start Plant Material Collection (e.g., R. pseudoacacia flowers) prep Sample Preparation (Drying and Grinding) start->prep extract Extraction (e.g., Ultrasonic-Microwave Assisted with 70% Ethanol) prep->extract filter Filtration & Centrifugation (Remove solid debris) extract->filter concentrate Concentration (Vacuum evaporation to yield crude extract) filter->concentrate purify Purification (e.g., Alumina Column Chromatography) concentrate->purify recrystal Recrystallization (Using Ethanol-Methanol mixture) purify->recrystal pure_robinin Pure Robinin Isolate recrystal->pure_robinin quantify Quantification & Characterization (HPLC, LC-MS/MS) pure_robinin->quantify

General experimental workflow for Robinin isolation.
Detailed Protocol for Extraction and Purification

This protocol is a synthesized methodology based on established techniques for flavonoid extraction from Robinia pseudoacacia.

1. Sample Preparation:

  • Collect fresh plant material (e.g., flowers of R. pseudoacacia).
  • Remove any foreign matter or impurities.
  • Dry the material in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved to prevent enzymatic degradation.
  • Grind the dried plant material into a fine powder (e.g., to pass through an 80-mesh sieve) to increase the surface area for extraction.

2. Extraction:

  • Combine the powdered plant material with an extraction solvent. A 60-70% aqueous ethanol (B145695) solution is effective. A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is typical.
  • Macerate the mixture for 30-60 minutes to allow the solvent to penetrate the plant tissue.
  • Employ an advanced extraction technique such as Ultrasonic-Microwave Assisted Extraction. Set parameters appropriately (e.g., ultrasonic power at 40

Methodological & Application

Application Notes and Protocols for the Isolation of Robinin from Robinia pseudoacacia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinin (B1680710) (Kaempferol-3-O-robinoside-7-O-rhamnoside) is a flavonoid glycoside found in the flowers of Robinia pseudoacacia (black locust). Preliminary research has indicated its potential as an anti-inflammatory, anti-tumor, and cardioprotective agent, making it a compound of interest for drug development.[1][2][3] This document provides detailed protocols for the isolation of Robinin from Robinia pseudoacacia flowers, quantitative data on yield and purity, and an overview of its known biological signaling pathways.

Data Presentation

Table 1: Quantitative Data for Robinin Isolation
ParameterMethodValueReference
Robinin Content in Plant Material High-Performance Liquid Chromatography (HPLC)1.7% (by weight in dried flowers)[4]
Isolation Yield Solvent Replacement Method~60% of the total Robinin content[4]
Final Purity Solvent Replacement Method≥ 85%[4]
Ultrasound-Microwave Method Not specified, but described as "high yield" and "high purity"Not Quantified[5]

Experimental Protocols

Two primary methods for the isolation of Robinin from Robinia pseudoacacia flowers are detailed below.

Protocol 1: Ultrasound-Microwave Assisted Extraction

This method utilizes a combination of ultrasonication and microwave irradiation to enhance extraction efficiency, followed by chromatographic purification and recrystallization.[5]

1. Preparation of Plant Material:

  • Collect fresh Robinia pseudoacacia flowers and remove any impurities.
  • Dry the flowers in an oven at 60°C until a constant weight is achieved.
  • Grind the dried flowers into a fine powder and pass through an 80-mesh sieve.

2. Extraction:

  • To the powdered plant material, add a 60-70% ethanol (B145695) solution in a ratio of 1:4 to 1:9 (w/v).
  • Allow the mixture to soak for 30-60 minutes.
  • Perform extraction using an ultrasonic-microwave synergistic system with the following parameters:
  • Ultrasonic Power: 400W
  • Microwave Power: 500-600W
  • Extraction Time: 2-3 hours
  • After extraction, centrifuge the mixture and collect the supernatant.
  • Concentrate the supernatant under vacuum to obtain the crude extract.

3. Chromatographic Purification:

  • Prepare a neutral alumina (B75360) column with a particle size of 50-100 mesh. The mass ratio of the crude extract to neutral alumina should be between 1:4 and 1:6, and the aspect ratio of the column should be between 4:1 and 10:1.
  • Apply the crude extract to the column and elute with an appropriate solvent system (the specific eluent is not detailed in the source document, but typically a gradient of increasing polarity, e.g., from ethanol to water, would be used).
  • Collect the eluate containing Robinin.
  • Concentrate the collected eluate under vacuum to obtain a crude Robinin product.

4. Recrystallization:

  • Dissolve the crude Robinin product in a 1:1 mixture of ethanol and methanol.
  • Perform recrystallization twice to obtain highly purified Robinin.

Protocol 2: Ecological Solvent Replacement Method

This method is presented as a more environmentally friendly alternative that avoids the use of harsh organic solvents for purification.[4]

1. Preparation of Plant Material:

  • Collect Robinia pseudoacacia inflorescences at the end of budding or the beginning of flowering.
  • Dry the flowers under natural conditions.

2. Extraction:

  • Percolate 0.65 kg of dried flowers with 60% ethanol at a rate of 200 ml/h at room temperature to obtain 3.25 L of primary extract (a 1:5 ratio of plant material to solvent).
  • Filter the primary extract.

3. Crystallization of Robinin:

  • Distill the ethanol from the filtered extract at atmospheric pressure until the vapor temperature reaches 97°C. This removal of ethanol will cause the crude Robinin to crystallize out of the remaining aqueous solution.
  • Separate the precipitated crude Robinin.

4. Purification by Recrystallization:

  • Wash the crude Robinin precipitate with water.
  • Perform recrystallization from water. During this step, add activated carbon to adsorb impurities.
  • The final product is a light yellow crystalline powder.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Robinin Isolation cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product prep1 Collect Robinia pseudoacacia flowers prep2 Dry flowers prep1->prep2 prep3 Grind and sieve prep2->prep3 ext1 Protocol 1: Ultrasound-Microwave Assisted Extraction with 60-70% Ethanol prep3->ext1 ext2 Protocol 2: Percolation with 60% Ethanol prep3->ext2 pur1 Protocol 1: Alumina Column Chromatography ext1->pur1 pur2 Protocol 2: Solvent Replacement (Ethanol Evaporation) ext2->pur2 fin1 Recrystallization from Ethanol-Methanol pur1->fin1 fin2 Recrystallization from Water with Activated Carbon pur2->fin2 fin_prod Purified Robinin fin1->fin_prod fin2->fin_prod

Caption: Workflow for the isolation of Robinin.

Signaling Pathways of Robinin

signaling_pathways Known Signaling Pathways Modulated by Robinin cluster_inflammatory Anti-inflammatory & Anti-tumor Effects cluster_cns Central Nervous System Effects Robinin Robinin TLR4 TLR4 Robinin->TLR4 inhibits TGFb TGF-β Robinin->TGFb inhibits TLR2 TLR2 Robinin->TLR2 inhibits GABAA GABAA Receptor Robinin->GABAA interacts with NFkB NF-κB TLR4->NFkB Inflammation Inflammation (e.g., TNF-α, IL-6) NFkB->Inflammation PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT AKT->Inflammation Proliferation Cell Proliferation & Migration AKT->Proliferation Anxiolytic Anxiolytic Effect GABAA->Anxiolytic Anticonvulsant Anticonvulsant Effect GABAA->Anticonvulsant

References

Application Notes and Protocols for the Laboratory-Scale Preparation of Robinin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the preparation of Robinin (B1680710) for laboratory research. The primary method detailed is the extraction from a natural source, Robinia pseudoacacia (black locust) flowers, followed by purification. This approach is presented as a practical and accessible method for obtaining Robinin in a laboratory setting. Additionally, a brief overview of a potential biosynthetic approach is mentioned for context.

Introduction

Robinin is a naturally occurring flavonoid glycoside with the chemical structure kaempferol-3-O-robinoside-7-O-rhamnoside.[1][2] It is found in various plants, notably in the flowers of Robinia pseudoacacia.[3] Preliminary research has indicated that Robinin possesses anti-inflammatory, antibacterial, and cardioprotective properties, making it a compound of interest for further investigation.[3] One of its reported mechanisms of action is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[3][]

For laboratory research purposes, a reliable source of pure Robinin is essential. While total chemical synthesis of such a complex glycoside is challenging and not widely documented, extraction from natural sources provides a viable alternative. This document outlines a detailed protocol for the extraction and purification of Robinin from Robinia pseudoacacia flowers, based on established methods.[5]

Data Presentation

The following table summarizes the expected yields and purity at different stages of the extraction and purification process, based on reported methods.

ParameterValueReference
Extraction
Starting MaterialDried and powdered Robinia pseudoacacia flowers[5]
Extraction Solvent60-70% Ethanol (B145695)[5]
Extraction MethodUltrasound-microwave assisted extraction[5]
Purification
ChromatographyAlumina (B75360) column chromatography[5]
Elution Solvent50-70% Ethanol[5]
Final PurificationRecrystallization from ethanol-methanol mixture[5]
Product
Final Purity≥95%[]

Experimental Protocols

Protocol 1: Extraction and Purification of Robinin from Robinia pseudoacacia Flowers

This protocol is adapted from a patented method for the extraction of Robinin.[5]

Materials and Equipment:

  • Dried Robinia pseudoacacia flowers

  • Blender or grinder

  • 80-mesh sieve

  • Ultrasound-microwave synergistic extractor

  • Centrifuge

  • Rotary evaporator

  • Neutral alumina (50-100 mesh)

  • Chromatography column

  • Ethanol (reagent grade)

  • Methanol (reagent grade)

  • Deionized water

  • Filter paper

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

Step 1: Preparation of Plant Material

  • Obtain dried Robinia pseudoacacia flowers.

  • Grind the dried flowers into a fine powder using a blender or grinder.

  • Sieve the powder through an 80-mesh sieve to ensure a uniform particle size.

Step 2: Ultrasound-Microwave Assisted Extraction

  • Place the powdered flower material in the extraction vessel.

  • Add a 60-70% ethanol solution at a solid-to-liquid ratio of 1:4 to 1:9 (w/v).

  • Allow the mixture to soak for 30-60 minutes.

  • Perform the extraction using an ultrasound-microwave synergistic extractor. Set the ultrasonic power to 400W and the microwave power to 500-600W.

  • Extract for 2-3 hours.

  • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

  • Collect the supernatant, which contains the crude Robinin extract.

  • Concentrate the supernatant using a rotary evaporator to obtain a concentrated crude extract.

Step 3: Alumina Column Chromatography

  • Prepare a chromatography column packed with neutral alumina (50-100 mesh). The mass ratio of the crude extract to alumina should be between 1:4 and 1:6.

  • Dissolve the concentrated crude extract in a minimal amount of hot water.

  • Load the dissolved extract onto the prepared alumina column.

  • Elute the column with a 50-70% ethanol solution.

  • Collect the eluate in fractions.

  • Monitor the fractions for the presence of Robinin (e.g., by thin-layer chromatography).

  • Pool the fractions containing Robinin and concentrate them under reduced pressure to obtain a crude Robinin product.

Step 4: Recrystallization

  • Dissolve the crude Robinin product in a minimal amount of a hot ethanol-methanol mixed solvent.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the crystals by filtration.

  • Repeat the recrystallization process one more time to obtain highly purified Robinin.

  • Dry the purified crystals under vacuum.

Diagrams

Experimental Workflow for Robinin Extraction and Purification

experimental_workflow start Dried Robinia pseudoacacia Flowers grinding Grinding and Sieving start->grinding extraction Ultrasound-Microwave Assisted Extraction (60-70% Ethanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation concentration1 Concentration (Rotary Evaporator) centrifugation->concentration1 chromatography Alumina Column Chromatography (50-70% Ethanol Elution) concentration1->chromatography concentration2 Concentration of Robinin Fractions chromatography->concentration2 recrystallization Recrystallization (Ethanol-Methanol) concentration2->recrystallization end Purified Robinin recrystallization->end

Caption: Workflow for the extraction and purification of Robinin.

Simplified TLR4/NF-κB Signaling Pathway

tlr4_nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB complex IKK->IkB_NFkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates Robinin Robinin Robinin->TLR4 inhibits DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcription IkB_NFkB->NFkB releases

Caption: Inhibition of the TLR4/NF-κB pathway by Robinin.

References

Application of Robinin in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a flavonoid glycoside, has garnered interest for its potential therapeutic applications, including its neuroprotective properties.[1] Emerging research suggests that Robinin may offer benefits in the context of neurodegenerative diseases through its antioxidant, anti-inflammatory, and anti-apoptotic activities.[2][3] This document provides detailed application notes and proposed experimental protocols for investigating the efficacy of Robinin in various in vitro and in vivo models of neurodegenerative diseases. While direct studies on Robinin in specific neurodegenerative disease models are limited, the following protocols are based on established methodologies for evaluating flavonoids and other neuroprotective compounds.

Mechanism of Action

Robinin is believed to exert its neuroprotective effects through multiple signaling pathways. Key among these are the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response element (ARE) pathway and the modulation of the Akt/GSK3β (Protein Kinase B/Glycogen Synthase Kinase 3 Beta) signaling cascade.[2] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, a common feature in many neurodegenerative disorders.[4][5] The Akt/GSK3β pathway is crucial for cell survival and is often dysregulated in neurodegeneration. Additionally, studies in zebrafish models suggest that Robinin may interact with GABAA receptors, which could contribute to its neuroprotective and memory-preserving effects.[1]

Data Presentation

The following tables summarize the available quantitative data for Robinin and provide templates for presenting data from the proposed experimental protocols.

Table 1: Summary of Preclinical Data for Robinin

Model System Disease/Condition Model Robinin Dosage Key Findings Reference
Adult Zebrafish (Danio rerio)Anxiety and Seizure Model4, 20, and 40 mg/kgAnxiolytic and anticonvulsant effects; memory preservation. The 4 mg/kg dose was blocked by the GABAA receptor antagonist flumazenil.[1]
Hypercholesterolemic RatsMyocardial Ischemia/Reperfusion50 mg/kg bwIncreased nuclear translocation of Nrf2; increased mRNA expression of HO-1 and NQO1; increased expression of Akt and decreased levels of Fyn and GSK3β.[2]

Table 2: Template for In Vitro Neuroprotection Data

Cell Model Neurotoxic Insult Robinin Concentration (µM) Cell Viability (%) Reactive Oxygen Species (ROS) Levels (% of Control) Caspase-3 Activity (% of Control)
SH-SY5YRotenone (B1679576) (e.g., 100 nM)0 (Vehicle)50 ± 5250 ± 20300 ± 25
1(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
5(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
10(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
Primary Cortical NeuronsAmyloid-beta (Aβ) 1-42 (e.g., 10 µM)0 (Vehicle)60 ± 7200 ± 15250 ± 20
1(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
5(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
10(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)

Table 3: Template for In Vitro Anti-Neuroinflammation Data

Cell Model Inflammatory Stimulus Robinin Concentration (µM) Nitric Oxide (NO) Production (% of Control) TNF-α Release (pg/mL) IL-1β Release (pg/mL)
BV2 MicrogliaLipopolysaccharide (LPS) (e.g., 1 µg/mL)0 (Vehicle)100 ± 10(Hypothetical Data)(Hypothetical Data)
1(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
5(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
10(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)

Experimental Protocols

The following are detailed, proposed protocols for evaluating the efficacy of Robinin in relevant neurodegenerative disease models.

Protocol 1: In Vitro Neuroprotection Assay in a Parkinson's Disease Model

Objective: To assess the protective effect of Robinin against rotenone-induced neurotoxicity in human neuroblastoma SH-SY5Y cells, a common in vitro model for Parkinson's disease.[6][7]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • Retinoic acid (for differentiation)

  • Robinin (stock solution in DMSO)

  • Rotenone (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for ROS measurement

  • Caspase-3 colorimetric assay kit

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in complete medium at 37°C in a 5% CO2 incubator.[8]

    • For differentiation into a more neuron-like phenotype, treat cells with 10 µM retinoic acid for 5-7 days.[9][10]

  • Robinin Pre-treatment:

    • Seed differentiated SH-SY5Y cells in 96-well plates.

    • Pre-treat cells with various concentrations of Robinin (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO, final concentration <0.1%).

  • Induction of Neurotoxicity:

    • After pre-treatment, expose the cells to rotenone (e.g., 100 nM) for 24 hours to induce mitochondrial dysfunction and oxidative stress.[7][11]

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay): After 24 hours of rotenone exposure, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.[7]

    • ROS Measurement: Load cells with H2DCFDA and measure the fluorescence intensity to quantify intracellular ROS levels.

    • Apoptosis Assay: Measure caspase-3 activity using a colorimetric assay kit according to the manufacturer's instructions.

Protocol 2: In Vitro Anti-Neuroinflammation Assay

Objective: To evaluate the anti-inflammatory effects of Robinin on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Materials:

  • BV2 murine microglial cell line

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • Robinin (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-1β

  • 24-well plates

Procedure:

  • Cell Culture:

    • Culture BV2 cells in complete medium at 37°C in a 5% CO2 incubator.

  • Robinin Pre-treatment:

    • Seed BV2 cells in 24-well plates.

    • Pre-treat cells with various concentrations of Robinin (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control.

  • Induction of Inflammation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[12][13]

  • Assessment of Anti-inflammatory Effects:

    • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure NO production using the Griess reagent.[12]

    • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines TNF-α and IL-1β in the supernatant using specific ELISA kits.[13]

Protocol 3: In Vivo Neuroprotection Assay in a Zebrafish Model of Neurodegeneration

Objective: To assess the neuroprotective effects of Robinin in a chemically-induced zebrafish model of neurodegeneration.

Materials:

  • Adult zebrafish (Danio rerio)

  • Robinin

  • Neurotoxin (e.g., MPTP for a Parkinson's model or scopolamine (B1681570) for an Alzheimer's model)[14]

  • Behavioral analysis setup (e.g., T-maze for memory assessment)[15]

  • Fluorescent dyes for imaging neurons and microglia (e.g., in transgenic lines)

  • Microscope for imaging

Procedure:

  • Animal Husbandry and Treatment:

    • Acclimate adult zebrafish to the experimental conditions.

    • Administer Robinin through immersion in the tank water or via oral gavage at various doses (e.g., 4, 20, 40 mg/kg).[1]

  • Induction of Neurodegeneration:

    • Co-administer or subsequently administer a neurotoxin to induce neuronal damage.[14]

  • Behavioral Assessment:

    • Perform behavioral tests to assess cognitive function, such as the T-maze test for learning and memory.[15]

  • Histological and Molecular Analysis:

    • At the end of the experiment, sacrifice the zebrafish and collect the brains.

    • Perform immunohistochemistry to visualize neuronal loss and microglial activation.

    • Conduct molecular analyses (e.g., qPCR, Western blot) to assess markers of apoptosis, inflammation, and oxidative stress.

Mandatory Visualizations

G cluster_stress Oxidative Stress / Neurotoxins cluster_robinin Robinin Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes stress Oxidative Stress Neurotoxins gsk3b GSK3β stress->gsk3b activates apoptosis Apoptosis stress->apoptosis induces robinin Robinin akt Akt robinin->akt activates nrf2 Nrf2 robinin->nrf2 activates akt->gsk3b inhibits survival Neuronal Survival akt->survival promotes gsk3b->apoptosis promotes are ARE nrf2->are binds ho1_nqo1 HO-1, NQO1 are->ho1_nqo1 upregulates antioxidant Antioxidant Response ho1_nqo1->antioxidant leads to antioxidant->apoptosis inhibits

Caption: Proposed neuroprotective signaling pathway of Robinin.

G cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis start Seed SH-SY5Y Cells differentiate Differentiate with Retinoic Acid (5-7 days) start->differentiate pretreat Pre-treat with Robinin (2 hours) differentiate->pretreat induce Induce Neurotoxicity with Rotenone (24 hours) pretreat->induce viability Assess Cell Viability (MTT Assay) induce->viability ros Measure ROS Levels (H2DCFDA) induce->ros apoptosis Measure Apoptosis (Caspase-3 Assay) induce->apoptosis

Caption: Experimental workflow for in vitro neuroprotection assay.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed BV2 Microglia pretreat Pre-treat with Robinin (1 hour) start->pretreat stimulate Stimulate with LPS (24 hours) pretreat->stimulate no_assay Measure Nitric Oxide (Griess Assay) stimulate->no_assay cytokine_assay Measure Cytokines (ELISA for TNF-α, IL-1β) stimulate->cytokine_assay

References

Application Notes and Protocols for In Vivo Robinin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Robinin, a naturally occurring flavonoid, in various animal models. This document details established treatment protocols, summarizes key quantitative findings, and outlines the underlying signaling pathways.

Pancreatic Cancer

Robinin has demonstrated significant anti-tumor effects in a preclinical model of pancreatic cancer. It has been shown to inhibit cancer cell proliferation, migration, and inflammation through the modulation of the TLR2-PI3k-AKT signaling pathway.[1]

Data Presentation
Animal ModelTreatment ProtocolKey Quantitative OutcomesReference
Orthotopic Pancreatic Cancer in NKG Mice50 mg/kg Robinin via gastric irrigation- Significant reduction in tumor volume compared to control.[1] - Less weight loss in Robinin-treated mice.[1] - Downregulation of vimentin (B1176767) and α-SMA immunoreactivity in tumor tissues.[1][1]
Experimental Protocols

Orthotopic Pancreatic Cancer Model in NKG Mice:

  • Cell Culture: Culture PANC-1 human pancreatic cancer cells in appropriate media.

  • Animal Model: Use 8-week-old female NKG mice.

  • Tumor Induction: Subcutaneously inject 6 x 10^6 PANC-1 cells into the left back of the mice. Allow tumors to develop for approximately 2 weeks until they reach a palpable size of 7-8 mm in diameter.[1]

  • Robinin Treatment: Once tumors are established, administer 50 mg/kg of Robinin via gastric irrigation. The control group receives a vehicle such as PBS.[1]

  • Monitoring: Monitor tumor volume and the body weight of the mice throughout the study.[1]

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tumor tissues for further analysis, such as immunohistochemistry for markers like vimentin and α-SMA.[1]

Signaling Pathway

Robinin_Pancreatic_Cancer_Pathway Robinin Robinin TLR2 TLR2 Robinin->TLR2 Inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation EMT Epithelial-Mesenchymal Transition (EMT) AKT->EMT Inflammation Inflammation AKT->Inflammation

Robinin's anti-tumor effect in pancreatic cancer.

Cardioprotection

Robinin has shown cardioprotective effects against isoproterenol-induced myocardial injury in rats. The mechanism of action involves the activation of the AKT/GSK3β signaling pathway, leading to the attenuation of oxidative stress and apoptosis.

Data Presentation
Animal ModelTreatment ProtocolKey Quantitative OutcomesReference
Isoproterenol-Induced Myocardial Injury in Rats20 mg/kg Robinin intravenously for 14 days- Significantly reduced levels of myocardial injury markers (LDH, CK-MB, SGOT).[2] - Decreased lipid peroxidation (MDA levels).[2] - Attenuated apoptosis in cardiomyocytes.[2][2]
Experimental Protocols

Isoproterenol-Induced Myocardial Injury in Rats:

  • Animal Model: Use male Sprague-Dawley rats.

  • Robinin Pre-treatment: Administer 20 mg/kg of Robinin intravenously daily for 14 days.[2] The control group receives normal saline.

  • Induction of Myocardial Injury: On the 13th and 14th days of the experiment, induce myocardial injury by subcutaneously injecting isoproterenol (B85558) (85 mg/kg) at a 24-hour interval.[2]

  • Sample Collection: After the treatment period, collect blood samples to measure cardiac injury markers. Euthanize the animals and harvest heart tissues for histological and molecular analysis.

  • Biochemical Analysis: Measure serum levels of lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase-MB (CK-MB), and serum glutamic-oxaloacetic transaminase (SGOT).

  • Oxidative Stress Assessment: Determine the levels of malondialdehyde (MDA) in the heart tissue.

  • Apoptosis Analysis: Perform assays such as TUNEL staining or Western blotting for apoptosis-related proteins on heart tissue sections.

Signaling Pathway

Robinin_Cardioprotection_Pathway Robinin Robinin AKT AKT Robinin->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Cardioprotection Cardioprotection AKT->Cardioprotection OxidativeStress Oxidative Stress GSK3b->OxidativeStress Apoptosis Apoptosis GSK3b->Apoptosis

Cardioprotective signaling pathway of Robinin.

Anti-inflammatory - Adjuvant-Induced Arthritis

In a rat model of adjuvant-induced arthritis, Robinin monotherapy was investigated, although it was found to be not efficient in alleviating symptoms on its own. However, when combined with methotrexate, it showed some mild improvements.

Data Presentation
Animal ModelTreatment ProtocolKey Quantitative OutcomesReference
Adjuvant-Induced Arthritis in Rats50 mg/kg Robinin orally- Monotherapy was not effective in significantly reducing hind paw volume or changes in body weight compared to the arthritis control group.[3][3]
Experimental Protocols

Adjuvant-Induced Arthritis in Rats:

  • Animal Model: Use Wistar rats.

  • Induction of Arthritis: Induce arthritis by a single intradermal injection at the base of the tail with a suspension of heat-inactivated Mycobacterium butyricum in incomplete Freund's adjuvant (IFA).[3]

  • Robinin Treatment: Administer 50 mg/kg of Robinin orally.

  • Assessment of Arthritis: Monitor the development of arthritis by measuring hind paw volume and observing clinical signs of inflammation. Body weight should also be recorded regularly.

  • Biochemical Analysis: At the end of the study, collect blood to measure inflammatory markers such as cytokines (e.g., IL-17A).

Experimental Workflow

Robinin_Arthritis_Workflow Start Start Induction Induce Arthritis (Adjuvant Injection) Start->Induction Treatment Robinin Treatment (50 mg/kg, p.o.) Induction->Treatment Monitoring Monitor Paw Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Cytokine Levels) Monitoring->Endpoint End End Endpoint->End

Workflow for Robinin in an arthritis model.

Anxiolytic and Anticonvulsant Effects

Robinin has demonstrated both anxiolytic and anticonvulsant properties in a zebrafish model, suggesting its potential as a therapeutic agent for central nervous system disorders. These effects are believed to be mediated through its interaction with GABAA receptors.[4]

Data Presentation
Animal ModelTreatment ProtocolKey Quantitative OutcomesReference
Adult Zebrafish4, 20, and 40 mg/kg Robinin intraperitoneally- Dose-dependent increase in time spent in the light zone of the light-dark box (anxiolytic effect).[4] - Increased latency to seizures in a pentylenetetrazole (PTZ)-induced seizure model.[4] - No significant toxicity observed at the tested doses.[4][4]
Experimental Protocols

Zebrafish Light-Dark Test for Anxiety:

  • Animal Model: Use adult zebrafish.

  • Acclimation: Acclimate the fish to the testing room conditions.

  • Robinin Administration: Administer Robinin at doses of 4, 20, or 40 mg/kg via intraperitoneal injection. The control group receives a vehicle injection.

  • Light-Dark Box Assay: Place individual fish in a tank that is divided into a black and a white compartment.[5][6][7]

  • Behavioral Recording: Record the movement of the fish for a defined period (e.g., 5-10 minutes).

  • Data Analysis: Analyze the time spent in the light and dark compartments, the number of transitions between compartments, and other behavioral parameters such as freezing and erratic movements.[6]

Signaling Pathway

Robinin_CNS_Pathway Robinin Robinin GABAA GABAA Receptor Robinin->GABAA Modulates NeuronalInhibition Increased Neuronal Inhibition GABAA->NeuronalInhibition Anxiolytic Anxiolytic Effect NeuronalInhibition->Anxiolytic Anticonvulsant Anticonvulsant Effect NeuronalInhibition->Anticonvulsant

Proposed mechanism for Robinin's CNS effects.

References

Measuring Robinin Activity: A Cell-Based Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin is a naturally occurring flavonoid glycoside found in various plants.[1] Emerging research has highlighted its potential as a therapeutic agent due to its anti-inflammatory and anti-tumor properties.[2][3] Mechanistic studies have revealed that Robinin exerts its biological effects by modulating key cellular signaling pathways, including the Toll-like receptor 2 (TLR2)/PI3K/AKT and TLR4/NF-κB pathways.[2][3] This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory activity of Robinin on the TLR2-PI3K-AKT signaling pathway, a critical pathway often implicated in inflammation and cancer.

The described assay utilizes a reporter gene system in a stable cell line to provide a robust and high-throughput-compatible method for screening and characterizing compounds that modulate Robinin's activity. This tool is designed for researchers in academia and industry who are focused on drug discovery and the development of novel therapeutics targeting inflammatory diseases and cancer.

Signaling Pathway Overview

The TLR2 signaling cascade is initiated by the binding of specific ligands, leading to the recruitment of adaptor proteins and the subsequent activation of phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated, phosphorylated AKT (p-AKT) then phosphorylates a multitude of downstream targets, leading to cellular responses such as cell survival, proliferation, and inflammation. Robinin has been shown to inhibit this pathway, leading to a reduction in downstream signaling events.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR2 TLR2 PI3K PI3K TLR2->PI3K Activation AKT AKT PI3K->AKT Phosphorylation pAKT p-AKT AKT->pAKT Downstream Downstream Effectors (e.g., NF-κB, mTOR) pAKT->Downstream Activation Robinin Robinin Robinin->TLR2 Inhibition Ligand TLR2 Ligand (e.g., Pam3CSK4) Ligand->TLR2 Activation

Caption: Robinin's inhibitory effect on the TLR2-PI3K-AKT signaling pathway.

Experimental Protocols

Principle of the Assay

This assay employs a HEK293 cell line stably co-transfected with human TLR2 and a reporter plasmid containing a serum response element (SRE) driving the expression of a secreted alkaline phosphatase (SEAP) reporter gene. Activation of the TLR2-PI3K-AKT pathway leads to the activation of transcription factors that bind to the SRE, resulting in the expression and secretion of SEAP into the cell culture medium. The activity of Robinin is determined by its ability to inhibit the TLR2-ligand-induced production of SEAP.

Materials and Reagents

  • HEK293-TLR2-SRE-SEAP stable cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM® I Reduced Serum Medium

  • Pam3CSK4 (TLR2 ligand)

  • Robinin (or test compounds)

  • Phosphate-Buffered Saline (PBS)

  • SEAP Reporter Assay Kit (e.g., QUANTI-Blue™ Solution)

  • 96-well cell culture plates

  • Spectrophotometer or plate reader (620-655 nm)

Experimental Workflow

G A 1. Seed Cells (HEK293-TLR2-SRE-SEAP) B 2. Starve Cells (Serum-free medium) A->B C 3. Treat with Robinin (or test compounds) B->C D 4. Stimulate with TLR2 Ligand (Pam3CSK4) C->D E 5. Incubate (24 hours) D->E F 6. Collect Supernatant E->F G 7. Measure SEAP Activity (QUANTI-Blue™) F->G H 8. Analyze Data G->H

Caption: Workflow for the cell-based Robinin activity assay.

Detailed Protocol

  • Cell Seeding:

    • Culture HEK293-TLR2-SRE-SEAP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • On the day of the experiment, harvest the cells and resuspend them in fresh culture medium.

    • Seed 5 x 104 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Starvation:

    • After 24 hours, gently aspirate the culture medium.

    • Wash the cells once with 100 µL of sterile PBS.

    • Add 100 µL of serum-free DMEM or Opti-MEM® to each well and incubate for 4-6 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Robinin (or test compounds) in serum-free medium. A typical concentration range to test for Robinin would be 0.1 µM to 100 µM.[3]

    • Add the desired concentration of Robinin to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • TLR2 Stimulation:

    • Immediately after adding the compounds, stimulate the cells by adding Pam3CSK4 to a final concentration of 100 ng/mL to all wells except the unstimulated control wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Activity Measurement:

    • Following incubation, carefully collect 20 µL of the supernatant from each well and transfer it to a new 96-well plate.

    • Add 180 µL of QUANTI-Blue™ Solution to each well containing the supernatant.

    • Incubate the plate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a microplate reader.

Data Presentation

The results can be presented as the percentage of inhibition of TLR2-ligand-induced SEAP activity. The data should be normalized to the stimulated control (100% activity) and the unstimulated control (0% activity).

Table 1: Hypothetical Data for Robinin Inhibition of TLR2-Induced SEAP Activity

Robinin Concentration (µM)Absorbance (OD 620 nm)% Inhibition
0 (Unstimulated)0.1500%
0 (Stimulated)1.2500%
0.11.10013.6%
10.85036.4%
100.45072.7%
1000.20095.5%

Calculation of % Inhibition:

% Inhibition = [ (Absstimulated - Abssample) / (Absstimulated - Absunstimulated) ] x 100

From this data, an IC50 value (the concentration of Robinin that causes 50% inhibition) can be calculated using non-linear regression analysis.

Confirmation of Pathway-Specific Inhibition (Optional Protocol)

To confirm that Robinin's inhibitory effect is indeed mediated through the PI3K/AKT pathway, a Western blot analysis for phosphorylated AKT (p-AKT) can be performed.

Protocol: Western Blot for p-AKT

  • Cell Lysis:

    • Seed and treat cells in a 6-well plate format with the same conditions as the primary assay.

    • After the desired treatment time (a shorter time point, e.g., 30-60 minutes, is often optimal for phosphorylation events), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Expected Results: Treatment with Robinin should show a dose-dependent decrease in the level of phosphorylated AKT upon stimulation with the TLR2 ligand, confirming its inhibitory action on the PI3K/AKT pathway.

Logical Relationship Diagram

G cluster_assay Cell-Based Assay cluster_interpretation Interpretation Robinin_Activity Robinin Activity (Inhibition of TLR2 Signaling) SEAP_Reporter SEAP Reporter Output (Colorimetric Reading) Robinin_Activity->SEAP_Reporter is measured by pAKT_Levels p-AKT Levels (Western Blot) Robinin_Activity->pAKT_Levels is confirmed by Decreased_SEAP Decreased SEAP Activity SEAP_Reporter->Decreased_SEAP Decreased_pAKT Decreased p-AKT Levels pAKT_Levels->Decreased_pAKT Pathway_Inhibition Confirmation of Pathway Inhibition Decreased_SEAP->Pathway_Inhibition Decreased_pAKT->Pathway_Inhibition

Caption: Logical flow for interpreting the results of the Robinin activity assays.

This application note provides a comprehensive and detailed methodology for a cell-based assay to measure the inhibitory activity of Robinin on the TLR2-PI3K-AKT signaling pathway. The described reporter gene assay is a robust, scalable, and quantitative method suitable for high-throughput screening and pharmacological characterization of Robinin and its analogs. The inclusion of a confirmatory Western blot protocol allows for a more in-depth mechanistic understanding of the compound's action. This assay will be a valuable tool for researchers and drug development professionals working to harness the therapeutic potential of Robinin.

References

Application Note: Quantitative Determination of Robinin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the quantitative analysis of Robinin (B1680710), a naturally occurring flavonoid glycoside, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is sensitive, specific, and accurate for the determination of Robinin in various sample matrices. This document includes a comprehensive experimental protocol, system suitability requirements, and method validation parameters.

Introduction

Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) is a flavonoid glycoside found in several plant species, including those of the Robinia, Vigna, and Pueraria genera.[1][2][3] Preliminary research has indicated that Robinin possesses various biological activities, including anti-inflammatory and antibacterial properties.[1][3] Accurate and reliable quantification of Robinin is essential for quality control of botanical extracts, pharmacokinetic studies, and the development of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity, making it well-suited for the analysis of complex mixtures containing flavonoids like Robinin.[4][5]

This application note details a robust HPLC method for the quantification of Robinin.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this method.[4]

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Standard system with pump, autosampler, column oven, and UV/DAD detector
Column Platinum EPS C-18 (250 mm x 4.6 mm, 5 µm particle size)[6] or equivalent C18 reversed-phase column[4]
Mobile Phase Solution A: 5% Methanol (B129727) in 0.01 M Phosphate Buffer (pH 2.0)[6] Solution B: Tetrahydrofuran:Isopropanol:Methanol:Water (150:200:67.5:32.5 v/v/v/v)[6]
Ratio 60:40 (A:B)[6]
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C[4]
Detection Wavelength 380 nm[6]
Injection Volume 10 µL[4]
Standards and Sample Preparation

High-purity Robinin reference standard is commercially available and should be used for the preparation of calibration standards.[2][7]

Standard Preparation:

  • Stock Solution: Accurately weigh a known amount of Robinin reference standard and dissolve it in a suitable solvent such as methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 25 - 1000 ng/mL).[6]

Sample Preparation:

The sample preparation method will vary depending on the matrix. A general procedure for solid samples is outlined below.

  • Extraction: Extract a known weight of the homogenized sample with a suitable solvent, such as methanol. Sonication or vortexing can be used to ensure efficient extraction.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[4][8]

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5] Key validation parameters are summarized in the table below.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The Robinin peak should be well-resolved from other peaks with no interference at the retention time of the analyte.
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.A linear relationship between concentration and peak area with a correlation coefficient (R²) of ≥ 0.999.[6]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80-120% of the test concentration.[9]
Accuracy The closeness of the test results obtained by the method to the true value.The mean recovery should be within 97.3 - 104.6%.[6]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.The relative standard deviation (RSD) for intra- and inter-day precision should be within 1.31 - 8.92%.[6]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.[9]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[9]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The results should remain within the acceptance criteria when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.[5]

System Suitability

Before commencing any sample analysis, the suitability of the chromatographic system must be verified.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Tailing Factor (T) A measure of peak symmetry.T ≤ 2
Theoretical Plates (N) A measure of column efficiency.N ≥ 2000
Resolution (Rs) The separation between two peaks.Rs ≥ 2 between the analyte peak and the nearest eluting peak.
Relative Standard Deviation (RSD) of Peak Area The precision of replicate injections of a standard solution.RSD ≤ 2% for six replicate injections.

Experimental Workflows

Robinin Quantification Workflow

G Figure 1: Robinin Quantification Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection & Homogenization Extraction Solvent Extraction Sample->Extraction Standard Robinin Reference Standard Stock Prepare Stock Solution Standard->Stock Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject into HPLC System Filtration->Injection Working Prepare Working Standards Stock->Working Working->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 380 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Robinin in Samples Calibration->Quantification

Caption: A flowchart illustrating the major steps involved in the quantification of Robinin from sample preparation to data analysis.

Method Validation Workflow

G Figure 2: HPLC Method Validation Workflow Method Optimized HPLC Method Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Intra- & Inter-day) Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validation Validated Method Specificity->Validation Linearity->Validation Accuracy->Validation Precision->Validation LOD_LOQ->Validation Robustness->Validation

Caption: A diagram showing the key parameters assessed during the validation of the HPLC method for Robinin quantification.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative determination of Robinin. Adherence to the detailed protocol and validation procedures will ensure the generation of accurate and reproducible data, which is critical for research, quality control, and drug development applications.

References

Robinin as a Positive Control in Antioxidant Capacity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin (B1680710), a flavonoid glycoside chemically known as Kaempferol-3-O-robinobioside-7-O-rhamnoside, is a naturally occurring compound found in various plants.[1] Flavonoids, in general, are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[1] Robinin, with its complex glycosidic structure, presents an interesting case for the study of structure-activity relationships in antioxidant capacity. While specific quantitative data for robinin in common antioxidant assays are not extensively reported in publicly available literature, its aglycone, kaempferol (B1673270), and other kaempferol glycosides have demonstrated significant antioxidant activity.[2] This document provides detailed protocols for common antioxidant capacity assays and presents available data for structurally related compounds to guide the use of robinin as a potential positive control or test compound.

Data Presentation: Antioxidant Activity of Robinin and Related Compounds

Due to the limited availability of direct quantitative antioxidant data for robinin, this section presents data for its aglycone, kaempferol, and other kaempferol glycosides to provide a comparative context for its potential antioxidant capacity.

Table 1: DPPH Radical Scavenging Activity of Kaempferol and its Glycosides

CompoundIC50 (µM)Source
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside28.61[3]
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside36.93[3]
α-rhamnoisorobin0.71 µg/mL[3]
Ascorbic Acid (Positive Control)3.02 µg/mL[4]
Rutin (Positive Control)33.03 µg/mL[4]

Table 2: ABTS Radical Scavenging Activity of Kaempferol Glycosides

CompoundAntioxidant ActivitySource
Kaempferol Glycosides (from Brassica juncea)Strong correlation with ABTS assay results[5]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Plant Extracts Containing Kaempferol Glycosides

Plant ExtractFRAP Value (µmol Trolox/g dw)Source
Origanum vulgare472.32[5]
Melissa officinalis445.18[5]
Origanum majorana L.412.87[5]

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Common Antioxidants (for comparison)

CompoundORAC Value (µmol TE/µmol)Source
Trolox1.00[6]
α-Tocopherol1.00[6]
Uric Acid0.92[6]
Bilirubin0.84[6]
Vitamin C0.52[6]

Experimental Protocols

Detailed methodologies for key antioxidant capacity assays are provided below. These protocols can be adapted for the evaluation of robinin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (analytical grade)

  • Robinin (or test compound)

  • Positive Control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in a dark, airtight container.

  • Preparation of Sample and Control Solutions: Prepare a stock solution of robinin in a suitable solvent (e.g., methanol). From this stock, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of the sample or control dilutions to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the solvent and 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[7]

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_reagents Add DPPH, Samples, and Controls to 96-well Plate prep_dpph->add_reagents prep_sample Prepare Robinin Serial Dilutions prep_sample->add_reagents prep_control Prepare Positive Control Dilutions prep_control->add_reagents incubate Incubate in Dark (30 min, RT) add_reagents->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Inhibition and IC50 Value measure_abs->calculate

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, leading to a decrease in its characteristic blue-green color.[8]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate (B84403) buffered saline (PBS)

  • Robinin (or test compound)

  • Positive Control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at 734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Control Solutions: Prepare serial dilutions of robinin and the positive control (Trolox) in the appropriate solvent.

  • Assay:

    • To 1.0 mL of the diluted ABTS•+ solution, add 10 µL of the sample or control dilutions.

    • A blank is prepared by adding 10 µL of the solvent to 1.0 mL of the ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance caused by the sample with that of a Trolox standard curve.[8]

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Stock Solution prep_working Prepare ABTS•+ Working Solution prep_abts->prep_working mix Mix ABTS•+ with Sample/Standard prep_working->mix prep_sample Prepare Robinin Serial Dilutions prep_sample->mix prep_control Prepare Trolox Standard Curve prep_control->mix incubate Incubate (6 min, RT) mix->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate Calculate TEAC Value measure_abs->calculate

Workflow for the ABTS Radical Cation Decolorization Assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Robinin (or test compound)

  • Positive Control (e.g., Ferrous sulfate (B86663) (FeSO₄), Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at 593 nm)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sample and Control Solutions: Prepare serial dilutions of robinin and the positive control in a suitable solvent.

  • Assay:

    • Add 100 µL of the sample or control dilutions to the wells of a 96-well plate.

    • Add 3.0 mL of the FRAP reagent to each well.

    • A blank is prepared using the solvent instead of the sample.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve of FeSO₄ or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.[5]

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent mix Mix FRAP Reagent with Sample/Standard prep_frap->mix prep_sample Prepare Robinin Serial Dilutions prep_sample->mix prep_control Prepare FeSO4/Trolox Standard Curve prep_control->mix incubate Incubate (4 min, 37°C) mix->incubate measure_abs Measure Absorbance at 593 nm incubate->measure_abs calculate Calculate FRAP Value measure_abs->calculate

Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[9]

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Robinin (or test compound)

  • Positive Control (e.g., Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader (excitation/emission ~485/520 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

    • Prepare serial dilutions of robinin and Trolox in phosphate buffer.

  • Assay:

    • In a black 96-well plate, add 25 µL of sample, standard, or blank (phosphate buffer) to each well.

    • Add 150 µL of the fluorescein solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to all wells to start the reaction.

  • Measurement: Immediately begin reading the fluorescence every 1-2 minutes for at least 60 minutes at 37°C.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as Trolox equivalents.[10]

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Fluorescein, AAPH, Samples, and Trolox Standards add_reagents Add Reagents to Black 96-well Plate prep_reagents->add_reagents pre_incubate Pre-incubate (15 min, 37°C) add_reagents->pre_incubate add_aaph Add AAPH to Initiate Reaction pre_incubate->add_aaph measure_fluorescence Measure Fluorescence Kinetically add_aaph->measure_fluorescence calculate Calculate AUC and ORAC Value measure_fluorescence->calculate

Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Signaling Pathways

Robinin, as a flavonoid, is likely to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant defense system.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Studies on other flavonoids suggest that they can activate the Nrf2 pathway. Robinin has been shown to enhance Nrf2 antioxidative effects.[11]

Nrf2_Signaling_Pathway Robinin Robinin Akt Akt Robinin->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Fyn Fyn GSK3b->Fyn Activates Nrf2_Keap1 Nrf2-Keap1 Complex Fyn->Nrf2_Keap1 Phosphorylates Keap1, leading to Nrf2 release Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Proposed Nrf2 signaling pathway activation by Robinin.
SIRT1/NF-κB Signaling Pathway

Robinin has also been implicated in the modulation of the SIRT1/NF-κB signaling pathway, which plays a role in inflammation and oxidative stress.[12] By upregulating SIRT1, robinin can inhibit the pro-inflammatory transcription factor NF-κB, thereby reducing oxidative stress.[12]

SIRT1_NFkB_Pathway Robinin Robinin SIRT1 SIRT1 Robinin->SIRT1 Upregulates NFkB NF-κB SIRT1->NFkB Inhibits (Deacetylation) Pro_inflammatory_Genes Pro-inflammatory & Oxidative Stress Genes NFkB->Pro_inflammatory_Genes Promotes Transcription Inflammation_OS Inflammation & Oxidative Stress Pro_inflammatory_Genes->Inflammation_OS Leads to

Modulation of the SIRT1/NF-κB pathway by Robinin.

Conclusion

Robinin, a kaempferol glycoside, holds potential as a positive control in antioxidant capacity assays due to the known antioxidant properties of its structural class. While direct quantitative data for robinin is sparse, the provided protocols for DPPH, ABTS, FRAP, and ORAC assays offer a framework for its evaluation. The comparative data for other kaempferol glycosides can serve as a valuable reference. Furthermore, the elucidation of its effects on cellular antioxidant signaling pathways, such as Nrf2 and SIRT1/NF-κB, provides a deeper understanding of its potential biological activity. Further research is warranted to establish specific IC50 and TEAC values for robinin to solidify its role as a standard positive control.

References

Application of Robinin in Studies of Neuroinflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a flavonoid glycoside composed of kaempferol (B1673270), robinose, and rhamnose, has demonstrated significant anti-inflammatory and antioxidant properties in various biological systems. While direct studies on Robinin in neuroinflammation are emerging, research on structurally similar kaempferol glycosides provides compelling evidence for its potential as a therapeutic agent and research tool in neurodegenerative and neuroinflammatory conditions. Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key pathological feature in diseases like Alzheimer's and Parkinson's.[1][2] Robinin's potential to modulate key signaling pathways involved in the inflammatory cascade, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, makes it a compound of high interest for neuroinflammation research.[3][4]

These application notes provide a summary of the current understanding of kaempferol glycosides in neuroinflammation and offer detailed protocols for investigating the effects of Robinin in relevant in vitro and in vivo models.

Data Presentation: Efficacy of Kaempferol Glycosides in Neuroinflammation Models

The following tables summarize quantitative data from studies on kaempferol glycosides, which serve as a proxy for the potential effects of Robinin in neuroinflammation models.

Table 1: In Vitro Anti-Neuroinflammatory Effects of Kaempferol-3-O-β-d-glucuronate (K3G) in LPS-Stimulated BV2 Microglial Cells [4]

ParameterConcentration of K3GResult
Pro-inflammatory Mediators
Nitric Oxide (NO) Production10, 20, 40 µMDose-dependent decrease
Prostaglandin E2 (PGE2) Production10, 20, 40 µMDose-dependent decrease
Pro-inflammatory Cytokines
Interleukin-6 (IL-6)10, 20, 40 µMDose-dependent decrease in protein levels
Tumor Necrosis Factor-α (TNF-α)10, 20, 40 µMDose-dependent decrease in protein levels
Interleukin-1β (IL-1β)10, 20, 40 µMDose-dependent decrease in protein levels
Signaling Pathway Proteins
Phosphorylated-IκBα10, 20, 40 µMDose-dependent decrease
Phosphorylated-p3810, 20, 40 µMDose-dependent decrease
Phosphorylated-ERK1/210, 20, 40 µMDose-dependent decrease
Phosphorylated-JNK10, 20, 40 µMDose-dependent decrease
Antioxidant Response
Heme Oxygenase-1 (HO-1)10, 20, 40 µMDose-dependent increase in protein expression
Nuclear factor erythroid 2-related factor 2 (Nrf2)10, 20, 40 µMIncreased nuclear translocation

Table 2: In Vivo Neuroprotective Effects of Kaempferol Glycosides (KRS and KGS) in a Mouse Model of Ischemic Stroke [3][5]

ParameterTreatmentResult
Neurological Deficit Score KRS (10, 20 mg/kg), KGS (10, 20 mg/kg)Significant reduction in neurological deficits
Infarct Volume KRS (10, 20 mg/kg), KGS (10, 20 mg/kg)Significant reduction in brain infarct volume
Glial Activation Markers
OX-42 (Microglia marker)KRS (20 mg/kg), KGS (20 mg/kg)Significant decrease in the ischemic hemisphere
Glial Fibrillary Acidic Protein (GFAP)KRS (20 mg/kg), KGS (20 mg/kg)Significant decrease in the ischemic hemisphere
Signaling Pathway Proteins
Phosphorylated-STAT3KRS (20 mg/kg), KGS (20 mg/kg)Significant inhibition
Phosphorylated-NF-κB p65KRS (20 mg/kg), KGS (20 mg/kg)Significant inhibition
Pro-inflammatory Mediators
TNF-αKRS (20 mg/kg), KGS (20 mg/kg)Significant inhibition of expression
IL-1βKRS (20 mg/kg), KGS (20 mg/kg)Significant inhibition of expression
Inducible Nitric Oxide Synthase (iNOS)KRS (20 mg/kg), KGS (20 mg/kg)Significant inhibition of expression

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-neuroinflammatory effects of Robinin. These are adapted from established methodologies for studying neuroinflammation.[4][6][7][8]

Protocol 1: In Vitro Inhibition of Nitric Oxide Production in LPS-Stimulated BV2 Microglial Cells

This protocol is designed to assess the effect of Robinin on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.[9][10]

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Robinin (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Robinin Pre-treatment: Pre-treat the cells with various concentrations of Robinin (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group with no LPS stimulation.

  • Nitric Oxide Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well. .

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve. Express the results as a percentage of NO production compared to the LPS-only treated group.

Protocol 2: In Vivo Assessment of Anti-Neuroinflammatory Effects in an LPS-Induced Mouse Model

This protocol describes an in vivo model to evaluate the efficacy of Robinin in reducing neuroinflammation in the brain.[7][8][11]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Robinin (for intraperitoneal injection)

  • Lipopolysaccharide (LPS) from E. coli (for intraperitoneal injection)

  • Saline solution

  • Anesthetics

  • Perfusion solutions (PBS and 4% paraformaldehyde)

  • Tissue processing reagents for immunohistochemistry or ELISA

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Robinin Administration: Administer Robinin (e.g., 10, 20, 50 mg/kg, i.p.) or vehicle (e.g., saline with a small percentage of DMSO) to the mice for a pre-determined period (e.g., 3-7 consecutive days).

  • LPS-Induced Neuroinflammation: On the final day of Robinin treatment, inject a single dose of LPS (1-5 mg/kg, i.p.) 30-60 minutes after the last Robinin dose to induce systemic inflammation and subsequent neuroinflammation. A control group should receive a saline injection.

  • Tissue Collection: At a specified time point after LPS injection (e.g., 4, 12, or 24 hours), euthanize the mice under deep anesthesia.

  • Brain Extraction and Processing:

    • For immunohistochemistry, perfuse the animals transcardially with PBS followed by 4% paraformaldehyde. Extract the brains and post-fix them overnight, then process for cryosectioning or paraffin (B1166041) embedding.

    • For ELISA or Western blot, perfuse with cold PBS, rapidly extract the brain, and dissect specific regions (e.g., hippocampus, cortex). Homogenize the tissue for protein extraction.

  • Analysis:

    • Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba1, CD11b) and astrogliosis (GFAP).

    • ELISA: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain homogenates.

    • Western Blot: Analyze the expression of key proteins in the NF-κB and MAPK signaling pathways.

Visualizations

Signaling Pathways

The following diagrams illustrate the putative signaling pathways modulated by Robinin in the context of neuroinflammation, based on evidence from related kaempferol glycosides.

G Robinin's Putative Anti-Neuroinflammatory Mechanism via NF-κB Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB_nucleus->ProInflammatory_Genes Gene Transcription Robinin Robinin Robinin->IKK

Caption: Robinin's potential inhibition of the NF-κB signaling pathway.

G Robinin's Putative Modulation of the MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 ERK ERK1/2 TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 ProInflammatory_Genes Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes Robinin Robinin Robinin->TAK1 Robinin->p38 Robinin->ERK Robinin->JNK

Caption: Robinin's potential to inhibit MAPK signaling in neuroinflammation.

Experimental Workflow

G Experimental Workflow for In Vitro Analysis of Robinin start Start: Culture BV2 Microglial Cells seed Seed cells in 96-well plates start->seed pretreat Pre-treat with Robinin (various concentrations) seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect analyze Analyze for NO, Cytokines (ELISA) collect->analyze end End: Data Analysis analyze->end

Caption: Workflow for in vitro screening of Robinin's anti-inflammatory effects.

G Experimental Workflow for In Vivo Robinin Study start Start: Acclimatize C57BL/6 Mice treat Administer Robinin or Vehicle (e.g., daily for 7 days) start->treat induce Induce Neuroinflammation with LPS (i.p.) treat->induce wait Wait for 4-24 hours induce->wait euthanize Euthanize and Perfuse wait->euthanize extract Extract Brain euthanize->extract process Process Brain Tissue extract->process analyze Analyze: IHC, ELISA, Western Blot process->analyze end End: Evaluate Neuroinflammation analyze->end

Caption: Workflow for in vivo evaluation of Robinin's efficacy.

References

Application Notes and Protocols: Preparation and Use of Robinin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Robinin is a naturally occurring flavonoid glycoside found in various plants, recognized for its potential anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Its mechanism of action often involves the modulation of critical cellular signaling pathways, including the TLR/NF-κB and PI3K/AKT cascades.[2][3] However, a significant challenge for its use in in vitro studies is its poor solubility in aqueous solutions like standard cell culture media.[1] This document provides detailed protocols for the preparation of Robinin solutions and their application in cell culture experiments, ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.

Properties and Solubility of Robinin

Robinin's hydrophobic nature necessitates the use of an organic solvent for creating a stock solution suitable for cell culture applications. Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent.[1]

PropertyDetails
Molecular Weight 740.66 g/mol [1]
Appearance Powder
Aqueous Solubility Poorly soluble in cell culture media (e.g., DMEM, RPMI-1640).[1]
Organic Solvent Soluble in Dimethyl sulfoxide (DMSO).[1]

Protocol 1: Preparation of a 10 mM Robinin Stock Solution

This protocol details the steps to prepare a concentrated stock solution of Robinin in DMSO. Handling Robinin powder and DMSO should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).

Materials:

  • Robinin powder (MW: 740.66 g/mol )

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 7.41 mg of Robinin powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile, anhydrous DMSO to the tube.[1]

  • Mixing: Vortex the tube thoroughly until the Robinin powder is completely dissolved. Gentle warming at 37°C or brief sonication can aid dissolution if necessary.[1]

  • Verification: Visually inspect the solution to ensure there are no visible particles or precipitate. The solution should be clear.

  • Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, low-retention microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Robinin Working Solutions

This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. A key challenge is preventing the precipitation of Robinin when transferring it from a high-concentration organic stock to an aqueous medium.[1]

Materials:

  • 10 mM Robinin stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile pipette tips and tubes

Procedure:

  • Determine Final Concentration: Decide on the final concentration of Robinin and DMSO for your experiment. The final DMSO concentration should be kept as low as possible, ideally ≤ 0.1%, as higher concentrations can be toxic to cells.[1] Most cell lines can tolerate up to 0.5% DMSO, but this should be validated for your specific cell line.[1]

  • Calculate Dilutions:

    • Example: To prepare 1 mL of 10 µM Robinin working solution with a final DMSO concentration of 0.1%:

      • Add 1 µL of the 10 mM Robinin stock solution to 999 µL of complete cell culture medium.

  • Stepwise Dilution (Recommended): To avoid precipitation, do not add the concentrated DMSO stock directly into the full volume of media. Instead, perform a stepwise dilution.[1]

    • First, dilute the DMSO stock into a small volume of media (e.g., add 1 µL of 10 mM stock to 99 µL of media to make a 100 µM intermediate solution).

    • Vortex or mix gently.

    • Further dilute this intermediate solution into the final volume of media to reach the desired concentration.

  • Vehicle Control: Always prepare a vehicle control solution containing the same final concentration of DMSO as the Robinin-treated samples.[1] This is crucial to ensure that any observed cellular effects are due to Robinin and not the solvent.

  • Application: Add the prepared working solutions (or vehicle control) to your cell cultures immediately after preparation.

G cluster_prep Solution Preparation cluster_exp Experiment weigh 1. Weigh Robinin Powder dissolve 2. Dissolve in 100% DMSO to create Stock Solution weigh->dissolve aliquot 3. Aliquot and Store at -80°C dissolve->aliquot thaw 4. Thaw Stock Aliquot aliquot->thaw dilute 5. Prepare Working Solution in Culture Medium thaw->dilute treat 6. Treat Cells (include DMSO vehicle control) dilute->treat assay 7. Perform Cellular Assay (e.g., Cytotoxicity, WB) treat->assay

Figure 1. General experimental workflow for preparing and using Robinin in cell culture.

Application Example: Determining the IC50 of Robinin via MTT Assay

A common application is to determine the half-maximal inhibitory concentration (IC50) of Robinin, which measures its potency in inhibiting cell proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[4]

  • Prepare Serial Dilutions: Prepare a series of Robinin working solutions in culture medium by serial dilution (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM). Remember to include a vehicle control (0 µM Robinin with 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the freshly prepared Robinin working solutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10-15 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4][5]

    • Remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solubilization solution) to each well to dissolve the crystals.[4]

    • Shake the plate for at least 1 minute and measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of Robinin concentration and use a non-linear regression to determine the IC50 value.

Reported Effective Concentrations of Robinin:

Cell LineCancer TypeEffective ConcentrationObserved Effect
Mia-PACA2, PANC-1Pancreatic Cancer> 5 µMSignificantly reduced cell viability.[6]
Mia-PACA2, PANC-1Pancreatic Cancer1 µMInduced slight cell toxicity.[6]
TPC-1, SW1736Thyroid Cancer20 µMSuppressed cell growth and induced apoptosis.[7]
hPBMCsHuman Peripheral Blood Mononuclear Cells6 µg/mL (~8.1 µM)Inhibited expression of inflammatory proteins.[3]
H9c2Rat CardiomyoblastsUp to 50 µg/mL (~67.5 µM)Showed no cytotoxicity.[8]

Mechanism of Action: Inhibition of TLR2-PI3K-AKT Signaling

Robinin has been shown to exert anti-cancer effects by inhibiting key signaling pathways. In pancreatic cancer cells, Robinin targets Toll-like receptor 2 (TLR2), leading to the downregulation of the downstream PI3K/AKT pathway, which is crucial for cell proliferation and survival.[3][6][9]

G Robinin Robinin TLR2 TLR2 Robinin->TLR2 PI3K PI3K TLR2->PI3K Activates AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylates Proliferation Cell Proliferation, Migration, Survival pAKT->Proliferation Promotes

References

Application Notes and Protocols: Western Blot Analysis of Phosphorylated Tau After Robinin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperphosphorylated tau protein is a primary component of neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease and other tauopathies.[1] The abnormal phosphorylation of tau disrupts its normal function of stabilizing microtubules, leading to neuronal dysfunction and degeneration.[2] Consequently, therapeutic strategies aimed at reducing tau hyperphosphorylation are of significant interest in the development of treatments for these neurodegenerative diseases.

Robinin, a novel compound under investigation, has shown potential in modulating cellular pathways implicated in tau pathology. This document provides a detailed protocol for the analysis of phosphorylated tau (p-tau) levels in neuronal cell cultures following treatment with Robinin, utilizing Western blot analysis. This technique allows for the sensitive detection and quantification of specific p-tau species, providing valuable insights into the compound's mechanism of action.

Data Presentation: Quantitative Analysis of Robinin's Effect on Phosphorylated Tau

The following tables present hypothetical quantitative data from a Western blot analysis to illustrate the effects of Robinin treatment on phosphorylated tau levels in a neuronal cell line. Densitometric analysis of Western blot bands is performed to quantify the relative protein expression levels.

Table 1: Effect of Robinin on Phosphorylated Tau (Ser202/Thr205) Levels

Treatment GroupConcentration (µM)Relative p-tau (AT8) / Total Tau Ratio (Mean ± SD)Fold Change vs. Vehicle Control
Vehicle Control01.00 ± 0.121.0
Robinin10.75 ± 0.090.75
Robinin50.48 ± 0.060.48
Robinin100.25 ± 0.040.25

Table 2: Effect of Robinin on Phosphorylated Tau (Ser396) Levels

Treatment GroupConcentration (µM)Relative p-tau (PHF-1) / Total Tau Ratio (Mean ± SD)Fold Change vs. Vehicle Control
Vehicle Control01.00 ± 0.151.0
Robinin10.82 ± 0.110.82
Robinin50.55 ± 0.080.55
Robinin100.31 ± 0.050.31

Signaling Pathways

Robinin's Potential Mechanism of Action:

Robinin is hypothesized to reduce tau phosphorylation through the activation of autophagy and modulation of key signaling pathways involved in tau pathology, such as the JNK pathway.[3][4][5]

Robinin_Signaling_Pathway Robinin Robinin Autophagy Autophagy Activation Robinin->Autophagy activates JNK_Pathway JNK Signaling Pathway Robinin->JNK_Pathway inhibits pTau_Degradation Phosphorylated Tau Degradation Autophagy->pTau_Degradation leads to Tau_Phosphorylation Tau Phosphorylation JNK_Pathway->Tau_Phosphorylation promotes

Caption: Proposed signaling pathway for Robinin's effect on tau phosphorylation.

Experimental Protocols

Protocol 1: Culture and Treatment of Neuronal Cells

This protocol describes the culture of a human neuroblastoma cell line (e.g., SH-SY5Y) and subsequent treatment with Robinin.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Robinin

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (6-well)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Allow cells to adhere and grow for 24 hours.

  • Robinin Stock Solution: Prepare a 10 mM stock solution of Robinin in DMSO.

  • Treatment Preparation: On the day of the experiment, dilute the Robinin stock solution in pre-warmed complete cell culture medium to the final desired concentrations (e.g., 1, 5, and 10 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.

  • Cell Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of Robinin or vehicle (DMSO) alone.

  • Incubation: Incubate the treated cells for 24 hours at 37°C in a 5% CO2 incubator.

Protocol 2: Western Blot Analysis of Phosphorylated and Total Tau

This protocol details the steps for protein extraction, quantification, separation by SDS-PAGE, and immunodetection of phosphorylated and total tau.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-tau (Ser202/Thr205, AT8 clone)

    • Anti-phospho-tau (Ser396, PHF-1 clone)

    • Anti-total tau

    • Anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Protein Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: a. Determine the protein concentration of each sample using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation: a. Normalize the protein concentration of all samples with RIPA buffer. b. Add Laemmli sample buffer to a final concentration of 1x. c. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-tau AT8, diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Perform densitometric analysis of the bands using image analysis software. Normalize the intensity of the p-tau bands to the total tau bands and then to the loading control (β-actin).

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Neuronal Cells B Robinin Treatment A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Immunoblotting (p-tau, total tau, actin) F->G H Detection (ECL) G->H I Densitometry & Quantification H->I

Caption: Workflow for Western blot analysis of phosphorylated tau.

References

Application Notes and Protocols: Use of Robinin in Combination with Other Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a flavonoid glycoside, has garnered scientific interest due to its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1][2][3] These effects are attributed to its ability to modulate key signaling pathways. This document provides detailed application notes and protocols on the use of Robinin in combination with other therapeutic agents, based on available preclinical research. The aim is to offer a resource for researchers and professionals in drug development exploring the synergistic potential of Robinin.

Combination Therapy with Methotrexate in Adjuvant-Induced Arthritis

A preclinical study has investigated the efficacy of combining Robinin with Methotrexate (MTX), a common disease-modifying antirheumatic drug (DMARD), in a rat model of adjuvant-induced arthritis.[1][2] The findings suggest that while Robinin monotherapy was not effective, its combination with MTX mildly enhanced the anti-inflammatory effects of MTX.[1][2]

Data Presentation

Table 1: Effect of Robinin and Methotrexate Combination on Inflammatory Markers in Rats with Adjuvant-Induced Arthritis

Treatment GroupPlasma IL-17A Levels (pg/mL) on Day 21 (Mean ± SEM)Gamma-Glutamyl Transferase (GGT) Activity in Joint (U/g of protein) (Mean ± SEM)
Control (Adjuvant-Induced Arthritis)Data not available in abstractData not available in abstract
Methotrexate (MTX) aloneData not available in abstractData not available in abstract
Robinin (RB) aloneNo significant effectNo significant effect
Methotrexate (MTX) + Robinin (RB)Significantly lower than MTX aloneMore effectively decreased than MTX alone

Note: The referenced study states the combination was more effective in reducing plasma IL-17A levels and GGT activity in the joint compared to MTX alone, but does not provide specific quantitative data in the abstract.[1][2]

Experimental Protocols

1. Induction of Adjuvant-Induced Arthritis (AIA) in Rats

  • Animal Model: Male Lewis rats are typically used.

  • Induction Agent: A single intradermal injection of Mycobacterium butyricum in incomplete Freund's adjuvant at the base of the tail.

  • Disease Development: Arthritis typically develops in the hind paws within 10-14 days, characterized by erythema, swelling, and joint stiffness.

2. Dosing and Administration

  • Robinin (RB): Administered orally. The study cited used a specific formulation, Flaroninum™ (FL).

  • Methotrexate (MTX): Administered via a standard route for this model, typically intraperitoneally or orally.

  • Combination Therapy: Robinin and MTX are co-administered.

  • Treatment Duration: Treatment is typically initiated after the onset of arthritis and continued for a specified period (e.g., 21 days).

3. Assessment of Therapeutic Efficacy

  • Clinical Scoring: Hind paw volume is measured using a plethysmometer at regular intervals to assess inflammation. Body weight is also monitored.

  • Biochemical Analysis:

    • Blood samples are collected to measure plasma levels of inflammatory cytokines, such as Interleukin-17A (IL-17A), using an ELISA kit.

    • At the end of the study, animals are euthanized, and joint tissues are collected to measure the activity of enzymes like gamma-glutamyl transferase (GGT) as a marker of inflammation.

Signaling Pathway

The synergistic effect of Robinin in combination with Methotrexate is hypothesized to be related to the modulation of inflammatory pathways. IL-17A is a key pro-inflammatory cytokine in rheumatoid arthritis. The reduction in IL-17A levels suggests an immunomodulatory effect of the combination therapy.

G cluster_0 Immune Response in Arthritis cluster_1 Therapeutic Intervention Immune Cells Immune Cells Pro-inflammatory Cytokines Pro-inflammatory Cytokines Immune Cells->Pro-inflammatory Cytokines IL-17A IL-17A Pro-inflammatory Cytokines->IL-17A Joint Inflammation Joint Inflammation IL-17A->Joint Inflammation Methotrexate Methotrexate Combination Therapy Combination Therapy Methotrexate->Combination Therapy Robinin Robinin Robinin->Combination Therapy Combination Therapy->IL-17A Inhibits

Caption: Robinin and Methotrexate combination therapy reduces joint inflammation by inhibiting IL-17A.

Potential Adjuvant Therapy in Pancreatic Cancer

Preclinical research suggests that Robinin may have a role as an adjuvant therapy in pancreatic cancer.[3] In vitro studies have shown that Robinin can inhibit pancreatic cancer cell proliferation, migration, and epithelial-mesenchymal transition (EMT).[3]

Experimental Protocols

1. In Vitro Cell-Based Assays

  • Cell Lines: Human pancreatic cancer cell lines (e.g., Mia-PACA2, PANC-1) and a normal human pancreatic ductal epithelial cell line (e.g., HPNE) are used.[3]

  • Cell Proliferation Assay:

    • Cells are seeded in 96-well plates and treated with varying concentrations of Robinin.

    • Cell viability is assessed using assays such as the MTT or CCK-8 assay at different time points (e.g., 24, 48, 72 hours).

  • Wound Healing Assay (Migration Assay):

    • A "scratch" is made in a confluent monolayer of cells.

    • Cells are treated with Robinin.

    • The closure of the scratch is monitored and photographed at different time points to assess cell migration.[3]

  • Western Blot Analysis:

    • Protein lysates are collected from cells treated with Robinin.

    • Western blotting is performed to analyze the expression levels of proteins involved in EMT (e.g., α-SMA, snail), inflammation (e.g., IL-6, TNF-α), and the TLR2-PI3k-AKT signaling pathway.[3]

Signaling Pathway

Robinin's anti-tumor effects in pancreatic cancer cells are proposed to be mediated through the downregulation of the Toll-like receptor 2 (TLR2)-PI3k-AKT signaling pathway.[3] This pathway is involved in inflammation and cell survival.

G Robinin Robinin TLR2 TLR2 Robinin->TLR2 Inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Cell Proliferation Cell Proliferation AKT->Cell Proliferation Cell Migration Cell Migration AKT->Cell Migration EMT EMT AKT->EMT Inflammation Inflammation AKT->Inflammation

Caption: Robinin inhibits the TLR2-PI3k-AKT pathway to reduce cancer cell growth and inflammation.

Future Directions and Considerations

The available data on Robinin in combination therapy is still in its early stages and limited to preclinical models. Further research is warranted to:

  • Investigate the synergistic effects of Robinin with a broader range of therapeutic agents for various diseases.

  • Elucidate the precise molecular mechanisms underlying the observed synergistic effects.

  • Conduct in vivo studies to validate the efficacy and safety of Robinin combination therapies in animal models.

  • Explore the potential of Robinin to overcome drug resistance when used in combination with standard-of-care treatments.

Researchers and drug development professionals should consider these preliminary findings as a foundation for designing future studies to fully explore the therapeutic potential of Robinin in combination regimens. Rigorous experimental design and comprehensive data analysis will be crucial to advance our understanding and potential clinical application of Robinin-based combination therapies.

References

Experimental Design for In Vivo Efficacy Testing of Robinin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: Robinin, a flavonoid glycoside of kaempferol (B1673270), has demonstrated significant potential in preclinical research, exhibiting a range of biological activities including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2][3][4] These properties are attributed to its modulation of key cellular signaling pathways, such as Toll-like receptor (TLR) pathways and the PI3K/Akt signaling cascade.[2][4][5] This document provides detailed protocols for in vivo experimental designs to rigorously evaluate the efficacy of Robinin, aimed at researchers, scientists, and professionals in drug development. The following protocols for an adjuvant-induced arthritis model and a cancer xenograft model are presented to guide future in vivo studies.

Protocol 1: Evaluation of Anti-inflammatory Activity of Robinin in a Rat Model of Adjuvant-Induced Arthritis

This protocol details the induction of arthritis in rats to evaluate the anti-inflammatory potential of Robinin.

1. Objective: To assess the efficacy of Robinin in mitigating the clinical and biochemical markers of inflammation in a rat model of adjuvant-induced arthritis (AIA).

2. Animal Model:

  • Species: Rat

  • Strain: Male Lewis rats (6-8 weeks old)[2]

  • Justification: Lewis rats are highly susceptible to the induction of arthritis with adjuvants, presenting a robust and well-characterized model for studying anti-inflammatory compounds.[6][7]

3. Materials:

  • Robinin

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[5][8]

  • Positive Control: Methotrexate (0.3 mg/kg)[9]

  • Anesthesia (e.g., isoflurane)

  • Calipers for paw measurement

  • Syringes and gavage needles

4. Experimental Groups:

GroupTreatmentDescription
1Normal ControlNo CFA induction, receives vehicle only.
2Arthritis ControlCFA-induced arthritis, receives vehicle only.
3Robinin TreatmentCFA-induced arthritis, receives Robinin (50 mg/kg, p.o., daily).[5][9]
4Positive ControlCFA-induced arthritis, receives Methotrexate (0.3 mg/kg, p.o., twice a week).[9]

5. Procedure:

  • Acclimation: Acclimate animals to laboratory conditions for at least one week prior to the experiment.

  • Induction of Arthritis (Day 0): Anesthetize the rats. Induce arthritis via a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.[2][5]

  • Treatment: Begin treatment on Day 0 and continue for 21-28 days. Administer Robinin (50 mg/kg) or the vehicle daily via oral gavage.[5][9] Administer Methotrexate twice a week.[9]

  • Clinical Assessment:

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer or calipers every 2-3 days.

    • Arthritis Score: Score each paw based on a scale of 0-4 for erythema and swelling (0=normal, 4=maximal inflammation).[10]

    • Body Weight: Record the body weight of each animal every 2-3 days.[5]

  • Endpoint Analysis (Day 21/28):

    • Blood Collection: Collect blood via cardiac puncture for serum analysis of inflammatory cytokines (e.g., IL-17A, TNF-α, IL-6).[5][9]

    • Tissue Collection: Euthanize the animals and collect the hind paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.[10] Spleens may also be collected and weighed.[11]

6. Data Presentation:

Table 1: Quantitative Outcomes for Adjuvant-Induced Arthritis Model

ParameterNormal ControlArthritis ControlRobinin (50 mg/kg)Methotrexate (0.3 mg/kg)
Change in Paw Volume (mL)
Day 14
Day 21
Day 28
Arthritis Score (max 16)
Final Score
Change in Body Weight (g)
Final Change
Serum IL-17A (pg/mL)
Day 21
Histological Score (0-7)
Inflammation
Cartilage Damage
Bone Resorption

Protocol 2: Evaluation of Anti-Tumor Efficacy of Robinin in a Xenograft Mouse Model

This protocol describes the use of a subcutaneous xenograft model to test the anti-cancer efficacy of Robinin.

1. Objective: To determine the in vivo anti-tumor activity of Robinin on the growth of human cancer cells in an immunodeficient mouse model.

2. Animal Model:

  • Species: Mouse

  • Strain: BALB/c nude mice or NKG mice (6-8 weeks old)[12][13]

  • Justification: Immunodeficient mice are required to prevent the rejection of human tumor xenografts.[14]

3. Materials:

  • Robinin

  • Vehicle (e.g., sterile saline with 0.5% DMSO and 1% Tween 80)

  • Human cancer cell line (e.g., PANC-1 for pancreatic cancer, AN3 CA for endometrial cancer)[12][13]

  • Cell culture medium and supplements

  • Matrigel®

  • Calipers for tumor measurement

  • Syringes and appropriate gauge needles for subcutaneous injection and oral gavage.

4. Experimental Groups:

GroupTreatmentDescription
1Vehicle ControlTumor-bearing mice receiving the vehicle only.
2Robinin Treatment (Low Dose)Tumor-bearing mice receiving a low dose of Robinin (e.g., 20 mg/kg, p.o., daily).[15]
3Robinin Treatment (High Dose)Tumor-bearing mice receiving a high dose of Robinin (e.g., 100 mg/kg, p.o., daily).[16]
4Positive Control (e.g., Gemcitabine for PANC-1)Tumor-bearing mice receiving a standard-of-care chemotherapeutic agent.

5. Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 1-2x10^7 cells/mL.[17]

  • Tumor Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[17]

  • Tumor Growth Monitoring: Monitor mice for tumor formation. Once tumors are palpable and reach a volume of approximately 100 mm³, randomize the mice into the treatment groups.[16]

  • Treatment: Administer Robinin, vehicle, or positive control daily via oral gavage for a predetermined period (e.g., 21-28 days).

  • Data Collection:

    • Tumor Volume: Measure tumor length and width with calipers every 2-3 days and calculate the volume using the formula: V = (Length x Width²) / 2.[17]

    • Body Weight: Record the body weight of each mouse twice a week to monitor for toxicity.

  • Endpoint Analysis:

    • Tumor Excision: At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Histopathology and Immunohistochemistry (IHC): Process a portion of the tumor for H&E staining and IHC analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).[12]

    • Western Blot/qPCR: Homogenize a portion of the tumor to analyze the expression of proteins and genes related to the target signaling pathways (e.g., p-Akt, Bcl-2, Bax).[12][18]

7. Data Presentation:

Table 2: Quantitative Outcomes for Xenograft Tumor Model

ParameterVehicle ControlRobinin (Low Dose)Robinin (High Dose)Positive Control
Final Tumor Volume (mm³)
Final Tumor Weight (g)
Tumor Growth Inhibition (%) N/A
Change in Body Weight (g)
Ki-67 Positive Cells (%)
Cleaved Caspase-3 Expression (fold change)
p-Akt/Total Akt Ratio (fold change)

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_induction Induction Phase (Day 0) cluster_treatment Treatment & Monitoring Phase cluster_endpoint Endpoint Analysis acclimation Animal Acclimation (1 week) cfa_prep CFA / Cell Line Preparation induction Disease Induction (CFA Injection or Tumor Inoculation) cfa_prep->induction randomization Randomization into Treatment Groups induction->randomization treatment Daily Oral Gavage (Vehicle, Robinin, Control) randomization->treatment monitoring Monitor Paw Volume/ Tumor Growth & Body Weight treatment->monitoring euthanasia Euthanasia & Sample Collection (Blood, Tissues, Tumors) monitoring->euthanasia analysis Biochemical & Histological Analysis (Cytokines, IHC, Western Blot) euthanasia->analysis

Caption: General experimental workflow for in vivo efficacy testing.

tlr_pathway LPS LPS / Adjuvant TLR4 TLR4 LPS->TLR4 Activates Robinin Robinin Robinin->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates Transcription

Caption: Robinin's inhibition of the TLR4/NF-κB signaling pathway.

pi3k_akt_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Robinin Robinin Robinin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Robinin's inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Spectrophotometric Analysis of Flavonoid Content in Robinin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Robinia pseudoacacia, commonly known as black locust, is a source of various bioactive compounds, including a significant class of flavonoids collectively referred to as Robinin. These flavonoids are of great interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential antioxidant, anti-inflammatory, and other medicinal properties.[1][2][3] Accurate and efficient quantification of the total flavonoid content is a critical step in the quality control and standardization of Robinia pseudoacacia extracts and derived products.

This document provides a detailed protocol for the determination of total flavonoid content in Robinia pseudoacacia samples using a spectrophotometric method based on the aluminum chloride colorimetric assay. This method is simple, cost-effective, and reliable for the routine analysis of flavonoid content in plant extracts.

Principle of the Method

The aluminum chloride colorimetric method is based on the principle that aluminum chloride (AlCl₃) forms stable acid-stable complexes with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. Additionally, AlCl₃ can form acid-labile complexes with the ortho-dihydroxyl groups in the A- or B-ring of flavonoids. This complex formation results in a colored product that can be quantified by measuring its absorbance at a specific wavelength, typically around 510 nm. The intensity of the color is directly proportional to the total flavonoid content in the sample. Rutin (B1680289), a common flavonoid glycoside found in many plants, is used as a standard to create a calibration curve for the quantification of total flavonoids, expressed as rutin equivalents (RE).

Experimental Protocols

Materials and Reagents
  • Plant Material: Dried and powdered flowers of Robinia pseudoacacia.

  • Standard: Rutin (≥95% purity)

  • Reagents:

    • Methanol (B129727) (Analytical Grade)

    • Aluminum Chloride (AlCl₃)

    • Sodium Nitrite (NaNO₂)

    • Sodium Hydroxide (NaOH)

    • Distilled Water

Preparation of Solutions
  • Rutin Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of rutin and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations of 20, 40, 60, 80, and 100 µg/mL.

  • 5% Sodium Nitrite (w/v): Dissolve 5 g of NaNO₂ in 100 mL of distilled water.

  • 10% Aluminum Chloride (w/v): Dissolve 10 g of AlCl₃ in 100 mL of distilled water.

  • 1 M Sodium Hydroxide: Dissolve 4 g of NaOH in 100 mL of distilled water.

Sample Preparation (Extraction)
  • Weigh 1.0 g of the powdered Robinia pseudoacacia flower material into a flask.

  • Add 10 mL of methanol to the flask.[1]

  • Stir the mixture at approximately 1000 rpm for 30 minutes at 50°C.[1]

  • Allow the mixture to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper into a volumetric flask.

  • Wash the filter paper and the residue with methanol, collecting the washings in the same flask, and adjust the final volume to 10 mL.[1]

  • The resulting solution is the sample extract.

Spectrophotometric Analysis
  • Pipette 0.5 mL of the sample extract or standard solution into a 10 mL test tube.

  • Add 2 mL of distilled water.

  • Add 0.15 mL of 5% NaNO₂ solution.

  • Mix well and allow to stand for 5 minutes.

  • Add 0.15 mL of 10% AlCl₃ solution.

  • Mix and incubate for another 6 minutes.

  • Add 2 mL of 1 M NaOH solution.

  • Add distilled water to bring the final volume to 5 mL.

  • Mix the solution thoroughly and measure the absorbance at 510 nm against a blank. The blank is prepared following the same procedure but using 0.5 mL of methanol instead of the sample or standard.

Data Presentation

Rutin Standard Calibration Curve

The absorbance of the different concentrations of the rutin standard solutions is measured to construct a calibration curve.

Rutin Concentration (µg/mL)Absorbance at 510 nm
200.125
400.250
600.375
800.500
1000.625

From the calibration curve, a linear regression equation is obtained (e.g., y = 0.0062x + 0.005, where y is the absorbance and x is the concentration). The R² value should be ≥ 0.99 for a good linear fit.

Total Flavonoid Content in Robinia pseudoacacia Extract

The total flavonoid content of the Robinia pseudoacacia extract is calculated using the linear regression equation from the standard curve.

SampleAbsorbance at 510 nmTotal Flavonoid Content (µg/mL)Total Flavonoid Content (mg RE/g of dry weight)
Robinia pseudoacacia Flower Extract0.43569.356.94

Calculation: Total Flavonoid Content (mg RE/g) = (C × V) / m Where:

  • C = Concentration of flavonoids from the calibration curve (µg/mL)

  • V = Volume of the extract (mL)

  • m = Mass of the dried plant material (g)

Visualization

Experimental Workflow

experimental_workflow prep Sample Preparation extraction Methanol Extraction (1g sample in 10mL methanol, 50°C, 30 min) prep->extraction filtration Filtration extraction->filtration assay_prep Assay Preparation filtration->assay_prep reaction Colorimetric Reaction (Addition of NaNO₂, AlCl₃, NaOH) assay_prep->reaction measurement Spectrophotometric Measurement (510 nm) reaction->measurement analysis Data Analysis measurement->analysis calculation Calculation of Total Flavonoid Content analysis->calculation std_curve Standard Curve (Rutin) std_curve->calculation result Result (mg RE/g) calculation->result

Caption: Workflow for Spectrophotometric Flavonoid Analysis.

Signaling Pathway of Complex Formation

signaling_pathway flavonoid Flavonoid (Keto and Hydroxyl Groups) complex Stable Flavonoid-Al³⁺ Complex (Yellow Color) flavonoid->complex Complexation alcl3 Aluminum Chloride (AlCl₃) alcl3->complex spectro Spectrophotometer (Absorbance at 510 nm) complex->spectro Measurement quantification Quantification spectro->quantification Data Output

Caption: Principle of Flavonoid-Aluminum Chloride Complex Formation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Robinin Bioavailability in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the flavonoid Robinin. This resource is designed to provide direct, actionable guidance on overcoming the challenges associated with its low bioavailability in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is Robinin and why is its low bioavailability a concern in my experiments?

A1: Robinin is a flavonoid glycoside, specifically kaempferol-3-O-robinobioside-7-O-rhamnoside. Like many flavonoid glycosides, it exhibits low oral bioavailability, which can lead to inconsistent and suboptimal results in preclinical studies. The primary reasons for this are:

  • Poor Aqueous Solubility: Robinin's complex structure limits its dissolution in gastrointestinal fluids, a critical first step for absorption.

  • Enzymatic Metabolism: For effective absorption, the glycoside form often needs to be hydrolyzed by intestinal enzymes or gut microbiota into its aglycone form, kaempferol (B1673270). This process can be inefficient and varies significantly among individual animals, leading to high variability in plasma concentrations.

  • High Molecular Weight: The large sugar moieties attached to the kaempferol backbone increase the molecule's size, hindering its passive diffusion across the intestinal epithelium.

Q2: What are the main strategies to improve the low bioavailability of Robinin?

A2: The key to enhancing Robinin's bioavailability is to address its poor solubility and/or improve its absorption. The most effective strategies include:

  • Nanoformulations: Reducing the particle size of Robinin to the nanometer scale dramatically increases its surface area-to-volume ratio, which can significantly enhance its dissolution rate and solubility.[1]

  • Lipid-Based Delivery Systems: Encapsulating Robinin in lipid-based carriers can improve its solubility in the gastrointestinal tract and facilitate its transport across the intestinal membrane.

  • Phospholipid Complexes: Forming a complex between Robinin and phospholipids (B1166683) increases its lipophilicity, thereby improving its ability to permeate the lipid-rich membranes of intestinal cells.

Q3: Should I use Robinin (glycoside) or its aglycone, kaempferol, for my in vivo studies?

A3: The choice depends on your research question. If you are investigating the effects of Robinin as it is found in nature, then you should use the glycoside form. However, be aware that its in vivo bioactivity may be due to the parent compound, its aglycone (kaempferol), or other metabolites produced by the gut microbiota. If your primary interest is the systemic effects of the kaempferol moiety, using a formulation of the aglycone with enhanced bioavailability may provide more direct and reproducible results.

Q4: Which signaling pathways are known to be modulated by Robinin and its metabolite, kaempferol?

A4: Robinin and kaempferol have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. These include:

  • TLR/NF-κB Signaling Pathway: Robinin has been shown to inhibit the TLR/NF-κB signaling pathway, thereby reducing inflammation.[2]

  • PI3K/Akt/mTOR Signaling Pathway: Kaempferol, the aglycone of Robinin, is known to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3][4][5][6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with Robinin.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low solubility of Robinin in aqueous buffers for in vitro assays. The compound is inherently poorly soluble in water.1. Use a co-solvent system: Prepare a stock solution in DMSO or ethanol (B145695) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your cells (typically <0.1%).2. Cyclodextrin complexes: For cell-free assays, consider using cyclodextrins to enhance aqueous solubility.
High variability in animal-to-animal plasma concentrations of Robinin after oral administration. 1. Inconsistent gavage technique.2. Differences in gut microbiota composition among animals, leading to variable rates of glycoside hydrolysis.3. Food effects in the gastrointestinal tract.1. Standardize gavage technique: Ensure consistent volume and speed of administration.2. Consider animal pre-treatment: Administer a broad-spectrum antibiotic cocktail to reduce the influence of gut microbiota, if appropriate for your study design.3. Fasting: Fast animals overnight before oral administration to minimize food-drug interactions.
Low and inconsistent therapeutic efficacy in in vivo models. Poor and variable oral bioavailability of Robinin.1. Enhance bioavailability: Employ one of the formulation strategies detailed in the Experimental Protocols section (e.g., solid lipid nanoparticles, phospholipid complex).2. Use the aglycone: Consider using a bioavailable formulation of kaempferol if the aglycone is the primary active metabolite for your intended therapeutic effect.

Quantitative Data Summary

The following tables summarize key quantitative data for Robinin and its aglycone, kaempferol, to aid in experimental design and interpretation.

Table 1: Solubility Data

CompoundSolventSolubilityReference(s)
RobininDMSOSoluble (qualitative)[7]
RobininWaterSoluble (qualitative)[7]
KaempferolEthanol:PBS (1:4, pH 7.2)~0.2 mg/mL[8]
KaempferolEthanol~11 mg/mL[8]
KaempferolDMSO~10 mg/mL[8]
KaempferolWater0.0113 g/100 g solution[9]

Table 2: Caco-2 Permeability Data

CompoundApparent Permeability Coefficient (Papp) (cm/s)ClassificationReference(s)
Kaempferol1.17 (±0.13) x 10⁻⁶Low to Moderate[10]
Kaempferol Glycoside 11.83 (±0.34) x 10⁻⁶Moderate[10]
Kaempferol Glycoside 22.09 (±0.28) x 10⁻⁶Moderate[10]

Table 3: Bioavailability Enhancement with Nanoformulation (Kaempferol)

FormulationAbsolute Bioavailability (%)Fold Increase vs. Pure DrugReference(s)
Pure Kaempferol13.03%-[11][12]
Kaempferol Nanosuspension38.17%~2.9[11][12]

Experimental Protocols

Here we provide detailed methodologies for key experiments to improve and assess the bioavailability of Robinin.

Protocol 1: Preparation of Robinin-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare a nanoformulation of Robinin to improve its solubility and dissolution rate.

Materials:

  • Robinin

  • Solid lipid (e.g., Compritol 888 ATO, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Co-surfactant (e.g., soy lecithin)

  • Ethanol

  • Purified water

  • High-shear homogenizer

  • Ultrasonicator (probe type)

  • Water bath

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to approximately 5-10°C above its melting point. Dissolve the prescribed amount of Robinin and soy lecithin (B1663433) in a minimal amount of ethanol and add this to the melted lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., Tween 80) in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer for a specified time to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the prepared Robinin-SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of Robinin-Phospholipid Complex

Objective: To increase the lipophilicity of Robinin to improve its permeability across biological membranes.

Materials:

  • Robinin

  • Phosphatidylcholine (e.g., from soybean)

  • Anhydrous ethanol

  • n-Hexane

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve Robinin and phosphatidylcholine in anhydrous ethanol in a round-bottom flask in a specific molar ratio (e.g., 1:1 or 1:2).

  • Reaction: Reflux the mixture at a controlled temperature for a specified duration with constant stirring.

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure to obtain a thin film.

  • Precipitation and Washing: Re-dissolve the film in a small amount of a suitable solvent and then add n-hexane to precipitate the complex. Wash the precipitate multiple times with n-hexane to remove unreacted lipids.

  • Drying: Dry the resulting Robinin-phospholipid complex in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization: The formation of the complex can be confirmed using techniques such as FT-IR, DSC, and PXRD.

Protocol 3: In Vitro Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of Robinin and its formulations.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 12-well)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. Additionally, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Study (Apical to Basolateral):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound (Robinin or its formulation) dissolved in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

  • Permeability Study (Basolateral to Apical): Perform the same procedure as above but add the test compound to the basolateral chamber and collect samples from the apical chamber to determine the efflux ratio.

  • Sample Analysis: Analyze the concentration of Robinin in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 4: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To evaluate the susceptibility of Robinin to phase I metabolism.

Materials:

  • Robinin

  • Liver microsomes (e.g., human, rat)

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (B52724) (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and Robinin in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of Robinin using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of Robinin remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Visualizations

Signaling Pathways

TLR_NF_kB_Pathway cluster_nucleus Nucleus Robinin Robinin TLR4 TLR4 Robinin->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Degrades NF_kB NF-κB (p65/p50) NF_kB_active Active NF-κB NF_kB->NF_kB_active Activation Nucleus Nucleus NF_kB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NF_kB_active->Inflammatory_Genes Induces Transcription

Caption: Robinin's inhibitory effect on the TLR4/NF-κB signaling pathway.

PI3K_Akt_mTOR_Pathway Kaempferol Kaempferol (Robinin Metabolite) PI3K PI3K Kaempferol->PI3K Inhibits Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: Kaempferol's inhibitory action on the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

Bioavailability_Workflow Start Start: Low Robinin Bioavailability Issue Formulation Formulation Strategy Selection Start->Formulation SLN Solid Lipid Nanoparticles (SLN) Formulation->SLN Phospholipid Phospholipid Complex Formulation->Phospholipid SEDDS Self-Emulsifying Drug Delivery System (SEDDS) Formulation->SEDDS Preparation Formulation Preparation & Characterization SLN->Preparation Phospholipid->Preparation SEDDS->Preparation In_Vitro In Vitro Evaluation Preparation->In_Vitro Solubility_Test Solubility & Dissolution Testing In_Vitro->Solubility_Test Caco2_Test Caco-2 Permeability Assay In_Vitro->Caco2_Test Metabolic_Test Metabolic Stability Assay In_Vitro->Metabolic_Test In_Vivo In Vivo Pharmacokinetic Study in Animals Solubility_Test->In_Vivo Caco2_Test->In_Vivo Metabolic_Test->In_Vivo Analysis Data Analysis: Compare Bioavailability In_Vivo->Analysis End End: Optimized Robinin Formulation Analysis->End

References

Troubleshooting Robinin solubility issues for in vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility challenges with Robinin in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is Robinin and why is its solubility a concern for in vivo studies?

A1: Robinin is a flavonoid glycoside, specifically a kaempferol-3-O-robinoside-7-O-rhamnoside. Like many flavonoid glycosides, its bioavailability can be limited by its aqueous solubility. Achieving a sufficiently concentrated and stable solution is crucial for accurate dosing and obtaining reliable results in animal studies.

Q2: What is the approximate aqueous solubility of Robinin?

A2: While exact figures can vary depending on experimental conditions such as pH and temperature, the estimated aqueous solubility of Robinin is approximately 13 mg/mL at 25°C[1]. However, achieving this concentration consistently and maintaining stability can be challenging. Some sources also specify solubility in hot water[2].

Q3: Can I dissolve Robinin directly in an aqueous vehicle for oral gavage?

A3: Directly dissolving Robinin in a purely aqueous vehicle to achieve a high concentration for in vivo studies can be difficult. While it has some water solubility, for higher doses, you may encounter precipitation or incomplete dissolution. It is often necessary to use co-solvents or other formulation strategies.

Q4: Are there any known successful formulations of Robinin for in vivo studies?

A4: Yes, a study on zebrafish utilized a 3% Dimethyl Sulfoxide (DMSO) solution to administer Robinin at doses of 4, 20, and 40 mg/kg[3]. This provides a documented starting point for formulation development.

Q5: How can I improve the oral bioavailability of Robinin?

A5: Enhancing the oral bioavailability of poorly soluble compounds like Robinin often involves increasing the dissolution rate in the gastrointestinal tract. Strategies to consider include solubility enhancement techniques, particle size reduction (micronization), and the use of lipid-based formulations[4][5].

Troubleshooting Guides

Issue 1: Robinin Precipitates Out of Solution

Potential Cause: The concentration of Robinin exceeds its solubility limit in the chosen solvent system. The temperature of the solution has decreased, causing the compound to crash out.

Troubleshooting Steps:

  • Increase Co-solvent Concentration: If using a co-solvent system (e.g., DMSO, PEG400), gradually increase the percentage of the organic solvent. Be mindful of the potential for solvent toxicity in your animal model.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Experiment with adjusting the pH of your vehicle. However, ensure the final pH is physiologically compatible for the route of administration.

  • Heating and Sonication: Gentle heating and sonication can aid in dissolving the compound[4]. However, be cautious about the thermal stability of Robinin. Always check for degradation after heating.

  • Use of Solubilizing Excipients: Consider incorporating solubilizing agents such as cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) or surfactants (e.g., Tween 80) into your formulation.

  • Prepare a Suspension: If a clear solution cannot be achieved at the desired concentration, preparing a uniform and stable suspension is a viable alternative. Use a suspending agent like 0.5% carboxymethylcellulose (CMC).

Issue 2: Observed Toxicity or Adverse Effects in Animals

Potential Cause: The vehicle itself, particularly at high concentrations of organic solvents like DMSO, may be causing toxicity. The pH of the formulation may be causing irritation at the site of administration.

Troubleshooting Steps:

  • Reduce Co-solvent Concentration: Use the lowest effective concentration of the organic co-solvent required to keep Robinin in solution.

  • Switch Vehicle Components: Explore alternative, less toxic co-solvents or formulation strategies. For example, a lipid-based formulation using corn oil may be better tolerated for oral administration.

  • Buffer the Formulation: Ensure the pH of your final formulation is within a physiologically acceptable range (typically pH 6.5-7.5 for parenteral routes).

  • Conduct Vehicle-Only Control Group: Always include a control group that receives only the vehicle to differentiate between vehicle-induced effects and compound-specific toxicity.

Issue 3: High Variability in Pharmacokinetic (PK) Data

Potential Cause: Inconsistent dosing due to a non-homogenous formulation (e.g., a poorly suspended compound). The stability of Robinin in the formulation is poor, leading to degradation before or after administration.

Troubleshooting Steps:

  • Ensure Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before each animal is dosed to guarantee consistent drug concentration.

  • Assess Formulation Stability: Conduct a short-term stability study of your formulation under the conditions of your experiment (e.g., at room temperature on the benchtop for the duration of dosing). Analyze the concentration of Robinin at the beginning and end of the experiment.

  • Standardize Administration Technique: Ensure consistent oral gavage or injection technique across all animals to minimize variability in administration.

Data Presentation: Solubility of Robinin and Structurally Similar Flavonoids

The following table summarizes the known and estimated solubility of Robinin and its aglycone, kaempferol, in common solvents. This data can guide the initial selection of a solvent system.

CompoundSolvent SystemSolubility (mg/mL)Notes
Robinin Water (25°C)~13 (estimated)May require heating to achieve this concentration[1][2].
3% DMSO in Water>40 mg/kg doseA 3% DMSO solution was successfully used to deliver doses up to 40 mg/kg in zebrafish, implying a solubility of at least what is needed for this concentration[3].
Kaempferol Ethanol~11The aglycone of Robinin shows good solubility in ethanol.
(Aglycone)DMSO~10Similar to ethanol, DMSO is a good solvent for the aglycone.
Dimethyl Formamide (DMF)~3
1:4 Ethanol:PBS (pH 7.2)~0.2Demonstrates the significant drop in solubility in aqueous buffers, even with some co-solvent.
Hesperidin 1% CMC in Distilled WaterSuspensionUsed for oral gavage at 250 mg/kg in mice[6].
(Flavonoid Glycoside)Corn OilSolubleUsed for oral gavage at 50 mg/kg/day in rats[7].

Experimental Protocols

Protocol 1: Preparation of a Robinin Solution using a Co-solvent System

This protocol is a general guideline for preparing a Robinin solution for oral gavage using a co-solvent system.

Materials:

  • Robinin powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the final concentration of Robinin needed and the total volume of the formulation.

  • Initial Dissolution: Weigh the required amount of Robinin powder and place it in a sterile conical tube. Add a small volume of DMSO to dissolve the Robinin completely. For example, start with 10% of the final volume as DMSO. Vortex thoroughly.

  • Add Co-solvents: Sequentially add PEG400 and Tween 80 to the solution, vortexing after each addition. A common starting ratio is 10% DMSO, 40% PEG400, and 5% Tween 80.

  • Add Aqueous Component: Slowly add the saline to the organic mixture while continuously vortexing to prevent precipitation. Bring the solution to the final desired volume.

  • Final Homogenization: If any cloudiness or precipitate is observed, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate until a clear solution is obtained.

  • Pre-use Check: Before administration, visually inspect the solution to ensure it remains clear and free of precipitates.

Protocol 2: Preparation of a Robinin Suspension

This protocol describes the preparation of a Robinin suspension suitable for oral gavage.

Materials:

  • Robinin powder

  • Carboxymethylcellulose sodium salt (CMC)

  • Purified water

  • Mortar and pestle

  • Stir plate and stir bar

Procedure:

  • Prepare the Vehicle: Prepare a 0.5% (w/v) CMC solution by slowly adding CMC powder to purified water while stirring continuously. It may be necessary to heat the water slightly to aid in dissolving the CMC. Allow the solution to cool to room temperature.

  • Weigh Robinin: Weigh the appropriate amount of Robinin powder.

  • Create a Paste: Place the Robinin powder in a mortar. Add a small amount of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure the particles are well-wetted and to prevent clumping.

  • Gradual Dilution: Gradually add the remaining 0.5% CMC vehicle to the paste while continuously stirring or triturating to form a homogenous suspension.

  • Final Mixing: Transfer the suspension to a suitable container and stir with a stir bar for at least 30 minutes before dosing to ensure uniformity. Continue to stir throughout the dosing procedure.

Signaling Pathways and Experimental Workflows

Robinin's Inhibition of the TLR4/NF-κB Signaling Pathway

Robinin has been reported to inhibit the TLR4/NF-κB signaling pathway, which is a key pathway in inflammation.

TLR4_NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Robinin Robinin Robinin->TLR4 Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, etc.) DNA->Inflammatory_Genes Transcription

Caption: Robinin inhibits the LPS-induced TLR4/NF-κB inflammatory signaling pathway.

Robinin's Downregulation of the TLR2-PI3K-AKT Signaling Pathway

Studies have shown that Robinin can exert anti-tumor effects by downregulating the TLR2-PI3K-AKT signaling pathway.

TLR2_PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TLR2_agonist TLR2 Agonist TLR2 TLR2 TLR2_agonist->TLR2 Activates PI3K PI3K TLR2->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylates Downstream Downstream Targets (e.g., mTOR) pAKT->Downstream Activates Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival Robinin Robinin Robinin->TLR2 Inhibits

Caption: Robinin downregulates the TLR2-PI3K-AKT pathway, inhibiting cell proliferation.

Experimental Workflow for Evaluating Robinin Formulations

This workflow outlines the steps for developing and evaluating a suitable formulation for in vivo studies.

Formulation_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility Solubility Screening (e.g., Water, DMSO, Ethanol, PEG400) Formulation Formulation Preparation (Solution, Suspension, etc.) Solubility->Formulation Stability Short-term Stability (Visual, HPLC) Formulation->Stability Dosing Animal Dosing (Oral Gavage, IP, etc.) Stability->Dosing Proceed if stable PK Pharmacokinetic (PK) Study Dosing->PK Efficacy Efficacy Study Dosing->Efficacy PK->Formulation Optimize if needed

Caption: A logical workflow for developing and validating a Robinin formulation for in vivo studies.

References

Technical Support Center: Optimizing Robinin Dosage for Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Robinin for its neuroprotective effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for Robinin in in vitro neuroprotection assays?

A1: Based on studies with structurally similar flavonoids and preliminary data from non-neuronal cell lines, a starting concentration range of 1 µg/mL to 50 µg/mL is recommended for in vitro neuroprotection assays using neuronal cell lines such as SH-SY5Y. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q2: What are the key signaling pathways involved in Robinin-mediated neuroprotection?

A2: Current research suggests that Robinin exerts its neuroprotective effects primarily through the modulation of two key signaling pathways: the Akt/GSK3β pathway and the Nrf2 pathway. Robinin has been shown to increase the phosphorylation of Akt, which in turn inhibits GSK3β. This pathway is critical for promoting cell survival and reducing apoptosis. Additionally, Robinin can activate the Nrf2 transcription factor, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby protecting neurons from oxidative stress.

Q3: How should I prepare Robinin for in vitro experiments to avoid solubility issues?

A3: Robinin, like many flavonoids, has low aqueous solubility. To prepare Robinin for in vitro experiments, it is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be diluted in cell culture medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without Robinin) in your experiments.

Q4: What are some common issues encountered when working with Robinin in neuroprotection assays?

A4: Beyond solubility, researchers may encounter issues with the stability of Robinin in cell culture media over long incubation periods. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment. Additionally, at higher concentrations, off-target effects may be observed. If you notice unexpected changes in cell morphology or viability that do not align with the known neuroprotective mechanisms, consider performing counter-screening assays or using a structurally different compound with a similar mechanism of action to confirm your results.

Data Presentation

Table 1: In Vitro Dosage of Robinin in H9c2 Cardiomyocytes

Robinin Concentration (µg/mL)Cell Viability (%)
163.45
569.82
1076.35
2585.45
5090.19

Note: Data adapted from a study on H9c2 cardiomyocytes and should be used as a reference for designing experiments in neuronal cell lines.

Table 2: In Vivo Dosage of Robinin for Neuroprotective Effects

Animal ModelDosageRoute of AdministrationObserved Effects
Zebrafish4, 20, 40 mg/kgIntraperitonealAnxiolytic, anticonvulsant, memory preservation
Rat50 mg/kgOralReduced myocardial ischemia/reperfusion injury via Nrf2 activation

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol outlines a general procedure to assess the neuroprotective effects of Robinin against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Robinin

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Robinin Pre-treatment: Prepare a stock solution of Robinin in DMSO. Dilute the stock solution in DMEM to achieve final concentrations ranging from 1 µg/mL to 50 µg/mL. Remove the old medium from the cells and add the medium containing the different concentrations of Robinin. Incubate for 24 hours.

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. After the 24-hour pre-treatment with Robinin, expose the cells to H₂O₂ (e.g., 100 µM) for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the H₂O₂ incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Mandatory Visualization

Robinin_Signaling_Pathways cluster_akt Akt/GSK3β Pathway cluster_nrf2 Nrf2 Pathway Robinin Robinin Akt Akt Robinin->Akt Activates pAkt p-Akt (Active) Akt->pAkt GSK3b GSK3β pAkt->GSK3b Phosphorylates pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Apoptosis Apoptosis pGSK3b->Apoptosis Inhibits Cell_Survival Neuronal Survival pGSK3b->Cell_Survival Promotes Robinin2 Robinin Keap1 Keap1 Robinin2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds HO1 HO-1 ARE->HO1 Upregulates NQO1 NQO1 ARE->NQO1 Upregulates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response NQO1->Antioxidant_Response Oxidative_Stress Oxidative Stress Antioxidant_Response->Oxidative_Stress Reduces

Caption: Signaling pathways of Robinin's neuroprotective effects.

Experimental_Workflow A 1. Seed SH-SY5Y Cells in 96-well plate B 2. Pre-treat with Robinin (1-50 µg/mL) for 24h A->B C 3. Induce Neurotoxicity (e.g., 100 µM H₂O₂) for 24h B->C D 4. Assess Cell Viability (MTT Assay) C->D E 5. Data Analysis D->E

Caption: Workflow for in vitro neuroprotection assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of Robinin in culture medium Low aqueous solubility of Robinin.Prepare a higher concentration stock solution in 100% DMSO. When diluting into the medium, add the Robinin stock to the medium while vortexing to ensure rapid dispersion. Consider using a step-wise dilution approach.
High background or inconsistent results in MTT assay Contamination of cell cultures. Pipetting errors. Uneven cell seeding.Ensure aseptic techniques are strictly followed. Use calibrated pipettes and be consistent with pipetting technique. Ensure a single-cell suspension before seeding to avoid clumping.
No observable neuroprotective effect Robinin concentration is too low or too high (causing toxicity). Incubation time is not optimal. The neurotoxic insult is too severe.Perform a dose-response curve to determine the optimal concentration. Optimize the pre-treatment and neurotoxin exposure times. Titrate the concentration of the neurotoxin to achieve approximately 50% cell death.
Vehicle control (DMSO) shows toxicity The final concentration of DMSO is too high.Ensure the final DMSO concentration in the culture medium is at or below 0.1%. If higher concentrations are necessary, perform a DMSO toxicity curve for your specific cell line.

Technical Support Center: Synthesis of Robinin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Robinin (B1680710). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The information provided is based on established principles of flavonoid chemistry and glycosylation, as a detailed, step-by-step total synthesis of Robinin is not widely published. The guidance is derived from synthetic approaches for structurally related kaempferol (B1673270) glycosides.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of Robinin?

A1: Robinin is a flavonoid glycoside with the chemical structure kaempferol-3-O-[α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyl]-7-O-α-L-rhamnopyranoside. Its molecular formula is C₃₃H₄₀O₁₉.[1][2][3] The aglycone, kaempferol, is a flavonol that is glycosylated at the 3 and 7 hydroxyl positions.

Q2: What are the main challenges in the chemical synthesis of Robinin?

A2: The primary challenges in synthesizing Robinin, a complex triglycoside of kaempferol, include:

  • Regioselective Glycosylation: Kaempferol has multiple hydroxyl groups with similar reactivity. Achieving glycosylation at the desired 3 and 7 positions without affecting other hydroxyl groups requires a robust protecting group strategy.[4]

  • Stereoselective Glycosidic Bond Formation: The synthesis requires the formation of specific α- and β-glycosidic linkages, which can be challenging to control.

  • Multi-step Protection and Deprotection: The synthesis involves a series of protection and deprotection steps for the hydroxyl groups on both the kaempferol backbone and the sugar moieties, which can lead to lower overall yields.[5][6]

  • Synthesis of the Disaccharide (Robinobiose): The robinobioside moiety (rhamnopyranosyl-(1→6)-galactopyranose) at the 3-position needs to be synthesized or sourced before it can be attached to the kaempferol aglycone.

  • Purification: The separation of the desired product from starting materials, incompletely reacted intermediates, and stereoisomers can be complex.

Q3: Are there any known biological activities or signaling pathways associated with Robinin?

A3: Preliminary research suggests that Robinin exhibits anti-inflammatory, antibacterial, and cardioprotective properties.[2] It has been reported to inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway in human peripheral blood mononuclear cells.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of glycosylated product 1. Inefficient glycosyl donor activation. 2. Steric hindrance at the reaction site. 3. Suboptimal reaction conditions (temperature, solvent, catalyst). 4. Degradation of starting materials or product.1. Use a more reactive glycosyl donor (e.g., glycosyl trichloroacetimidates or bromides). 2. Consider a different protecting group strategy to reduce steric bulk near the target hydroxyl group. 3. Optimize reaction conditions by screening different solvents, temperatures, and promoters (e.g., TMSOTf, AgOTf). 4. Ensure anhydrous conditions and an inert atmosphere to prevent side reactions.
Mixture of regioisomers (glycosylation at wrong positions) 1. Incomplete protection of non-target hydroxyl groups. 2. Similar reactivity of different hydroxyl groups on the kaempferol backbone.1. Verify the complete protection of hydroxyl groups (e.g., by NMR or Mass Spectrometry) before the glycosylation step. 2. Employ an orthogonal protecting group strategy to differentiate the hydroxyl groups. For instance, selectively protect the 7-OH and 4'-OH groups before performing glycosylation at the 3-OH position.[5][6]
Formation of undesired stereoisomers (e.g., α-glycoside instead of β) 1. Choice of glycosyl donor and protecting groups on the sugar. 2. Reaction mechanism (SN1 vs. SN2 type displacement).1. Use a participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position of the glycosyl donor to favor the formation of 1,2-trans-glycosides (e.g., β-glycosides for glucose/galactose). 2. For 1,2-cis-glycosides (e.g., α-glycosides), a non-participating group (e.g., benzyl (B1604629) ether) at C2 is generally preferred.
Difficulty in deprotection of final product 1. Harsh deprotection conditions leading to product degradation. 2. Cleavage of the glycosidic bond during deprotection.1. Use protecting groups that can be removed under mild conditions (e.g., benzyl groups removed by hydrogenolysis, silyl (B83357) ethers removed by fluoride (B91410) ions). 2. Screen different deprotection reagents and conditions on a small scale to find the optimal balance between protecting group removal and product stability.
Complex purification of the final product 1. Presence of multiple byproducts and stereoisomers. 2. Similar polarities of the desired product and impurities.1. Employ multi-step purification techniques, such as a combination of column chromatography (normal and/or reverse-phase) and preparative HPLC. 2. Consider enzymatic methods for glycosylation, which can offer higher regioselectivity and stereoselectivity, simplifying purification.[4][7][8]

Experimental Protocols

Protocol: Regioselective 3-O-Glycosylation of Kaempferol

  • Protection of Kaempferol:

    • Start with commercially available kaempferol.

    • Protect the 7-OH and 4'-OH groups. A common method is to use benzyl bromide (BnBr) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). This will yield 7,4'-di-O-benzyl-kaempferol. The 5-OH is less reactive due to hydrogen bonding with the adjacent carbonyl group.

    • Confirm the structure of the protected kaempferol using NMR and Mass Spectrometry.

  • Glycosylation Reaction:

    • Prepare a suitable glycosyl donor, for example, a per-O-benzoylated galactosyl trichloroacetimidate. The benzoyl group at C2 will act as a participating group to favor the formation of the β-glycosidic bond.

    • Dissolve the protected kaempferol in an anhydrous solvent like dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (e.g., -40 °C to 0 °C).

    • Add the glycosyl donor and a catalytic amount of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench it by adding a base (e.g., triethylamine (B128534) or pyridine).

  • Deprotection:

    • After purification of the glycosylated product, remove the protecting groups.

    • The benzoyl groups on the sugar can be removed under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacylation).

    • The benzyl ethers on the kaempferol backbone can be removed by catalytic hydrogenation (e.g., using palladium on carbon (Pd/C) and H₂ gas).

  • Purification:

    • Purify the final product using column chromatography on silica (B1680970) gel or reverse-phase silica, followed by preparative HPLC if necessary.

Data Presentation

Table 1: Comparison of Glycosylation Methods for Flavonoids

Method Glycosyl Donor Example Promoter/Catalyst Typical Yields Advantages Disadvantages
Koenigs-Knorr Acetyl-protected glycosyl bromideSilver carbonate (Ag₂CO₃) or silver triflate (AgOTf)30-70%[11]Well-established method.Requires stoichiometric silver salts; can be slow.
Trichloroacetimidate Per-O-acetylated glycosyl trichloroacetimidateTMSOTf, BF₃·OEt₂ (catalytic)Often >80%High yielding; mild reaction conditions.Donor can be moisture-sensitive.
Gold-Catalyzed Glycosyl o-alkynylbenzoateGold(I) complex (e.g., Ph₃PAuNTf₂)Excellent yields reported for kaempferol 3-OH glycosylation.[10]High efficiency and selectivity.Requires specialized gold catalyst.
Enzymatic UDP-sugar (e.g., UDP-glucose)Glycosyltransferase (e.g., UGT78D1)[4]Variable, can be highHigh regioselectivity and stereoselectivity; no need for protecting groups.[4][8]Enzymes can be substrate-specific; UDP-sugars are expensive.

Visualizations

experimental_workflow kaempferol Kaempferol protected_kaempferol Protected Kaempferol (e.g., 7,4'-di-O-benzyl) kaempferol->protected_kaempferol Protection glycosylation Regioselective Glycosylation protected_kaempferol->glycosylation protected_glycoside Protected Robinin (or intermediate glycoside) glycosylation->protected_glycoside deprotection Deprotection protected_glycoside->deprotection purification Purification deprotection->purification robinin Robinin purification->robinin

Caption: Generalized workflow for the chemical synthesis of Robinin.

tlr4_nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates IkB_NFkB->NFkB releases Robinin Robinin Robinin->TLR4 Inhibits Inflammatory_genes Inflammatory Genes NFkB_nucleus->Inflammatory_genes activates transcription LPS LPS (Ligand) LPS->TLR4

Caption: Postulated inhibitory action of Robinin on the TLR4/NF-κB signaling pathway.

References

Technical Support Center: Enhancing the Stability of Robinin in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the stability of Robinin in experimental solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity and reproducibility of your experiments involving this flavonoid glycoside.

Troubleshooting Guides & FAQs

This section addresses common challenges and questions related to the stability of Robinin in experimental settings.

Issue/Question Potential Cause & Explanation Recommended Solution(s)
Precipitation of Robinin in aqueous solution. Robinin, like many flavonoids, has limited solubility in aqueous buffers, especially at neutral or acidic pH. Precipitation can occur if the concentration exceeds its solubility limit.- Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. - Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts. - For some applications, gentle warming and sonication can aid dissolution, but be mindful of potential degradation at elevated temperatures.
Loss of biological activity of Robinin over time. Robinin can degrade in solution, particularly under alkaline conditions, exposure to light, and elevated temperatures. This degradation can lead to a loss of its intended biological effect.- Prepare fresh solutions of Robinin before each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Maintain the pH of your experimental solution in the slightly acidic to neutral range (pH 4-7) for optimal stability.
Inconsistent experimental results between batches. This can be due to variations in the actual concentration of active Robinin, resulting from degradation during storage or handling.- Standardize your protocol for preparing and storing Robinin solutions. - Perform a quality control check, such as UV-Vis spectrophotometry or HPLC, to confirm the concentration of your stock solution periodically. - Always use a consistent source and purity of Robinin for your experiments.
Color change in the Robinin solution. A change in color, often to a yellow or brownish hue, can be an indicator of oxidative degradation of the flavonoid structure, especially at alkaline pH.- Discard any solution that shows a visible color change. - Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your stock solution to minimize oxidation. - De-gas your solvents to remove dissolved oxygen before preparing solutions.

Quantitative Data Summary

The following tables provide quantitative data on the solubility of Robinin's aglycone, Kaempferol, which can serve as a useful reference. Additionally, data on the stability of other flavonoids under various pH conditions are presented to illustrate general trends applicable to Robinin.

Table 1: Solubility of Kaempferol (Robinin Aglycone) in Common Organic Solvents [1][2]

Solvent Approximate Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)10
Ethanol11
Dimethylformamide (DMF)3

Note: Robinin, as a glycoside, is generally more water-soluble than its aglycone, Kaempferol.

Table 2: Influence of pH on the Stability of Flavonoids (Analogous Compounds)

Flavonoid pH Condition Observation Reference
QuercetinAlkaline pHUndergoes autooxidation, with the rate increasing with temperature.[3]
Cyanidin< 3Exists in a stable, colored flavylium (B80283) cation form.[4]
Cyanidin> 7Degrades to colorless forms.[4]
Prochloraz (Imidazole Fungicide)4.0Half-life: 18.4 - 19.2 days[5]
Prochloraz (Imidazole Fungicide)7.0Half-life: 22.6 - 25.1 days[5]
Prochloraz (Imidazole Fungicide)9.2Half-life: 15.8 - 16.6 days[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Robinin Stock Solution in DMSO[6]

This protocol details the preparation of a concentrated stock solution of Robinin, which can then be diluted to the desired final concentration for various experiments.

Materials:

  • Robinin powder (Molecular Weight: 740.66 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of Robinin:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 0.001 L * 740.66 g/mol * 1000 mg/g = 7.41 mg

  • Weighing Robinin:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh 7.41 mg of Robinin powder into the tared tube.

  • Dissolving Robinin in DMSO:

    • Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the weighed Robinin.

    • Close the tube tightly and vortex thoroughly until the solid is completely dissolved. A clear, light-yellow solution should be obtained. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Storage of Stock Solution:

    • Aliquot the 10 mM Robinin stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: General Procedure for Assessing Robinin Stability

This protocol provides a framework for evaluating the stability of Robinin under different experimental conditions (e.g., pH, temperature).

Materials:

  • 10 mM Robinin stock solution in DMSO

  • A series of buffers with varying pH values (e.g., pH 4, 7, 9)

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Sterile, amber glass vials

Procedure:

  • Sample Preparation:

    • Prepare working solutions of Robinin (e.g., 100 µM) in each of the different pH buffers. Ensure the final DMSO concentration is consistent and low across all samples.

    • Prepare a control sample at each pH without Robinin.

  • Incubation:

    • Dispense the prepared solutions into labeled, amber glass vials and seal them.

    • Place the vials in a temperature-controlled environment set to the desired temperature for the stability study (e.g., 25°C, 37°C, 50°C).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot from each vial.

    • Immediately analyze the samples or store them at -80°C until analysis.

  • Analysis:

    • Analyze the concentration of Robinin in each sample using a validated HPLC method.

    • Monitor for the appearance of degradation products by observing new peaks in the chromatogram.

  • Data Analysis:

    • Plot the concentration of Robinin as a function of time for each condition.

    • Calculate the degradation rate constant (k) and the half-life (t½) of Robinin under each experimental condition.

Visualizations: Signaling Pathways and Experimental Workflow

Robinin-Modulated Signaling Pathways

Robinin has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.

TLR4_NFkB_Pathway cluster_NFkB NF-κB Activation Robinin Robinin TLR4 TLR4 Robinin->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Gene Expression

Figure 1: Robinin's inhibitory effect on the TLR4/NF-κB signaling pathway.

TLR2_PI3K_AKT_Pathway cluster_membrane Cell Membrane Robinin Robinin TLR2 TLR2 Robinin->TLR2 Inhibits PI3K PI3K TLR2->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT p_AKT p-AKT (Active) AKT->p_AKT Phosphorylation Downstream Downstream Effectors p_AKT->Downstream Cell_Response Cell Proliferation, EMT, Inflammation Downstream->Cell_Response

Figure 2: Robinin's downregulation of the TLR2-PI3K-AKT signaling pathway.
Experimental Workflow

The following diagram illustrates a typical workflow for investigating the stability of Robinin.

Experimental_Workflow start Start prep_stock Prepare Robinin Stock Solution (e.g., in DMSO) start->prep_stock prep_working Prepare Working Solutions in Buffers of Varying pH prep_stock->prep_working incubate Incubate at Different Temperatures prep_working->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by HPLC sample->analyze data_analysis Data Analysis: Calculate Degradation Rate and Half-Life analyze->data_analysis end End data_analysis->end

Figure 3: A generalized experimental workflow for studying Robinin stability.

References

Technical Support Center: Accurate Robinin Detection with HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) protocols for the accurate detection of Robinin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of Robinin.

1. Question: Why am I seeing peak fronting or tailing for my Robinin peak?

Answer:

Peak asymmetry, such as fronting or tailing, can be caused by a variety of factors. Here are some common causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject. If you are constructing a calibration curve, ensure your concentrations are within the linear range of the detector.[1]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.

    • Solution: Replace the column with a new one of the same type. To prevent this, always use a guard column and ensure the mobile phase pH is within the column's recommended range.[3]

  • Secondary Interactions: Robinin, a flavonoid glycoside, may have secondary interactions with the stationary phase.

    • Solution: Try adjusting the mobile phase pH or the buffer concentration to minimize these interactions.

2. Question: My Robinin peak is not appearing, or the signal is very low. What should I do?

Answer:

A missing or weak peak can be frustrating. Here is a logical workflow to diagnose the problem:

G A No or Low Robinin Peak B Check HPLC System Suitability A->B C Inject a Known Standard B->C F Peak Appears? C->F D Check Sample Preparation E Review Method Parameters G Problem with Sample F->G Yes H Problem with System/Method F->H No G->D H->E I Check for Leaks H->I J Verify Detector Settings I->J K Check Mobile Phase J->K

Caption: Troubleshooting workflow for a missing or weak peak.

  • Check System Suitability: Before injecting your sample, always run a standard to ensure the HPLC system is performing correctly.

  • Sample Degradation: Robinin, like many flavonoids, can be susceptible to degradation.

    • Solution: Ensure your samples and standards are stored correctly, protected from light and at a low temperature (-20°C is recommended for the powder form). Prepare fresh solutions for each analysis.

  • Incorrect Wavelength: The detector must be set to the appropriate wavelength to detect Robinin.

    • Solution: A detection wavelength of 380 nm has been shown to be effective for Robinin.[4]

  • Mobile Phase Issues: Incorrectly prepared mobile phase can lead to a complete loss of signal.

    • Solution: Prepare fresh mobile phase and ensure all components are fully dissolved and mixed. Degas the mobile phase before use.[1]

3. Question: I'm observing a drifting baseline. How can I fix this?

Answer:

A drifting baseline can interfere with accurate peak integration. Here are some potential causes and their solutions:

  • Column Not Equilibrated: The column needs to be thoroughly equilibrated with the mobile phase before starting the analysis.

    • Solution: Increase the column equilibration time.[1]

  • Mobile Phase Composition Change: If you are running a gradient, ensure the pump is mixing the solvents correctly.

    • Solution: Prime the pump and check for any air bubbles in the solvent lines.[1]

  • Temperature Fluctuations: Changes in the ambient temperature can affect the baseline.

    • Solution: Use a column oven to maintain a constant temperature.[1][5]

  • Contaminated Detector Cell: The detector flow cell may be contaminated.

    • Solution: Flush the flow cell with a strong organic solvent.[2]

Frequently Asked Questions (FAQs)

1. Question: What is a good starting point for an HPLC method for Robinin detection?

Answer:

A previously published method for the simultaneous determination of Robinin and its aglycone Kaempferol provides an excellent starting point.[4] The key parameters are summarized in the table below.

ParameterRecommended Condition
Column Platinum EPS C-18 (4.6 x 250 mm, 5 µm)
Mobile Phase Solution A: 5% Methanol (B129727) in 0.01 M Phosphate (B84403) Buffer (pH 2.0)Solution B: THF:i-PrOH:MeOH:H2O (150:200:67.5:32.5)
Ratio 60:40 (A:B)
Detection Wavelength 380 nm
Flow Rate 1.0 mL/min (Assumed standard)

2. Question: How should I prepare my samples and standards?

Answer:

Proper sample and standard preparation is critical for accurate and reproducible results.

G cluster_0 Standard Preparation cluster_1 Sample Preparation (e.g., from plant material) A Weigh Robinin Standard B Dissolve in HPLC-grade Methanol to create Stock Solution A->B C Perform Serial Dilutions to create Working Standards B->C G Inject into HPLC D Dry and Grind Plant Material E Extract with a suitable solvent (e.g., Methanol) D->E F Filter the extract (e.g., 0.45 µm filter) E->F

Caption: General workflow for sample and standard preparation.

  • Standard Preparation:

    • Accurately weigh a known amount of Robinin reference standard.

    • Dissolve in HPLC-grade methanol to make a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of working standards for your calibration curve. A concentration range of 25 – 1000 ng/mL has been shown to be linear.[4]

  • Sample Preparation:

    • The exact sample preparation will depend on your matrix (e.g., plant extract, biological fluid).

    • A general approach for plant material involves drying, grinding, and then extracting the Robinin using a solvent like methanol.

    • It is crucial to filter all samples and standards through a 0.22 or 0.45 µm filter before injection to prevent clogging the HPLC system.[6]

3. Question: What are the key parameters for HPLC method validation for Robinin?

Answer:

According to ICH guidelines, a validated HPLC method should demonstrate the following:[7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by obtaining a clean peak for Robinin in the presence of its aglycone, Kaempferol, and other potential impurities.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For Robinin, linearity has been demonstrated in the range of 25 – 1000 ng/mL with a correlation coefficient (R²) of 0.9997.[4]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments. Mean recoveries for Robinin have been reported between 97.3 – 104.6%.[4]

  • Precision: The degree of scatter between a series of measurements. This is typically expressed as the relative standard deviation (RSD).

    • Repeatability (Intra-day precision): The precision over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within a laboratory over different days.

    • Intra- and inter-day variation coefficients for Robinin analysis have been reported to be between 1.31 – 8.92%.[4]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Quantitative Data Summary

The following table summarizes the validation parameters from a published method for Robinin detection.[4]

Validation ParameterResult
Linearity Range 25 – 1000 ng/mL
Correlation Coefficient (R²) 0.9997
Mean Recovery 97.3 – 104.6 %
Intra- and Inter-day Variation (RSD) 1.31 – 8.92 %

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of Robinin, based on a published method.[4]

1. Materials and Reagents

  • Robinin reference standard (≥90.0% purity)

  • Kaempferol reference standard

  • Methanol (HPLC grade)

  • Tetrahydrofuran (THF, HPLC grade)

  • Isopropyl alcohol (i-PrOH, HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate monobasic (for buffer preparation)

  • Phosphoric acid (for pH adjustment)

2. Preparation of Mobile Phase

  • Solution A: Prepare a 0.01 M phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 2.0 with phosphoric acid. Add methanol to a final concentration of 5% (v/v).

  • Solution B: Mix THF, i-PrOH, Methanol, and Water in a ratio of 150:200:67.5:32.5 (v/v/v/v).

  • Working Mobile Phase: Mix Solution A and Solution B in a 60:40 ratio. Degas the final mobile phase using sonication or vacuum filtration before use.

3. Chromatographic Conditions

  • Column: Platinum EPS C-18 (4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: 60% Solution A and 40% Solution B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 380 nm

  • Injection Volume: 20 µL (typical)

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the series of working standards, starting from the lowest concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area of the Robinin standards against their concentration.

  • Determine the concentration of Robinin in the samples by interpolating their peak areas from the calibration curve.

References

Addressing off-target effects of Robinin in cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address and mitigate the potential off-target effects of Robinin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and signaling pathways of Robinin?

A1: Robinin is a flavonoid known to exert anti-inflammatory and anti-tumor effects.[1] Its primary reported mechanisms of action involve the inhibition of several key signaling pathways, including Toll-like Receptor 2/Phosphoinositide 3-kinase/Protein Kinase B (TLR2-PI3K-AKT), Toll-like Receptor 4/Nuclear Factor-kappa B (TLR4/NF-κB), and Transforming Growth Factor-beta (TGF-β).[1][2][3] By modulating these pathways, Robinin can influence processes like cell proliferation, migration, epithelial-mesenchymal transition (EMT), and inflammation.[2]

Q2: I'm observing a cellular phenotype that doesn't seem related to Robinin's known pathways. Could this be an off-target effect?

A2: Yes, it is possible. While Robinin has established targets, like many small molecule inhibitors, it may interact with other cellular proteins, especially at higher concentrations.[4][5] Flavonoids can sometimes interact with a range of proteins, including numerous kinases.[6] If your observed phenotype is inconsistent with the known effects of inhibiting the TLR/NF-κB or PI3K/AKT pathways, it is prudent to investigate potential off-target activities. The troubleshooting guides below provide a systematic approach to explore this.

Q3: What is a good starting concentration for Robinin in my cell-based assay to minimize off-target effects?

A3: The optimal concentration of Robinin is highly dependent on the cell type and the specific biological endpoint being measured.[7] It is crucial to perform a dose-response experiment in your specific cell line to determine the lowest effective concentration that elicits the desired on-target phenotype.[5] Off-target effects are more frequently observed at higher concentrations. Based on published studies, effective concentrations have ranged from 1 µM to 30 µM/mL.[1][8]

Q4: How can I validate that the effects I see are truly from Robinin's on-target activity?

A4: Validating on-target effects requires a multi-pronged approach.[9] The gold standard is to use multiple, structurally unrelated inhibitors for the same target or to use genetic methods like siRNA or CRISPR/Cas9 to knock down the target protein (e.g., TLR2).[5] If the phenotype is rescued or mimicked by these orthogonal approaches, it strongly suggests an on-target effect. Additionally, performing a Western blot to confirm the modulation of downstream pathway components (e.g., decreased phosphorylation of AKT) is a critical validation step.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with Robinin.

Issue 1: Inconsistent IC50 values or variable results between experiments.
  • Question: My calculated IC50 value for Robinin varies significantly between experimental repeats. What could be the cause?

  • Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[10] Follow these steps to troubleshoot:

    • Verify Compound Integrity: Ensure your Robinin stock solution has been stored correctly and has not degraded. Prepare fresh serial dilutions for each experiment, as inaccuracies in pipetting can lead to significant errors. Visually inspect for any precipitation of the compound in your assay buffer or media.[11]

    • Standardize Assay Parameters: Cell-based assay outcomes are sensitive to subtle variations. Strictly control for:

      • Cell Density: Ensure you seed the same number of cells for every experiment.

      • Incubation Time: Use a consistent treatment duration.

      • Reagent Consistency: Use the same batch of media, serum, and detection reagents whenever possible.[10]

    • Monitor ATP Concentrations (for kinase inhibition assays): If you suspect Robinin is acting as an ATP-competitive kinase inhibitor, be aware that the IC50 value is highly dependent on the ATP concentration in the assay. Cellular ATP levels can fluctuate, which may affect inhibitor potency.[11][12]

Issue 2: High levels of unexpected cytotoxicity observed.
  • Question: Robinin is causing much more cell death in my cell line than I anticipated based on the literature. Is this an off-target effect?

  • Answer: This could be a cell-line-specific sensitivity or an indication of off-target cytotoxicity. Robinin has been shown to induce apoptosis and inhibit cell proliferation in a dose-dependent manner in various cancer cell lines.[8][13]

    • Perform a Thorough Dose-Response Cytotoxicity Assay: Use a reliable method like the MTT assay to determine the IC50 for cytotoxicity in your specific cell line. Test a broad range of concentrations (e.g., from nanomolar to high micromolar).[8]

    • Compare On-Target vs. Cytotoxic Concentrations: Compare the concentration range that causes cytotoxicity with the range that elicits your desired biological effect (e.g., inhibition of inflammation). If cytotoxicity only occurs at significantly higher concentrations than those required for the on-target phenotype, you can define a therapeutic window for your experiments.[5]

    • Include Control Cell Lines: If possible, test Robinin's cytotoxic effect on a non-target or "normal" cell line to assess its general toxicity.

Table 1: Summary of Reported Bioactive Concentrations of Robinin
Cell LineConcentration(s)Observed EffectCitation
Mia-PACA2, PANC-1 (Pancreatic Cancer)1 µMInhibition of cell proliferation and migration.[1]
TPC-1, SW1736 (Thyroid Cancer)20 µM/mL (IC50)Inhibition of cell proliferation, induction of apoptosis.[8][13]
hPBMCs (Human Peripheral Blood Mononuclear Cells)6 µg/mLInhibition of MCP1, TNF-α, IL-6, ICAM-1 expression.[1]
H9c2 (Cardiomyocytes)1-50 µg/mlProtection from ISO-induced oxidative stress.[14]

Visualizing Workflows and Pathways

Diagram 1: Known Signaling Pathways Modulated by Robinin

The following diagram illustrates the primary signaling pathways reported to be inhibited by Robinin.

Robinin_Signaling_Pathways Known Signaling Pathways of Robinin Robinin Robinin TLR2 TLR2 Robinin->TLR2 Inhibits TLR4 TLR4 Robinin->TLR4 Inhibits PI3K PI3K TLR2->PI3K NFkB NF-κB TLR4->NFkB AKT AKT PI3K->AKT Proliferation Cell Proliferation & Migration AKT->Proliferation Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed with Robinin CheckAssay Step 1: Verify Assay Integrity - Compound stability? - Consistent parameters? - Exclude artifacts? Start->CheckAssay DoseResponse Step 2: Perform Dose-Response - Determine IC50 for phenotype - Determine IC50 for cytotoxicity CheckAssay->DoseResponse Compare Step 3: Compare Potency Is Phenotype IC50 >> On-Target IC50? DoseResponse->Compare Orthogonal Step 4: Use Orthogonal Methods - siRNA/CRISPR of primary target - Structurally different inhibitor Compare->Orthogonal No OffTarget Conclusion: Likely Off-Target Effect Compare->OffTarget Yes PhenotypePersists Does phenotype persist? Orthogonal->PhenotypePersists OnTarget Conclusion: Likely On-Target Effect PhenotypePersists->OnTarget No PhenotypePersists->OffTarget Yes Investigate Proceed to Off-Target Identification Assays OffTarget->Investigate

References

Navigating the Challenges of Robinin in Therapeutic Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming the limitations associated with the therapeutic application of Robinin. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental challenges, alongside detailed experimental protocols and data to support your research and development efforts.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during in vitro and in vivo experiments with Robinin, offering systematic solutions to ensure reliable and reproducible results.

Issue 1: Robinin Precipitation in Cell Culture Media

Question: My Robinin solution, prepared in DMSO, precipitates when added to the cell culture medium. How can I resolve this?

Answer: This is a common issue due to Robinin's low aqueous solubility. Here are several troubleshooting steps:

  • Optimize Stock Concentration and Solvent:

    • Prepare a high-concentration stock solution of Robinin in anhydrous, cell culture-grade DMSO.

    • Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Improve Solubilization Technique:

    • Pre-warm the cell culture medium to 37°C before adding the Robinin stock solution.

    • Add the stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling. This rapid dispersal can prevent the formation of localized high concentrations that lead to precipitation.

    • For stubborn precipitation, brief sonication of the final solution may be helpful.

  • Consider Formulation Strategies:

    • For in vivo studies, consider formulating Robinin in a vehicle known to improve the solubility of poorly soluble compounds, such as a solution containing PBS, ethanol, and/or polyethylene (B3416737) glycol (PEG). Always perform vehicle control experiments.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Question: I am observing significant variability in the biological effects of Robinin between experiments. What are the potential causes and solutions?

Answer: Inconsistent results can stem from several factors related to the compound's stability and experimental setup.

  • Compound Stability and Storage:

    • Robinin is sensitive to light, temperature, and pH. Store the solid compound at -20°C and stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.

    • The stability of Robinin in cell culture media at 37°C can be limited. It is advisable to prepare fresh dilutions for each experiment and minimize the time the compound is in the media before and during the assay.

  • Cell Culture Conditions:

    • Maintain consistent cell passage numbers and confluency across experiments.

    • Regularly test cell lines for mycoplasma contamination, which can alter cellular responses.

    • Ensure the use of consistent batches of media and supplements.

  • Assay-Specific Variability:

    • For cell viability assays like the MTT assay, ensure that the formazan (B1609692) crystals are fully dissolved before reading the absorbance.

    • Include appropriate positive and negative controls in every experiment to monitor assay performance.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of Robinin?

A1: Robinin has been shown to exert its anti-cancer effects, particularly in pancreatic cancer, by inhibiting the Toll-like receptor 2 (TLR2)-mediated PI3K/AKT signaling pathway. This inhibition leads to reduced cell proliferation, migration, and epithelial-mesenchymal transition (EMT).[1]

Q2: What are the main limitations of Robinin's therapeutic application?

A2: The primary limitations are its low aqueous solubility and consequently poor oral bioavailability. These factors can hinder its translation into an effective oral therapeutic agent. Strategies to overcome these limitations, such as nanoformulations (e.g., liposomes, nanoparticles), are areas of active research.[2][3][4]

Q3: Are there known off-target effects or cytotoxicity of Robinin?

A3: While research has primarily focused on its therapeutic effects, it is crucial to assess cytotoxicity in non-cancerous cell lines. Studies have shown that at concentrations effective against pancreatic cancer cells (e.g., 1 µM), Robinin exhibits no significant toxicity in normal human pancreatic ductal epithelial (HPNE) cells.[1] However, comprehensive off-target screening and a full toxicity profile are still areas that require further investigation.

Q4: What are the recommended storage conditions for Robinin?

A4: Solid Robinin should be stored at -20°C. Stock solutions prepared in solvents like DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. It is also recommended to protect Robinin from light.

Section 3: Quantitative Data Summary

The following tables provide a summary of quantitative data related to Robinin's in vitro efficacy.

Table 1: In Vitro Efficacy of Robinin in Pancreatic Cancer Cell Lines

Cell LineAssayParameterValueReference
Mia-PACA2Cell Viability (CCK-8)Significant reduction in viability> 5 µM[1]
PANC-1Cell Viability (CCK-8)Significant reduction in viability> 5 µM[1]
Mia-PACA2Cell Migration (Wound Healing)Migration Area (24h)~26.20% (vs. 46.27% in control)[1]
PANC-1Cell Migration (Wound Healing)Migration Area (24h)~21.64% (vs. 40.86% in control)[1]

Note: Specific IC50 values for Robinin in a wide range of cancer cell lines are not yet well-documented in publicly available literature. Researchers should perform dose-response studies to determine the IC50 for their specific cell line and assay conditions.

Section 4: Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay) for Pancreatic Cancer Cells (Mia-PACA2, PANC-1)

This protocol is adapted from standard MTT assay procedures and findings from studies on Robinin.[5][6]

Materials:

  • Mia-PACA2 or PANC-1 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Robinin

  • Cell culture-grade DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of Robinin in DMSO. From this, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (medium with 0.1% DMSO).

  • Cell Treatment: Replace the medium in the wells with the prepared Robinin dilutions and controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This protocol is based on a published study on Robinin's effect on pancreatic cancer cell migration.[1]

Materials:

  • Mia-PACA2 or PANC-1 cells

  • 6-well plates

  • Serum-free culture medium

  • Robinin stock solution

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 100% confluency.

  • Creating the "Wound": Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add serum-free medium containing the desired concentration of Robinin (e.g., 1 µM) or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and after 24 hours of incubation.

  • Data Analysis: Measure the width of the scratch at multiple points at both time points. Calculate the percentage of wound closure or the migration area using image analysis software like ImageJ.

Section 5: Visualizing Robinin's Mechanism and Experimental Workflows

Signaling Pathway of Robinin in Pancreatic Cancer

Robinin_Signaling_Pathway Robinin Robinin TLR2 TLR2 Robinin->TLR2 Inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration EMT EMT AKT->EMT

Caption: Robinin inhibits the TLR2-PI3K-AKT pathway in pancreatic cancer.

Experimental Workflow for In Vitro Robinin Efficacy Testing

Robinin_In_Vitro_Workflow start Start cell_culture Culture Pancreatic Cancer Cells start->cell_culture treatment Treat with Robinin (various concentrations) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay migration_assay Cell Migration Assay (e.g., Wound Healing) treatment->migration_assay data_analysis Data Analysis viability_assay->data_analysis migration_assay->data_analysis end End data_analysis->end

References

Technical Support Center: Optimizing Robinin Treatment for Cellular Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Robinin treatment times and concentrations for desired cellular responses.

Frequently Asked Questions (FAQs)

Q1: What is Robinin and what is its primary mechanism of action?

Robinin is a flavonoid compound that has been shown to exert anti-inflammatory, anti-tumor, and cardioprotective effects.[1][2][3] Its mechanism of action involves the inhibition of multiple signaling pathways, most notably the Toll-like receptor 2 (TLR2)-PI3k-AKT and TLR4/NF-κB signaling pathways.[1][3] By downregulating these pathways, Robinin can inhibit cancer cell proliferation, migration, and inflammation.[1]

Q2: What are the typical concentrations of Robinin used in cell culture experiments?

The optimal concentration of Robinin can vary depending on the cell line and the desired biological endpoint. However, published studies provide a starting point for optimization. For example, a concentration of 1 µM has been used to inhibit proliferation and migration in pancreatic cancer cell lines (Mia-PACA2 and PANC-1).[1][3] In studies with human peripheral blood mononuclear cells (hPBMCs), concentrations ranging from 1-10 μg/ml showed no obvious cytotoxicity.[3] For cardioprotective effects in H9c2 cardiomyocytes, concentrations from 1 to 50 µg/ml have been tested.[2]

Q3: What are recommended treatment times for Robinin?

Treatment times with Robinin are dependent on the specific cellular process being investigated. For anti-proliferative effects in pancreatic cancer cells, a treatment time of 72 hours has been shown to be effective.[1] For investigating effects on protein expression via western blot, a 24-hour treatment has been utilized.[1][3] To study cardioprotective effects against induced stress, a 24-hour pre-treatment with Robinin has been employed.[2] It is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental goals.

Q4: Is Robinin cytotoxic to all cell types?

Robinin has shown selective cytotoxicity. For instance, at a concentration of 1 µM, it did not show toxicity in normal human pancreatic ductal epithelial cells (HPNE) but significantly inhibited the proliferation of pancreatic cancer cell lines.[1] Similarly, in H9c2 cardiomyocytes, Robinin alone (up to 50 µg/ml for 24 hours) did not affect cell viability, indicating a good safety profile in this cell line.[2] However, it is always recommended to perform a dose-response curve to determine the cytotoxic threshold in your specific cell line.

Data Presentation

Table 1: Summary of Robinin Concentrations and Effects in Different Cell Lines

Cell LineCancer Type/OriginConcentrationTreatment TimeObserved EffectReference
Mia-PACA2, PANC-1Pancreatic Cancer1 µM72 hInhibition of cell proliferation and migration[1]
HPNENormal Pancreatic Duct1 µMNot specifiedNo significant cytotoxicity[1]
hPBMCsHuman Peripheral Blood Mononuclear Cells1-10 µg/ml24 hNo obvious cytotoxicity; anti-inflammatory effects[3]
H9c2Rat Cardiomyoblasts1-50 µg/ml24 hNo cytotoxicity; protective against ISO-induced stress[2]
TPC-1, SW1736Human Thyroid Cancer20 µM/mLNot specifiedSuppressed growth and induced apoptosis[4]

Experimental Protocols & Methodologies

Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the effect of Robinin on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • Robinin (stock solution in DMSO)

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Robinin Treatment: Prepare serial dilutions of Robinin in complete culture medium. Replace the existing medium with the Robinin-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the highest Robinin treatment group.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT: Add MTT reagent to each well and incubate for 1-4 hours at 37°C. Then, add the solubilization solution and mix to dissolve the formazan (B1609692) crystals.

    • For MTS: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

Western Blot Analysis

This protocol is for analyzing changes in protein expression following Robinin treatment.

Materials:

  • Cells of interest

  • Robinin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, AKT, TLR2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the desired concentration of Robinin for the chosen duration. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load them onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring changes in gene expression following Robinin treatment.

Materials:

  • Cells of interest

  • Robinin

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with Robinin. After the treatment period, harvest the cells and extract total RNA using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, gene-specific primers, and cDNA template.

  • qPCR Run: Perform the qPCR reaction in a qPCR instrument using appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect on Cell Viability

Possible Cause Troubleshooting Step
Incorrect Robinin Concentration Perform a dose-response experiment with a wider range of concentrations to identify the optimal working concentration for your cell line.
Inappropriate Treatment Time Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration.
Cell Line Resistance Different cell lines exhibit varying sensitivities. Consider testing a different cell line known to be responsive to Robinin.
Robinin Degradation Prepare fresh Robinin stock solutions and dilutions for each experiment. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Issue 2: Weak or No Signal in Western Blot

Possible Cause Troubleshooting Step
Suboptimal Treatment Time for Protein Expression Change The chosen time point may be too early or too late to observe changes in the target protein. Perform a time-course experiment and collect lysates at different time points.
Low Protein Abundance Increase the amount of protein loaded onto the gel.
Inefficient Antibody Binding Optimize the primary and secondary antibody concentrations and incubation times. Ensure the antibodies are validated for the species and application.
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S before blocking.

Issue 3: High Variability in qPCR Results

Possible Cause Troubleshooting Step
RNA Degradation Use an RNA stabilization solution and ensure proper handling techniques to maintain RNA integrity. Assess RNA quality before cDNA synthesis.
Inefficient cDNA Synthesis Use a high-quality reverse transcriptase and optimize the amount of input RNA.
Poor Primer Design Design and validate primers for specificity and efficiency.
Pipetting Errors Use calibrated pipettes and be meticulous when setting up qPCR reactions to ensure consistency between replicates.

Visualizations

Robinin_Signaling_Pathway Robinin Robinin TLR2 TLR2 Robinin->TLR2 Inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation pAKT->Proliferation Migration Cell Migration pAKT->Migration Inflammation Inflammation pAKT->Inflammation

Caption: Robinin inhibits the TLR2-PI3k-AKT signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Seed cells in appropriate plates) Robinin_Prep 2. Robinin Preparation (Prepare stock and working solutions) Cell_Culture->Robinin_Prep Treatment 3. Robinin Treatment (Incubate cells for desired time) Robinin_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT/MTS) Treatment->Viability Western 4b. Western Blot (Protein expression) Treatment->Western qPCR 4c. qPCR (Gene expression) Treatment->qPCR Data_Analysis 5. Data Analysis & Interpretation Viability->Data_Analysis Western->Data_Analysis qPCR->Data_Analysis

Caption: General experimental workflow for studying Robinin's effects.

References

Technical Support Center: Studies of Robinin's Effects on Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A-A-A-A-A

Introduction to Robinin (B1680710) Pathway Studies

Robinin is a flavonoid glycoside found in various plants.[1][2] It is not associated with a single, eponymous signaling pathway but rather is known to modulate multiple intracellular signaling cascades.[3] Preliminary research has highlighted its potential anti-inflammatory, anti-tumor, and cardioprotective properties.[1][4] This flavonoid has been shown to influence key cellular pathways, including the TLR/NF-κB and PI3K/Akt signaling cascades.[1][3] Given its broad spectrum of biological activities, researchers may encounter unexpected or inconsistent results.[5][6][7] This guide provides troubleshooting for common issues encountered during the investigation of Robinin's effects on cellular signaling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am not observing the expected inhibition of NF-κB signaling after Robinin treatment. Why?

Answer: Several factors can lead to a lack of observable inhibition of the NF-κB pathway. These can range from issues with the compound itself to the specifics of the experimental setup. Robinin has been reported to inhibit the TLR4/NF-κB signaling pathway, so a lack of effect warrants investigation.[1][4]

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the Robinin used is of high purity and has been stored correctly to prevent degradation. Prepare fresh stock solutions.

  • Optimize Concentration and Treatment Time: The effective concentration of Robinin can be cell-type dependent. Perform a dose-response and time-course experiment to determine the optimal conditions.

  • Check Cell Health: Ensure cells are healthy and in the exponential growth phase. Stressed or senescent cells may respond differently to stimuli and inhibitors.

  • Confirm Pathway Activation: Make sure that the stimulus used to activate the NF-κB pathway (e.g., TNF-α, LPS) is potent and used at the correct concentration.

  • Assess Downstream Readouts: Use multiple methods to assess NF-κB activation. For example, in addition to checking for the phosphorylation of p65, you could measure the expression of downstream target genes like IL-6 or TNF-α.[8]

Hypothetical Data: Dose-Response of Robinin on TNF-α Induced p65 Phosphorylation

Robinin Conc. (µM)Vehicle Control (Fold Change)1 µM Robinin (Fold Change)10 µM Robinin (Fold Change)50 µM Robinin (Fold Change)
p-p65/p65 Ratio 5.24.82.51.1
IL-6 mRNA Levels 8.37.93.11.4

Experimental Protocol: Western Blot for Phospho-p65

  • Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat with varying concentrations of Robinin for 1-2 hours before stimulating with TNF-α (10 ng/mL) for 30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65 and total p65 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Troubleshooting Workflow for NF-κB Inhibition Studies

Troubleshooting logic for investigating lack of NF-κB inhibition by Robinin.

FAQ 2: My cell viability assay results are inconsistent after Robinin treatment. What could be the problem?

Answer: Inconsistent results in cell viability assays (e.g., MTT, XTT) are a common issue.[10] This can be due to technical variability or the properties of the compound itself. Robinin has been shown to inhibit the proliferation of certain cancer cells, so consistent measurement is key.[3]

Troubleshooting Steps:

  • Check for Compound Interference: Robinin, as a flavonoid, is a colored compound and may interfere with colorimetric assays like MTT.[11] Run controls with Robinin in cell-free media to see if it directly reacts with the assay reagents.

  • Ensure Homogeneous Cell Seeding: Uneven cell distribution in multi-well plates is a major source of variability.[12] Ensure your cell suspension is thoroughly mixed before and during plating.

  • Mitigate "Edge Effects": The outer wells of a plate are prone to evaporation, which can affect cell growth.[12] Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.

  • Optimize Reagent Incubation Time: The incubation time for reagents like MTT can impact results. Too long an incubation can be toxic to cells.[12] Optimize this for your specific cell line.

  • Consider an Alternative Assay: If interference is suspected, switch to a non-colorimetric assay, such as a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®).

Hypothetical Data: Comparison of Viability Assays for PANC-1 Cells Treated with Robinin

Robinin Conc. (µM)MTT Assay (% Viability)ATP-Based Assay (% Viability)
0 (Vehicle) 100 ± 8.5100 ± 3.2
10 95 ± 7.992 ± 2.8
50 82 ± 9.175 ± 3.5
100 65 ± 10.258 ± 4.1

Experimental Protocol: ATP-Based Luminescence Viability Assay

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined density. Allow cells to attach for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of Robinin and incubate for the desired duration (e.g., 48 or 72 hours).

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

Robinin's Effect on the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Robinin Robinin TLR2 TLR2 Robinin->TLR2 PI3K PI3K TLR2->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation caption Robinin inhibits the TLR2-PI3K-Akt pathway.

Robinin has been shown to inhibit the TLR2-PI3K-Akt signaling pathway.[3][8]

FAQ 3: I see unexpected bands in my Western blot when probing for Akt phosphorylation after Robinin treatment. What should I do?

Answer: Unexpected bands on a Western blot can be caused by a variety of factors, including non-specific antibody binding, sample degradation, or post-translational modifications.[9][13] Since Robinin is known to affect the Akt pathway, ensuring the accuracy of your Western blot is critical.[4][14]

Troubleshooting Steps:

  • Optimize Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a common cause of non-specific bands.[13][15] Perform a titration to find the optimal antibody dilution.

  • Improve Blocking and Washing: Increase the blocking time or try a different blocking agent (e.g., switch from milk to BSA).[9] Also, increase the number or duration of washes with TBST to remove non-specifically bound antibodies.

  • Check for Sample Degradation: Keep samples on ice and add fresh protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[13][16]

  • Run Appropriate Controls: Include a negative control (lysate from cells not expressing the target protein, if possible) and a positive control (lysate known to have high levels of the target protein) to verify antibody specificity.

  • Use a More Specific Antibody: If non-specificity persists, consider using an affinity-purified primary antibody or trying an antibody from a different vendor.[13]

Hypothetical Data: Optimizing Primary Antibody Dilution for p-Akt

DilutionTarget Band IntensityNon-Specific BandsSignal-to-Noise Ratio
1:500 HighMultiple strong bandsLow
1:1000 GoodFaint bands presentModerate
1:2000 GoodNo visible bandsHigh
1:5000 LowNo visible bandsLow

Experimental Protocol: Kinase Activity Assay

To confirm that Robinin directly inhibits a specific kinase (e.g., Akt), an in vitro kinase assay can be performed.

  • Reagents: Obtain purified, active kinase, a suitable substrate (e.g., a peptide substrate for Akt), and ATP.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of Robinin in a kinase assay buffer.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at 30°C for a time period within the linear range of the reaction.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-³²P]ATP) or fluorescence/luminescence-based assays that detect ADP production or the phosphorylated substrate.[17][18][19]

  • Controls: Include a "no enzyme" control to check for background signal and a "no inhibitor" (vehicle) control to represent 100% activity.[17][20]

  • Data Analysis: Calculate the percentage of inhibition for each Robinin concentration and determine the IC50 value.

General Experimental Workflow

Experimental_Workflow A Hypothesis: Robinin affects Pathway X B Cell-Based Assay (e.g., Viability) A->B C Biochemical Assay (e.g., Western Blot for p-Protein) A->C E Data Analysis & Conclusion B->E D In Vitro Assay (e.g., Kinase Assay) C->D Confirm Direct Inhibition D->E

A general workflow for investigating the effects of Robinin on a signaling pathway.

References

Method refinement for consistent Robinin bioactivity measurements.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Robinin. Our goal is to help you achieve consistent and reliable bioactivity measurements in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Robinin and what are its known bioactivities?

Robinin is a flavonoid glycoside, specifically a derivative of kaempferol. It has been shown to possess a range of biological activities, including cardioprotective, anti-cancer, and anti-inflammatory effects. For instance, it can protect cardiac cells from oxidative stress-induced apoptosis, inhibit the proliferation of pancreatic and thyroid cancer cells, and modulate inflammatory pathways.[1][2][3]

Q2: Which signaling pathways are known to be modulated by Robinin?

Robinin has been demonstrated to influence several key signaling pathways:

  • AKT/GSK3β Pathway: In cardiac cells, Robinin can attenuate endoplasmic reticulum stress-dependent apoptosis by modulating this pathway.[1]

  • TLR2-PI3K-AKT Pathway: In pancreatic cancer cells, Robinin has been shown to inhibit proliferation and inflammation by downregulating this pathway.[2][4]

  • Apoptosis Regulation: Robinin can influence the expression of apoptosis-related proteins, such as decreasing Bcl-2 levels and increasing Bax and caspase-3 levels in thyroid cancer cells.[3]

Q3: What are common assays used to measure Robinin's bioactivity?

Several standard assays are employed to quantify the biological effects of Robinin:

  • MTT Assay: To assess cell viability and the cytotoxic effects of Robinin at different concentrations.[1][3]

  • DCFH₂-DA Assay: For the detection of intracellular reactive oxygen species (ROS), to evaluate Robinin's antioxidant potential.[1]

  • Western Blot: To analyze the expression levels of specific proteins in signaling pathways modulated by Robinin.[1][2]

  • Flow Cytometry: To analyze the cell cycle and apoptosis.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of cytokines like IL-6 and TNF-α to assess anti-inflammatory effects.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent cell viability results in MTT assay. 1. Inconsistent cell seeding density. 2. Variability in Robinin stock solution. 3. Contamination of cell cultures. 4. Incorrect incubation times. 1. Ensure a uniform number of cells are seeded in each well. Use a hemocytometer or automated cell counter for accuracy.2. Prepare fresh stock solutions of Robinin and ensure complete solubilization. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.3. Regularly check for and address any microbial contamination.4. Adhere strictly to the optimized incubation times for both Robinin treatment and MTT reagent.
High background fluorescence in ROS detection assay. 1. Autofluorescence of Robinin. 2. Cell stress due to handling. 3. Probe instability or degradation. 1. Include a control with Robinin alone (no cells) to measure its intrinsic fluorescence.2. Handle cells gently during washing and staining steps to minimize stress.3. Use fresh DCFH₂-DA probe and protect it from light.
No significant change in target protein expression after Robinin treatment. 1. Suboptimal concentration of Robinin. 2. Incorrect timing of protein extraction. 3. Inefficient protein extraction or degradation. 4. Poor antibody quality. 1. Perform a dose-response experiment to determine the optimal concentration of Robinin for your cell type.2. Conduct a time-course experiment to identify the peak time for changes in your target protein expression.3. Use appropriate lysis buffers with protease and phosphatase inhibitors. Keep samples on ice.4. Use a validated antibody for your target protein and perform necessary controls (e.g., positive and negative controls).
Difficulty in reproducing anti-inflammatory effects. 1. Variability in the inflammatory stimulus. 2. Cell passage number. 1. Ensure the concentration and application of the inflammatory agent (e.g., LPS) are consistent across experiments.2. Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.

Experimental Protocols

Cell Viability Measurement using MTT Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells into an insoluble purple formazan (B1609692).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Robinin (e.g., 1, 5, 10, 25, 50 µg/ml) and a vehicle control for 24 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Intracellular ROS Detection using DCFH₂-DA

Principle: DCFH₂-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Methodology:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with Robinin and an oxidative stress inducer (e.g., H₂O₂) as required.

  • Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH₂-DA in serum-free medium for 20-30 minutes at 37°C in the dark.[1]

  • Washing: Gently wash the cells three times with PBS to remove the excess probe.

  • Fixation and Counterstaining: Fix the cells with 4% paraformaldehyde for 10 minutes. Nuclei can be counterstained with DAPI.[1]

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Quantification: Measure the fluorescence intensity using image analysis software.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Methodology:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control like β-actin or GAPDH.

Quantitative Data Summary

Table 1: Effect of Robinin on Cell Viability

Cell LineTreatmentConcentration (µg/mL)Incubation Time (h)Cell Viability (%)Reference
H9c2Robinin alone0-5024~95% (at 50 µg/mL)[1]
H9c2ISO (100 µM) + Robinin1, 5, 10, 25, 5024Dose-dependent increase[1]
TPC-1Robinin20 (µM/mL)-Significant suppression[3]
SW1736Robinin20 (µM/mL)-Significant suppression[3]
Mia-PACA2Robinin--Significant inhibition[2]
PANC-1Robinin--Significant inhibition[2]

Table 2: Effect of Robinin on Protein Expression

Cell LineTreatmentTarget ProteinEffectReference
H9c2ISO-inducedCHOP, Bip, ATF6, PDIDownregulation[1]
TPC-1, SW1736Robinin (20 µM/mL)Bcl-2, c-Myc, Cyclin-D1Decrease[3]
TPC-1, SW1736Robinin (20 µM/mL)Bax, Caspase-3Increase[3]
Mia-PACA2, PANC-1RobininTLR2, PI3k, p-AKTDownregulation[2][4]

Visualizations

Robinin_Cardioprotective_Pathway Robinin Robinin ER_Stress ER Stress Robinin->ER_Stress inhibits AKT AKT Robinin->AKT activates ROS Oxidative Stress (e.g., ISO-induced) ROS->ER_Stress induces Apoptosis Apoptosis ER_Stress->Apoptosis promotes GSK3b GSK3β AKT->GSK3b inhibits GSK3b->ER_Stress promotes

Caption: Robinin's cardioprotective signaling pathway.

Robinin_Anticancer_Pathway_Pancreatic Robinin Robinin TLR2 TLR2 Robinin->TLR2 inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation promotes Inflammation Inflammation (IL-6, TNF-α) AKT->Inflammation promotes

Caption: Robinin's anti-cancer signaling in pancreatic cells.

Experimental_Workflow_Robinin_Bioactivity Start Start: Cell Culture Treatment Robinin Treatment (Dose & Time Course) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability ROS ROS Detection (DCFH₂-DA) Treatment->ROS Protein Protein Analysis (Western Blot) Treatment->Protein Data Data Analysis & Interpretation Viability->Data ROS->Data Protein->Data

Caption: General experimental workflow for Robinin bioactivity.

References

Technical Support Center: Best Practices for Long-Term Storage of Robinin Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Robinin samples. Robinin is a flavonoid glycoside and, like many natural products, its stability is critical for reproducible experimental results.[1] This document offers frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to ensure the integrity of your samples over time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of Robinin samples?

A1: For long-term storage, Robinin samples, particularly when dissolved in a solvent, should be stored at ultra-low temperatures. The recommended temperature is -80°C for storage lasting years to decades.[2] For shorter periods (weeks to months), -20°C is acceptable, while 4°C is suitable only for very short-term storage (days).[3][4] Storing samples below the glass transition point of water (around -135°C), such as in vapor-phase liquid nitrogen (-150°C), will virtually halt all biological and chemical degradation.[2]

Q2: How should I store Robinin powder versus Robinin in solution?

A2:

  • Solid (Powder): As a dry powder, Robinin is more stable. It should be stored in a tightly sealed, opaque container in a desiccator at -20°C to protect it from moisture and light.

  • Solution: Robinin in solution is more susceptible to degradation. It is crucial to use a suitable solvent, aliquot the solution into single-use volumes to avoid freeze-thaw cycles, and store at -80°C.[5]

Q3: What is the best solvent for dissolving and storing Robinin?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for storing flavonoids due to its high solubilizing power.[5] However, DMSO is highly hygroscopic (absorbs moisture from the air), which can lead to sample degradation and precipitation upon freezing.[6][7] If using DMSO, it is critical to use anhydrous DMSO and handle it in a low-humidity environment. For assays where DMSO is not suitable, ethanol (B145695) or methanol (B129727) can be used, but their higher volatility and lower solubilizing capacity should be considered.

Q4: How do light and oxygen affect Robinin stability?

A4: Flavonoids are generally sensitive to light and oxygen.[8][9] Exposure to UV light can cause photodegradation, while oxygen can lead to oxidative degradation, especially in solution.[10] It is imperative to store Robinin samples in amber vials or other opaque containers to protect them from light.[8] To prevent oxidation, solutions can be purged with an inert gas like nitrogen or argon before sealing and freezing.[6]

Q5: How many freeze-thaw cycles can a Robinin sample withstand?

A5: It is strongly recommended to minimize or eliminate freeze-thaw cycles.[2] Each cycle can introduce moisture, increase the chance of degradation, and cause the compound to precipitate out of solution. The best practice is to aliquot stock solutions into single-use volumes before the initial freezing. If repeated use from a single vial is unavoidable, research suggests that compounds in anhydrous DMSO can withstand a limited number of freeze-thaw cycles without significant degradation.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reduced or no biological activity in an assay. 1. Compound degradation due to improper storage (temperature, light, oxygen).[3] 2. Multiple freeze-thaw cycles. 3. Precipitation of the compound from the solution.1. Verify storage conditions. Always store at -80°C for long-term storage.[3] 2. Use a fresh, single-use aliquot for the experiment. 3. Before use, visually inspect the thawed sample for precipitates. If present, gently warm and vortex the sample. If precipitation persists, the sample may be compromised.
Visible precipitate in the thawed sample vial. 1. Compound has low solubility in the chosen solvent. 2. Water absorption by the solvent (especially DMSO), reducing its solubilizing capacity.[6] 3. The concentration of the stock solution is too high.1. Consider using a different solvent or a co-solvent system. 2. Use anhydrous DMSO and handle it in a dry environment. Store with desiccant. 3. Prepare a new stock solution at a lower concentration.
Inconsistent results between experiments. 1. Use of different aliquots with varying stability. 2. Degradation of the stock solution over time. 3. Inaccurate pipetting from a partially precipitated stock solution.1. Ensure all aliquots are from the same validated stock and have been stored identically. 2. Perform a quality control check on the stock solution (see Experimental Protocols). 3. Ensure the stock solution is fully dissolved before taking an aliquot.

Data Presentation: Storage Condition Stability

The following table summarizes the expected stability of flavonoids, like Robinin, under various storage conditions. This data is generalized from studies on similar compounds.

Storage Condition Form Temperature Light/Atmosphere Expected Stability Citation(s)
Short-Term Solid4°CDark, DesiccatedWeeks to Months[3]
Solution (DMSO)4°CDark, Inert GasDays to a Week[11]
Medium-Term Solid-20°CDark, DesiccatedMonths to Years[3]
Solution (DMSO)-20°CDark, Inert GasMonths[5]
Long-Term Solid-80°CDark, DesiccatedMany Years[2]
Solution (DMSO)-80°CDark, Inert GasYears[2]
Archival Solid or Solution-150°C (LN₂ Vapor)Dark, Inert GasDecades (Theoretically Indefinite)[2]

Experimental Protocols

Protocol 1: Preparation of Robinin Stock Solution for Long-Term Storage

This protocol details the steps for preparing a stable, aliquoted stock solution of Robinin.

  • Preparation: Work in a low-humidity environment (e.g., a glove box with inert gas or a room with a dehumidifier) to minimize moisture exposure.

  • Solvent Selection: Use high-quality, anhydrous DMSO.

  • Weighing: Accurately weigh the desired amount of Robinin powder.

  • Dissolution: Dissolve the Robinin in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing. Gentle warming (to 37°C) may be applied if necessary.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene (B1209903) cryovials. The volume of each aliquot should be appropriate for a single experiment.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with an inert gas (e.g., nitrogen or argon) to displace oxygen.

  • Sealing: Tightly seal each vial.

  • Labeling: Label each vial clearly with the compound name, concentration, solvent, date, and aliquot number. Use labels designed for cryogenic storage.[11]

  • Freezing: Flash-freeze the aliquots in liquid nitrogen or on dry ice before transferring them to a -80°C freezer for long-term storage.

Protocol 2: Quality Control Assessment of Stored Robinin Samples by HPLC

This protocol provides a method to assess the purity and concentration of Robinin in a stored sample.

  • Sample Preparation:

    • Thaw a stored aliquot of Robinin stock solution at room temperature.

    • Prepare a dilution of the stock solution in the mobile phase to a concentration within the linear range of the detector.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for Robinin (e.g., 265 nm or 350 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a freshly prepared standard of Robinin at a known concentration to establish the retention time and peak area.

    • Inject the diluted stored sample.

    • Compare the chromatogram of the stored sample to the standard. The presence of new peaks or a significant decrease in the area of the Robinin peak indicates degradation. Purity can be calculated as (Peak Area of Robinin / Total Peak Area) * 100.

Mandatory Visualizations

G start Reduced Bioactivity? check_storage Verify Storage Conditions (-80°C, Dark) start->check_storage Yes solution_qc Perform QC (HPLC) on Stock start->solution_qc No check_thaw Were Multiple Freeze-Thaw Cycles Used? check_storage->check_thaw Conditions OK solution_new Prepare New Stock check_storage->solution_new Improper Storage check_precipitate Inspect for Precipitate check_thaw->check_precipitate No solution_fresh Use Fresh Aliquot check_thaw->solution_fresh Yes check_precipitate->solution_fresh No Precipitate solution_dissolve Warm/Vortex to Redissolve check_precipitate->solution_dissolve Precipitate Found solution_dissolve->solution_fresh Redissolves solution_dissolve->solution_new Does Not Redissolve G cluster_factors Degradation Factors Robinin Robinin (Flavonoid Glycoside) Degradation_Products Degradation Products (e.g., Aglycone Kaempferol, Oxidized/Hydrolyzed Forms) Robinin->Degradation_Products Light Light (UV) Light->Robinin Oxygen Oxygen Oxygen->Robinin Water Water (Hydrolysis) Water->Robinin Heat Heat Heat->Robinin

References

Calibrating instruments for precise Robinin concentration determination.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure accurate and precise quantification of Robinin.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining Robinin concentration?

A1: The most common analytical methods for the quantitative determination of flavonoids like Robinin are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.[1][2] HPLC is often preferred for its high precision and ability to separate individual flavonoids from a mixture, while UV-Vis spectrophotometry is a simpler, faster method suitable for determining the total flavonoid content.[1][3][4]

Q2: How should I prepare my samples for Robinin analysis?

A2: Sample preparation is a critical step. For plant-derived samples, a typical procedure involves:

  • Drying: Samples are often air-dried or freeze-dried.[5]

  • Grinding: The dried material is ground into a fine powder to increase the surface area for extraction.[5]

  • Extraction: Flavonoids are extracted using an appropriate solvent, commonly methanol (B129727) or ethanol (B145695), through methods like sonication or maceration.[5]

  • Filtration & Concentration: The extract is filtered to remove solid debris, and the solvent is evaporated to concentrate the flavonoids.[5]

  • Reconstitution: The dried residue is redissolved in a known volume of a suitable solvent, often the mobile phase used for HPLC analysis.[5]

Q3: Why is instrument calibration essential for accurate quantification?

A3: Instrument calibration is fundamental to obtaining reliable quantitative results. By measuring the instrument's response to a series of standards with known concentrations, you create a calibration curve.[6][7] This curve (plotting absorbance vs. concentration for UV-Vis, or peak area vs. concentration for HPLC) allows you to determine the concentration of your unknown sample by comparing its response to the curve.[3][5] Without a proper calibration curve, the measurements are not quantitatively valid.

Q4: What are "matrix effects" and how can they interfere with my analysis?

A4: Matrix effects occur when components in the sample matrix (everything except the analyte of interest) interfere with the ionization process in the mass spectrometer or the detector response in HPLC.[8][9][10] This interference can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification.[8] Biological samples like plasma or plant extracts have complex matrices.[11] To mitigate these effects, strategies include optimizing sample preparation (e.g., solid-phase extraction), diluting the sample, or using matrix-matched calibration standards.[11][12]

Q5: My Robinin solutions seem unstable, leading to inconsistent results. What can I do?

A5: Flavonoids can be sensitive to light, pH, and temperature. For optimal stability, especially for stock solutions, it is recommended to:

  • Use an acidic solvent: Dissolve Robinin in a solvent like methanol or ethanol containing a small amount of acid (e.g., 0.1% HCl).[13]

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.[13]

  • Control temperature: Store stock solutions at low temperatures (e.g., -20°C) and working solutions at 2-8°C.[13]

  • Prepare fresh: Whenever possible, prepare aqueous solutions fresh for each experiment.[13]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) System
Problem Potential Cause Suggested Solution
Inconsistent Retention Times 1. Inconsistent mobile phase composition.[14][15]2. Poor column temperature control.[14]3. Column not properly equilibrated.[14]4. Leaks in the system or worn pump seals.1. Prepare fresh mobile phase; degas thoroughly.[14]2. Use a column oven for stable temperature.[14]3. Increase column equilibration time.[14]4. Check for loose fittings and replace seals if necessary.[16]
High Backpressure 1. Blockage in tubing or injector.[2]2. Clogged column inlet frit or guard column.[16]3. Precipitated buffer in the mobile phase.[16]1. Systematically disconnect components to locate the blockage.2. Replace the guard column; if pressure is still high, reverse-flush the analytical column (if permissible by manufacturer).[16]3. Flush the system with a high-aqueous wash; ensure buffer solubility in the mobile phase.[16]
Abnormal Peak Shapes (Tailing, Fronting, Splitting) 1. Column overload (too much sample injected).[13]2. Sample solvent incompatible with mobile phase.[16]3. Contaminated guard or analytical column.[13]4. Column void or damage.[16]1. Reduce injection volume or sample concentration.[13]2. Dissolve the sample in the mobile phase whenever possible.3. Replace the guard column; use appropriate column washing procedures.[13]4. Replace the column.[16]
Noisy or Drifting Baseline 1. Air bubbles in the system (pump or detector).[14]2. Contaminated mobile phase or detector flow cell.[14]3. Inconsistent mobile phase mixing.1. Degas the mobile phase and purge the system.[2][14]2. Prepare fresh mobile phase; flush the flow cell with a strong solvent like methanol or isopropanol.[14]3. Manually premix solvents or check the gradient proportioning valve.[15]
UV-Vis Spectrophotometer
Problem Potential Cause Suggested Solution
Inaccurate/Non-Linear Calibration Curve 1. Incorrect preparation of standard solutions.[17]2. Concentration of standards is outside the linear range of the assay.3. Inappropriate blank solution used.[17]1. Carefully re-prepare standard dilutions from a fresh stock solution.[18]2. Prepare a wider or narrower range of standard concentrations.3. Ensure the blank contains everything in your sample cuvette except the analyte (i.e., the same buffer/solvent).[17]
High Background Absorbance 1. Dirty or scratched cuvettes.[17]2. Contaminated solvent or reagents.3. Sample contains interfering substances that absorb at the measurement wavelength.[19]1. Use clean, high-quality quartz cuvettes for UV measurements.[20]2. Use high-purity solvents.3. Run a sample-only control (without reagents) to measure intrinsic absorbance. If high, consider sample cleanup steps.[19]
Inconsistent Readings 1. Air bubbles in the cuvette.2. Insufficient instrument warm-up time.3. Fluctuation in sample temperature.1. Gently tap the cuvette to dislodge bubbles before measurement.2. Allow the spectrophotometer lamp to warm up according to the manufacturer's instructions.3. Allow samples to reach room temperature before analysis.

Experimental Protocols

Protocol 1: Preparation of a Standard Calibration Curve (UV-Vis)

This protocol describes the preparation of a calibration curve using a flavonoid standard (e.g., Quercetin or a purified Robinin standard) for the colorimetric determination of total flavonoid content.

Materials:

  • Flavonoid standard (e.g., Quercetin)

  • Methanol or 70% Ethanol

  • Reagents for colorimetric assay (e.g., Aluminum Chloride method)[4]

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare a Stock Standard Solution: Accurately weigh a known amount of the flavonoid standard and dissolve it in methanol to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Working Standards: Perform a series of dilutions of the stock solution to create at least five working standards of decreasing concentration (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[6][7]

  • Prepare a Blank: Use the same solvent as the standards (e.g., methanol) as the blank solution.

  • Color Development: For each standard and the blank, add the necessary colorimetric reagents (e.g., aluminum chloride) according to your specific assay protocol and allow the reaction to proceed for the specified incubation time (e.g., 30 minutes).[4][6]

  • Measure Absorbance: Set the spectrophotometer to the correct wavelength (e.g., 415 nm or 510 nm, depending on the method).[3][6] Zero the instrument using the prepared blank. Measure the absorbance of each working standard.

  • Plot the Calibration Curve: Create a graph with the concentration of the standards on the x-axis and their corresponding absorbance values on the y-axis.

  • Determine Linearity: Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) will be used to calculate the concentration of unknown samples. An R² value > 0.99 is typically desired.[3]

Protocol 2: General Workflow for Robinin Quantification by HPLC

This protocol outlines a typical workflow for the separation and quantification of Robinin using a Reverse-Phase HPLC system.

Equipment & Materials:

  • HPLC system with UV detector

  • C18 analytical column

  • Robinin standard

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, water with 0.1% formic acid)

  • Syringe filters (0.22 or 0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases (e.g., Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid). Filter and degas the solvents thoroughly to prevent bubbles and blockages.[14]

  • Standard Preparation: Prepare a stock solution of Robinin standard and create a series of dilutions for the calibration curve as described in Protocol 1. Filter all standards through a 0.45 µm syringe filter before placing them in autosampler vials.

  • Sample Preparation: Prepare and extract the unknown samples as previously described. The final reconstitution solvent should be compatible with the mobile phase. Filter the final sample extract through a 0.45 µm syringe filter.

  • System Equilibration: Set up the HPLC method parameters (flow rate, gradient, column temperature, detector wavelength). The detection wavelength should be set to an absorbance maximum for Robinin (e.g., ~340-360 nm).[3][5] Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.[14]

  • Calibration Run: Inject the prepared standards, starting from the lowest concentration.

  • Sample Run: Inject the prepared unknown samples.

  • Data Analysis: Identify the Robinin peak in the chromatograms by comparing the retention time with that of the standard.[3] Plot a calibration curve of peak area versus concentration for the standards. Use the regression equation to calculate the Robinin concentration in the unknown samples.[3]

Visual Guides

hplc_troubleshooting_workflow start Abnormal Peak Shape Observed (Tailing, Split, Broad) check_overload Is sample concentration too high? start->check_overload check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No sol_dilute Dilute sample or reduce injection volume. check_overload->sol_dilute Yes check_column Is column old or showing high pressure? check_solvent->check_column No sol_solvent Re-dissolve sample in mobile phase. check_solvent->sol_solvent Yes sol_column 1. Replace guard column. 2. Wash or replace analytical column. check_column->sol_column Yes end_escalate Problem Persists: Consult Instrument Manual or Manufacturer check_column->end_escalate No end_ok Problem Resolved sol_dilute->end_ok sol_solvent->end_ok sol_column->end_ok

Caption: Logical workflow for troubleshooting common HPLC peak shape issues.

uv_vis_calibration_workflow start Start: UV-Vis Calibration prep_stock 1. Prepare Accurate Stock Standard start->prep_stock prep_dilutions 2. Create Serial Dilutions (min. 5 points + blank) prep_stock->prep_dilutions add_reagents 3. Add Colorimetric Reagents (if required) & Incubate prep_dilutions->add_reagents measure_abs 4. Measure Absorbance at specified λ add_reagents->measure_abs plot_curve 5. Plot Absorbance vs. Concentration measure_abs->plot_curve check_linearity Check Linearity (R² > 0.99)? plot_curve->check_linearity end_good Calibration Complete. Proceed with Samples. check_linearity->end_good Yes end_bad Troubleshoot: - Remake Standards - Check Instrument Settings - Verify Wavelength check_linearity->end_bad No

Caption: Experimental workflow for creating a UV-Vis spectrophotometer calibration curve.

matrix_effects_decision_tree start Suspected Matrix Effect (Inaccurate/Variable Results) assess_effect Assess Effect: Compare sample spiked post-extraction to a neat standard. start->assess_effect is_significant Is suppression or enhancement significant? assess_effect->is_significant no_effect Matrix effect is negligible. Proceed with current method. is_significant->no_effect No mitigate Mitigation Strategies is_significant->mitigate Yes option1 Improve Sample Cleanup (e.g., use Solid-Phase Extraction) mitigate->option1 option2 Dilute Sample (if analyte concentration allows) mitigate->option2 option3 Use Matrix-Matched Standards or Isotope-Labeled Internal Standard mitigate->option3

Caption: Decision tree for addressing potential matrix effects in quantitative analysis.

References

Validation & Comparative

Robinin's Antioxidant Power: A Comparative Analysis Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the antioxidant capacities of Robinin (B1680710) and other prominent flavonoids, supported by experimental data and methodologies.

Robinin, a glycoside of kaempferol, is a naturally occurring flavonoid that has garnered interest for its potential health benefits, including its antioxidant properties. This guide provides a comparative analysis of the antioxidant activity of robinin against other well-researched flavonoids: quercetin, kaempferol, myricetin, and luteolin. The antioxidant capacity is evaluated through common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging activity, and FRAP (Ferric Reducing Antioxidant Power).

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of flavonoids is often quantified by their ability to scavenge free radicals or reduce oxidizing agents. The following table summarizes the available quantitative data for robinin's aglycone, robinetin (B1679494), and other selected flavonoids. The antioxidant activity of robinin is primarily attributed to its aglycone component, kaempferol, and for the purpose of this comparison, data for robinetin (the aglycone of robinin) is used as a proxy where direct data for robinin is unavailable.

FlavonoidDPPH IC50 (µM)ABTS TEACFRAP (µmol Fe(II)/µmol)
RobinetinData not readily availableData not readily availableData not readily available
Quercetin~1.84 - 19.17[1][2]~1.89 (µg/mL)[3]~4.72 (FeSO4 value)[4]
Kaempferol~5.318[1]~0.8506 (µg/mL)[1]Data not readily available
Myricetin~4.68[4]~16.78 (µg/mL)[4]~530.67 (µM Fe(II)/µg)[4]
Luteolin~2.099[1]~0.59 (µg/mL)[1]Data not readily available

Note: IC50 (Inhibitory Concentration 50) represents the concentration of the antioxidant required to scavenge 50% of the free radicals; a lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog. FRAP values indicate the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values correspond to greater reducing power. Direct comparative studies of robinin with a wide range of flavonoids are limited.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are crucial for the replication and validation of experimental findings.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.

  • Sample Preparation: Dissolve the flavonoid samples in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction: In a 96-well plate, add a specific volume of each flavonoid dilution to the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.[5][6]

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the flavonoid samples in a suitable solvent.

  • Reaction: Add a small volume of the flavonoid sample to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of a standard antioxidant, Trolox.[7][8]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: Prepare the flavonoid samples in a suitable solvent.

  • Reaction: Add the flavonoid sample to the FRAP reagent and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the ferrous-TPTZ complex at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The FRAP value of the sample is then determined from the standard curve and expressed as µmol of Fe(II) equivalents per µmol of the compound.[9][10]

Signaling Pathway: Nrf2-Keap1 Antioxidant Response

Flavonoids, including robinin, exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway is the Keap1-Nrf2 system, which regulates the expression of numerous antioxidant and detoxification enzymes.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like flavonoids, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of a battery of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), thereby enhancing the cell's antioxidant defense capacity.

Caption: The Keap1-Nrf2 signaling pathway activated by flavonoids.

References

Cross-validation of In Vitro and In Vivo Findings for Robinin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of Robinin, a naturally occurring flavonoid. By objectively presenting experimental data and detailed methodologies, this document aims to facilitate the translation of preclinical findings into potential therapeutic applications.

Comparative Efficacy of Robinin: In Vitro vs. In Vivo

Robinin has demonstrated significant therapeutic potential in preclinical studies, particularly in the areas of oncology and cardiology. This section cross-validates the findings from cell-based assays and animal models to provide a holistic view of its efficacy.

Anti-Cancer Effects

In vitro studies have established the anti-proliferative and anti-inflammatory effects of Robinin in pancreatic cancer cell lines. These findings have been substantiated by in vivo experiments, which show a reduction in tumor growth and modulation of relevant biomarkers.

Table 1: In Vitro Efficacy of Robinin in Pancreatic Cancer Cells [1]

Cell LineConcentrationEffect
Mia-PACA21 µMSignificant inhibition of cell proliferation
PANC-11 µMSignificant inhibition of cell proliferation
Mia-PACA21 µMAttenuated expression of α-SMA and snail
PANC-11 µMAttenuated expression of α-SMA and snail
Mia-PACA21 µMDiminished expression of IL-6 and TNF-α
PANC-11 µMDiminished expression of IL-6 and TNF-α

Table 2: In Vivo Efficacy of Robinin in a Pancreatic Cancer Xenograft Model [1]

Animal ModelTreatmentDosageOutcome
PANC-1 Xenograft in NKG miceRobinin (intraperitoneal injection)Not SpecifiedSignificantly smaller tumor volume compared to control
PANC-1 Xenograft in NKG miceRobinin (intraperitoneal injection)Not SpecifiedLess weight loss compared to control group
PANC-1 Xenograft in NKG miceRobinin (intraperitoneal injection)Not SpecifiedDownregulation of vimentin (B1176767) and α-SMA in tumor tissue
Cardioprotective Effects

Robinin has been shown to protect cardiac cells from oxidative stress-induced damage in vitro. These protective effects are mirrored in in vivo models of myocardial injury, highlighting its potential as a cardioprotective agent.

Table 3: In Vitro Cardioprotective Effects of Robinin [2]

Cell LineTreatmentConcentrationEffect
H9c2 cardiomyocytesRobinin pre-treatment followed by Isoproterenol (ISO)1, 5, 10, 25, 50 µg/mlDose-dependent improvement in cell viability
H9c2 cardiomyocytesRobinin pre-treatment followed by Isoproterenol (ISO)Not SpecifiedSignificant reduction in ROS generation and apoptosis

Table 4: In Vivo Cardioprotective Effects of Robinin

Animal ModelTreatmentDosageOutcome
Isoproterenol-induced myocardial damage in male Sprague-Dawley ratsRobininNot SpecifiedMitigation of myocardial damage

Signaling Pathways Modulated by Robinin

Robinin exerts its biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and survival. Understanding these mechanisms is crucial for its development as a targeted therapeutic agent.

TLR2-PI3K-AKT Signaling Pathway in Pancreatic Cancer

In pancreatic cancer, Robinin has been shown to inhibit the TLR2-PI3K-AKT signaling pathway, leading to reduced inflammation and epithelial-mesenchymal transition (EMT).[1]

TLR2_PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Robinin Robinin TLR2 TLR2 Robinin->TLR2 Inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation EMT EMT AKT->EMT Inflammation Inflammation AKT->Inflammation

Robinin inhibits the TLR2-PI3K-AKT signaling pathway.

AKT/GSK3β Signaling Pathway in Cardioprotection

Robinin's cardioprotective effects are mediated through the activation of the AKT/GSK3β signaling pathway, which plays a critical role in mitigating oxidative stress-induced apoptosis.[2]

AKT_GSK3B_Pathway cluster_extracellular Stimulus cluster_intracellular Intracellular Robinin Robinin AKT AKT Robinin->AKT Activates GSK3B GSK3β AKT->GSK3B Inhibits CellSurvival Cell Survival AKT->CellSurvival Apoptosis Apoptosis GSK3B->Apoptosis

Robinin promotes cell survival via the AKT/GSK3β pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of Robinin on the proliferation of cancer cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells add_robinin Add varying concentrations of Robinin seed_cells->add_robinin incubate_24_72h Incubate for 24-72 hours add_robinin->incubate_24_72h add_mtt Add MTT solution to each well incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data to determine cell viability read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cell proliferation assay.

Protocol Steps:

  • Cell Seeding: Seed pancreatic cancer cells (Mia-PACA2 or PANC-1) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Robinin (e.g., 1 µM) and a vehicle control.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group.

Western Blot Analysis

This protocol is used to determine the expression levels of proteins in the signaling pathways modulated by Robinin.

Western_Blot_Workflow start Start cell_lysis Lyse Robinin-treated and control cells start->cell_lysis protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane with 5% non-fat milk transfer->blocking primary_antibody Incubate with primary antibodies (e.g., anti-TLR2, anti-p-AKT) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibodies primary_antibody->secondary_antibody detection Detect protein bands using a chemiluminescence substrate secondary_antibody->detection analyze_bands Analyze band intensity detection->analyze_bands end End analyze_bands->end

Workflow for Western blot analysis.

Protocol Steps:

  • Sample Preparation: Lyse cells treated with Robinin and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., TLR2, PI3K, p-AKT, AKT, α-SMA, snail, IL-6, TNF-α) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

In Vivo Pancreatic Cancer Xenograft Model

This protocol describes the establishment and use of a xenograft model to evaluate the in vivo anti-tumor efficacy of Robinin.[1]

Protocol Steps:

  • Cell Implantation: Subcutaneously inject PANC-1 cells (5x10⁶ cells in 100 µL of PBS) into the flank of immunodeficient mice (e.g., NKG mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomly assign mice to treatment and control groups. Administer Robinin (intraperitoneally) or a vehicle control according to the desired dosing schedule.

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for vimentin and α-SMA).

  • Data Analysis: Compare the tumor growth and body weight between the treatment and control groups.

Disclaimer: The experimental protocols provided are for informational purposes only. Researchers should optimize these protocols based on their specific experimental conditions and adhere to all relevant institutional and national guidelines for animal care and use.

References

A Comparative Analysis of Robinin's Anti-Inflammatory Properties Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anti-inflammatory properties of Robinin, a naturally occurring bioflavonoid, against two widely used anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen (B1674241) and the corticosteroid Dexamethasone (B1670325). This document synthesizes experimental data on their mechanisms of action, efficacy in preclinical models, and the signaling pathways they modulate.

Overview of Anti-Inflammatory Mechanisms

Robinin, Ibuprofen, and Dexamethasone exert their anti-inflammatory effects through distinct molecular mechanisms, targeting different stages of the inflammatory cascade.

  • Robinin: This bioflavonoid demonstrates a multi-targeted approach. It has been shown to inhibit the expression of Toll-like receptors (TLR2 and TLR4), which are crucial initiators of the innate immune response.[1][2][3] This upstream inhibition leads to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2][3] Consequently, the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and IL-17A is reduced.[3][4] Furthermore, Robinin has been observed to downregulate the activity of key inflammatory enzymes like cyclooxygenase (COX), lipoxygenase (LOX), and nitric oxide synthase (NOS).[3] Its primary metabolite, kaempferol, also possesses anti-inflammatory properties, contributing to its overall effect.[3]

  • Ibuprofen: As a non-selective NSAID, Ibuprofen's primary mechanism of action is the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[[“]][6][7] This blockade prevents the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[[“]][6][7] Beyond COX inhibition, Ibuprofen also modulates leukocyte activity and can reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α.

  • Dexamethasone: This potent synthetic corticosteroid acts by binding to cytosolic glucocorticoid receptors. Upon activation, this complex translocates to the nucleus and modulates gene expression. A key anti-inflammatory action of Dexamethasone is the increased expression of Annexin-1 (lipocortin), which in turn inhibits phospholipase A2. This upstream inhibition blocks the release of arachidonic acid, thereby preventing the synthesis of both prostaglandins and leukotrienes. Dexamethasone also suppresses the migration of neutrophils, decreases lymphocyte proliferation, and downregulates the expression of pro-inflammatory cytokines, including IL-1, IL-6, and TNF-α.[8] Additionally, it can inhibit the NF-κB pathway by inducing the expression of its inhibitor, IκBα.

Comparative Data on Anti-Inflammatory Efficacy

The following tables summarize quantitative data from preclinical studies. It is critical to note that these data are collated from different studies, and experimental conditions may vary. A direct head-to-head comparison in a single study is required for a definitive assessment of relative potency.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rodents

CompoundDoseRoute of Administration% Inhibition of EdemaSpeciesReference
RobininDose-dependentNot SpecifiedSignificant (p<0.01)Rat[4]
Ibuprofen100 mg/kgOral~50%Rat[9]
Indomethacin (for reference)5 mg/kgIntraperitonealSignificantRat[9]

Table 2: Effect on Pro-Inflammatory Cytokine Production

CompoundModel SystemCytokine% ReductionReference
RobininAdjuvant-Induced Arthritis (Rat)IL-17A (plasma)Significant (in combo w/ MTX)[3][4]
Robinin (from Kudzu extract)Not SpecifiedIL-6, TNF-αSignificant[3]
DexamethasoneLPS-challenged MiceTNF-α (serum)~67% (at 5 mg/kg)[10]
DexamethasoneLPS-challenged MiceIL-6 (serum)~76% (at 5 mg/kg)[10]
DexamethasoneEndotoxin-instilled Human LungIL-6 (systemic)90%[8]

Table 3: Effect on Inflammatory Enzyme Activity

CompoundEnzymeEffectModel SystemReference
RobininCOX, LOX, NOSDownregulationox-LDL induced hPBMCsNot Specified
Robinin (via metabolite Kaempferol)COX-1, COX-2InhibitionIn vitro (human hepatocytes)[3]
IbuprofenCOX-1, COX-2InhibitionVarious[[“]][6][7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating anti-inflammatory agents.

Robinin_Mechanism cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) Stimulus e.g., LPS TLR2_4 TLR2 / TLR4 Stimulus->TLR2_4 Activates NFkB_pathway NF-κB Pathway TLR2_4->NFkB_pathway Activates Nucleus Nucleus NFkB_pathway->Nucleus Translocation of p65 Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces Cytokines_Enzymes Cytokines (TNF-α, IL-6) Enzymes (COX, LOX) Pro_inflammatory_Genes->Cytokines_Enzymes Leads to production of Robinin Robinin Robinin->TLR2_4 Inhibits Robinin->NFkB_pathway Inhibits Robinin->Cytokines_Enzymes Downregulates

Caption: Mechanism of action for Robinin's anti-inflammatory effects.

Ibuprofen_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 & COX-2 Arachidonic_Acid->COX1_2 Substrate for Prostaglandins Prostaglandins COX1_2->Prostaglandins Synthesizes Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediates Ibuprofen Ibuprofen Ibuprofen->COX1_2 Inhibits

Caption: Mechanism of action for Ibuprofen's anti-inflammatory effects.

Dexamethasone_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR Glucocorticoid Receptor (GR) DEX_GR_Complex DEX-GR Complex GR->DEX_GR_Complex Gene_Expression Gene Expression DEX_GR_Complex->Gene_Expression Translocates to Nucleus & Modulates PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases Annexin1 Annexin-1 (Lipocortin) Gene_Expression->Annexin1 Upregulates Anti_Inflammatory_Genes Anti-inflammatory Genes Gene_Expression->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-inflammatory Genes (e.g., Cytokines) Gene_Expression->Pro_Inflammatory_Genes Represses Annexin1->PLA2 Inhibits Dexamethasone Dexamethasone (DEX) Dexamethasone->GR Binds to

Caption: Mechanism of action for Dexamethasone's anti-inflammatory effects.

Experimental_Workflow cluster_in_vivo In Vivo Model (e.g., Carrageenan-Induced Paw Edema) cluster_in_vitro In Vitro Model (e.g., LPS-Stimulated Macrophages) Animal_Grouping Animal Grouping (Control, Vehicle, Test Compounds) Compound_Admin Compound Administration Animal_Grouping->Compound_Admin Inflammation_Induction Induction of Inflammation (e.g., Carrageenan Injection) Compound_Admin->Inflammation_Induction Measurement Measurement of Edema Volume (Plethysmometer) Inflammation_Induction->Measurement Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis Cell_Culture Cell Culture & Seeding Pre_treatment Pre-treatment with Test Compounds Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Supernatant_Collection Supernatant & Lysate Collection LPS_Stimulation->Supernatant_Collection Analysis Analysis (ELISA for Cytokines, Western Blot for Proteins) Supernatant_Collection->Analysis

Caption: General experimental workflow for anti-inflammatory drug screening.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are fasted overnight with free access to water before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group):

    • Group 1: Normal Control (no treatment).

    • Group 2: Carrageenan Control (vehicle).

    • Group 3: Reference Drug (e.g., Ibuprofen, 100 mg/kg, p.o.).

    • Group 4-X: Test Compound (Robinin) at various doses, administered orally (p.o.) or intraperitoneally (i.p.).

  • Procedure:

    • The initial paw volume of the left hind paw of each rat is measured using a plethysmometer.

    • The test compounds, reference drug, or vehicle are administered.

    • After a specific absorption time (e.g., 60 minutes for oral administration), 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw.[11]

    • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.[12]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

LPS-Induced Cytokine Release in Macrophages

This in vitro assay is used to evaluate the effect of compounds on the production of pro-inflammatory cytokines.

  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 (differentiated into macrophages with PMA) are commonly used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (Robinin) or reference drug (Dexamethasone) and incubated for a pre-treatment period (e.g., 1-2 hours).

    • Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to stimulate inflammation, except for the unstimulated control wells.[13][14]

    • The plates are incubated for a specified period (e.g., 24 hours).

    • The cell culture supernatant is collected.

  • Analysis: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Cyclooxygenase (COX) Activity Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[15][16][17]

  • Reagents:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Colorimetric substrate (TMPD).

    • Arachidonic acid (substrate).

    • Test compound (Robinin) and reference inhibitor (Ibuprofen).

  • Procedure (simplified):

    • The enzyme (COX-1 or COX-2) is pre-incubated with the test compound or vehicle in a 96-well plate.

    • Heme and the colorimetric substrate are added.

    • The reaction is initiated by adding arachidonic acid.

    • The absorbance is read at a specific wavelength (e.g., 590 nm) over time.[15]

  • Data Analysis: The rate of reaction is determined, and the percentage inhibition of COX activity by the test compound is calculated relative to the vehicle control. This allows for the determination of the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

NF-κB Translocation Assay

This assay determines if a compound can inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

  • Principle: This can be assessed using immunofluorescence microscopy or by cellular fractionation followed by Western blotting.

  • Immunofluorescence Method:

    • Cells (e.g., HeLa or RAW 264.7) are grown on coverslips in a multi-well plate.

    • Cells are pre-treated with the test compound (Robinin) or a known inhibitor.

    • NF-κB activation is stimulated with an agonist like TNF-α or LPS.

    • Cells are fixed, permeabilized, and incubated with a primary antibody against the NF-κB p65 subunit.

    • A fluorescently labeled secondary antibody is then added. Nuclei are counterstained with a DNA dye like DAPI or Hoechst.[18]

    • The subcellular localization of p65 is visualized using a fluorescence microscope. In unstimulated cells, fluorescence is primarily cytoplasmic, while in stimulated cells, it is nuclear. An effective inhibitor will prevent this nuclear translocation.

  • Cellular Fractionation Method:

    • Following treatment and stimulation, cells are lysed, and the cytoplasmic and nuclear fractions are separated by centrifugation using specialized buffers.[19]

    • The amount of p65 protein in each fraction is quantified by Western blotting. A decrease in nuclear p65 and a corresponding retention in the cytoplasmic fraction in the presence of the test compound indicates inhibition.

Conclusion

Robinin presents a compelling profile as an anti-inflammatory agent with a mechanism of action that is distinct from both NSAIDs and corticosteroids. Its ability to target upstream inflammatory signaling via TLRs and the NF-κB pathway suggests a broader modulatory effect compared to the direct enzyme inhibition of Ibuprofen or the gene-regulatory actions of Dexamethasone.

While the available preclinical data indicates significant anti-inflammatory potential for Robinin, further research is required. Specifically, head-to-head comparative studies with standardized methodologies are necessary to establish its relative potency and therapeutic window compared to established drugs like Ibuprofen and Dexamethasone. Such studies will be crucial for positioning Robinin in the landscape of anti-inflammatory therapeutics and guiding future drug development efforts.

References

Independent Verification of Robinin's Modulation of the Akt/GSK3β/Nrf2 Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Robinin's performance in modulating the Akt/GSK3β/Nrf2 signaling pathway, with supporting experimental data and a review of alternative compounds. The information is intended to assist researchers in evaluating Robinin's potential as a therapeutic agent and to provide a framework for independent verification.

Introduction to the Akt/GSK3β/Nrf2 Pathway

The Akt/GSK3β/Nrf2 signaling cascade is a critical cellular pathway involved in the response to oxidative stress and inflammation. Akt, a serine/threonine kinase, is activated by various growth factors and signaling molecules. Once activated, Akt phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). The inactivation of GSK3β prevents the phosphorylation and subsequent degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2). As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes. Modulation of this pathway is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress, including cardiovascular and neurodegenerative diseases.

Robinin's Modulation of the Akt/GSK3β/Nrf2 Pathway

Recent studies have indicated that Robinin, a flavonoid glycoside, can exert protective effects through the modulation of the Akt/GSK3β/Nrf2 pathway. The primary evidence for this comes from a study on myocardial ischemia/reperfusion injury in hypercholesterolemic rats.

Supporting Experimental Data for Robinin

A key study demonstrated that administration of Robinin to rats subjected to myocardial ischemia/reperfusion resulted in an increased expression of Akt and a reduction in GSK3β levels, which in turn activated Nrf2. This led to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), ultimately conferring cardioprotection.[1]

Another study, while not directly investigating the entire pathway, showed that Robinin can downregulate the PI3K/Akt signaling pathway in pancreatic cancer cells, suggesting that Robinin's interaction with Akt is context-dependent.[2] Further independent verification of Robinin's effects on this specific pathway is still emerging, but its known anti-inflammatory and antioxidant properties in various models, including arthritis and osteoarthritis, provide indirect support for its mechanism of action involving oxidative stress pathways.[3][4]

Comparative Analysis with Alternative Modulators

Several other natural and synthetic compounds are known to modulate the Akt/GSK3β/Nrf2 pathway. This section provides a comparison of Robinin with two well-characterized alternatives: Sulforaphane and Curcumin, as well as the synthetic compound Bardoxolone Methyl.

Data Presentation: Quantitative Comparison of Pathway Modulators

The following table summarizes the quantitative data on the modulation of the Akt/GSK3β/Nrf2 pathway by Robinin and its alternatives. Data is primarily derived from Western blot analyses of key protein phosphorylation and expression levels.

CompoundModel SystemTarget ProteinEffectQuantitative Change (Fold Change or % of Control)Reference
Robinin Hypercholesterolemic rats with myocardial ischemia/reperfusionp-AktIncreasedData presented as significant increase in band density[1]
GSK3βDecreasedData presented as significant decrease in band density[1]
Nuclear Nrf2IncreasedData presented as significant increase in band density[1]
Sulforaphane Angiotensin II-induced cardiomyopathy in micep-AktIncreased~2.5-fold increase[5]
p-GSK3β (inactive)Increased~2-fold increase[5]
Nuclear Nrf2Increased~3-fold increase[5]
Curcumin Human neuroblastoma cellsp-GSK3β (inactive)IncreasedData presented as significant increase in band density
Nuclear Nrf2IncreasedData presented as significant increase in band density
Bardoxolone Methyl Human umbilical vein endothelial cellsNuclear Nrf2IncreasedData presented as significant increase in band density[6]
Keap1DecreasedData presented as significant decrease in band density[6]

Note: The quantitative data presented are approximations derived from densitometric analysis of Western blots in the cited studies and should be interpreted as relative changes. For precise quantification, refer to the original publications.

Experimental Protocols

For independent verification, detailed experimental protocols for the key assays are provided below.

Western Blot Analysis for Akt, GSK3β, and Nrf2 Phosphorylation and Expression

This protocol is a standard method for determining the levels of total and phosphorylated proteins in the Akt/GSK3β/Nrf2 pathway.

  • Cell/Tissue Lysis:

    • Wash cells or tissues with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for total Akt, p-Akt (Ser473), total GSK3β, p-GSK3β (Ser9), and Nrf2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Nrf2 Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Nrf2.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of Robinin or the alternative compounds.

  • Cell Lysis and Luciferase Assay:

    • After the desired incubation period (e.g., 24 hours), lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells.

Mandatory Visualizations

Signaling Pathway Diagram

Akt_GSK3b_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Robinin Robinin Akt Akt Robinin->Akt Activates pAkt p-Akt (Active) Akt->pAkt GSK3b GSK3β (Active) pAkt->GSK3b Inhibits (Phosphorylates) pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Nrf2_cyto Nrf2 GSK3b->Nrf2_cyto Phosphorylates for Degradation Keap1 Keap1 Keap1->Nrf2_cyto Sequesters and Promotes Degradation Degradation Proteasomal Degradation Nrf2_cyto->Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Initiates

Caption: The Akt/GSK3β/Nrf2 signaling pathway modulated by Robinin.

Experimental Workflow: Western Blot

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture Cell/Tissue Culture and Treatment Lysis Lysis and Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry and Normalization Imaging->Densitometry

Caption: A generalized workflow for Western blot analysis.

Experimental Workflow: Nrf2 Luciferase Reporter Assay

Luciferase_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_data_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Transfection Transfect with ARE-Luciferase and Control Plasmids Cell_Seeding->Transfection Compound_Addition Add Robinin or Alternative Compounds Transfection->Compound_Addition Incubation Incubate for 24 hours Compound_Addition->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence_Reading Measure Firefly and Renilla Luminescence Lysis->Luminescence_Reading Normalization Normalize Firefly to Renilla Luciferase Luminescence_Reading->Normalization Fold_Induction Calculate Fold Induction vs. Control Normalization->Fold_Induction

Caption: Workflow for the Nrf2 luciferase reporter assay.

Conclusion

The available evidence suggests that Robinin is a modulator of the Akt/GSK3β/Nrf2 signaling pathway, primarily demonstrated in a cardioprotective context. While these findings are promising, further independent verification across different model systems is warranted to fully elucidate its mechanism and therapeutic potential. Comparative analysis with established Nrf2 activators like Sulforaphane and Curcumin indicates that multiple compounds can target this pathway, each with potentially different potencies and cellular effects. The provided experimental protocols and visualizations serve as a guide for researchers to independently validate and expand upon the current understanding of Robinin's role in this critical cellular signaling network.

References

Assessing the Specificity of Robinin for Its Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Robinin's specificity for its reported molecular targets. Robinin, a flavonoid glycoside, has garnered interest for its anti-inflammatory and anti-tumor activities, which are attributed to its modulation of key signaling pathways, including Toll-like receptor (TLR) signaling, nuclear factor-kappa B (NF-κB), and phosphoinositide 3-kinase (PI3K)/Akt pathways. Due to a lack of direct quantitative binding data for Robinin, this guide offers a comparative perspective through dose-dependent effects, structure-activity relationships with related flavonoid compounds, and benchmarking against established inhibitors of these pathways.

Executive Summary

Robinin: An Overview of its Molecular Interactions

Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside) is a naturally occurring flavonoid. Its biological activities are primarily linked to the inhibition of pro-inflammatory and cell survival signaling cascades.

  • TLR/NF-κB Pathway: Robinin has been shown to inhibit the expression of TLR2 and TLR4 at the mRNA level in response to inflammatory stimuli. This leads to the downstream inhibition of the NF-κB pathway by preventing the nuclear translocation of the p65 subunit, a key step in the transcriptional activation of pro-inflammatory genes.[1]

  • PI3K/Akt Pathway: Studies indicate that Robinin can downregulate the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and growth. This is evidenced by the reduced phosphorylation of Akt, a central kinase in this cascade.

Comparative Analysis of Robinin's Specificity

In the absence of direct IC50 or Ki values for Robinin, we present a semi-quantitative and qualitative comparison to provide a framework for assessing its specificity.

Comparison with Established Pathway Inhibitors

To contextualize Robinin's potential potency, we compare its reported effects with those of well-established and potent inhibitors of the NF-κB and PI3K pathways.

Table 1: Robinin's Effects in Comparison to Benchmark Inhibitors

CompoundTarget PathwayReported Effect of RobininBenchmark InhibitorIC50 of Benchmark Inhibitor
Robinin NF-κB Inhibition of ox-LDL induced NF-κB p65 translocation at 6 µg/mL.[1]BAY 11-7082~10 µM for TNFα-induced IκBα phosphorylation.[2]
Robinin PI3K/Akt Dose-dependent reduction in Akt phosphorylation.Wortmannin~3 nM for PI3K.[3]

Note: The comparison is indirect and based on different experimental systems. The provided concentrations for Robinin's effects are from cell-based assays observing downstream events, not direct enzyme inhibition.

Structure-Activity Relationship with Kaempferol (B1673270) and its Glycosides

Robinin is a glycoside of kaempferol. The presence and position of sugar moieties can significantly impact the biological activity of flavonoids. Studies comparing kaempferol with its glycosides have shown that the aglycone (kaempferol) often exhibits more potent activity.

Table 2: Comparison of Anti-inflammatory and Anti-proliferative Activity of Kaempferol and its Glycosides

CompoundStructureAnti-proliferative Activity (HepG2 cells, IC50)Inhibition of T-cell Proliferation (100 µM, 72h)Inhibition of NO production
Kaempferol Aglycone30.92 µM[4]High[5]Significant[5]
Kaempferol-7-O-glucoside Monoglycoside>100 µM[4]Moderate[5]Significant[5]
Kaempferol-3-O-rhamnoside Monoglycoside>100 µM[4]Low[4]No significant effect[5]
Kaempferol-3-O-rutinoside Diglycoside>100 µM[4]Low[4]No significant effect[5]
Robinin DiglycosideDose-dependent inhibition of cell growth observed.[6]Not specifiedNot specified

This data suggests that the glycosylation of kaempferol, as seen in Robinin, may reduce its inhibitory potency compared to the parent aglycone. The larger size and altered polarity of the glycoside may affect its ability to interact with the active sites of target proteins.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of Robinin and related compounds are provided below.

Western Blot Analysis for Phospho-Akt (Ser473)

This protocol is used to assess the inhibitory effect of a compound on the PI3K/Akt signaling pathway by measuring the phosphorylation state of Akt.

  • Cell Culture and Treatment:

    • Seed cells (e.g., H9c2 cardiomyocytes or cancer cell lines) in 6-well plates and grow to 70-80% confluency.

    • If applicable, serum-starve the cells for 4-6 hours to reduce basal levels of phosphorylated Akt.

    • Pre-treat cells with varying concentrations of Robinin (e.g., 1, 5, 10, 25, 50 µg/mL) or a benchmark inhibitor for a specified time (e.g., 24 hours).[7] Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with an appropriate agonist (e.g., Isoproterenol (ISO) or growth factors) to induce Akt phosphorylation, except for the negative control group.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.[2][8]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2][8]

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-Akt signal to the total Akt signal (by stripping and re-probing the membrane for total Akt) and/or a loading control (e.g., β-actin or GAPDH).

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB to assess the inhibitory effect of a compound on the NF-κB signaling pathway.

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment and Stimulation:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of Robinin or a benchmark inhibitor (e.g., BAY 11-7082).

    • Pre-incubate for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.[9] Include unstimulated and vehicle-treated controls.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition relative to the stimulated vehicle control.

Cytokine Production ELISA

This assay quantifies the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) to evaluate the anti-inflammatory effects of a compound.

  • Cell Culture and Treatment:

    • Seed cells (e.g., human peripheral blood mononuclear cells (hPBMCs) or RAW 264.7 macrophages) in a 24-well plate.

    • Pre-treat cells with different concentrations of Robinin for a specified time.

    • Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS), to induce cytokine production.[10] Include unstimulated and vehicle-treated controls.

  • Sample Collection:

    • After the incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • ELISA Procedure:

    • Perform a sandwich ELISA for the target cytokine (e.g., IL-6 or TNF-α) according to the manufacturer's protocol.[11][12] This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody.

      • Adding an enzyme-conjugated secondary antibody.

      • Adding a substrate to produce a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

Visualizing Signaling Pathways and Workflows

The following diagrams illustrate the signaling pathways modulated by Robinin and a general experimental workflow for assessing its inhibitory activity.

cluster_TLR TLR Signaling cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt Pathway TLR TLR2/TLR4 IKK IKK Complex TLR->IKK Activates Robinin Robinin Robinin->TLR Inhibits expression IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Phosphorylation Downstream Cell Survival, Proliferation pAkt->Downstream Robinin2 Robinin Robinin2->pAkt Inhibits

Caption: Robinin's inhibitory effects on TLR/NF-κB and PI3K/Akt signaling pathways.

cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment with Robinin (Dose-Response) start->treatment stimulation Stimulation (e.g., LPS, TNF-α) treatment->stimulation western Western Blot (p-Akt, p-p65) stimulation->western luciferase Luciferase Assay (NF-κB activity) stimulation->luciferase elisa ELISA (Cytokine levels) stimulation->elisa analysis Data Analysis: Assess dose-dependent inhibition western->analysis luciferase->analysis elisa->analysis

Caption: General experimental workflow for assessing Robinin's inhibitory activity.

Conclusion

Robinin demonstrates clear biological activity through the modulation of the TLR/NF-κB and PI3K/Akt signaling pathways. While the absence of direct quantitative binding or inhibitory data for Robinin makes a definitive assessment of its specificity challenging, the available evidence from dose-response studies and structure-activity relationships with related kaempferol glycosides suggests it is an active modulator of these pathways. However, its potency may be lower than its aglycone, kaempferol, and significantly less than synthetic, highly optimized inhibitors. Further research is required to quantify the direct interactions of Robinin with its molecular targets to fully elucidate its specificity and therapeutic potential.

References

Unveiling the Biological prowess of Robinin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of published findings on the biological activities of Robinin, a naturally occurring flavonoid. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to facilitate the replication and advancement of research in this area.

Anticancer Activity of Robinin

Robinin has demonstrated notable cytotoxic effects against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and other quantitative measures of its anticancer activity.

Cancer TypeCell LineConcentrationEffectReference
Thyroid CancerTPC-120 µM/mLIC50[1]
Thyroid CancerSW173620 µM/mLIC50[1]
Pancreatic CancerMia-PACA2> 5 µM/mLSignificant reduction in cell viability[2]
Pancreatic CancerMia-PACA21 µM/mLOD 450nm: 2.58 ± 0.18 (Control: 2.78 ± 0.16)[2]
Pancreatic CancerPANC-1> 5 µM/mLSignificant reduction in cell viability[2]
Pancreatic CancerPANC-11 µM/mLOD 450nm: 2.47 ± 0.15 (Control: 2.65 ± 0.11)[2]

Anti-inflammatory and Antioxidant Potential

While specific IC50 values for the anti-inflammatory and antioxidant activities of pure Robinin are not extensively documented in the reviewed literature, existing studies provide qualitative and semi-quantitative evidence of its potential in these areas.

Anti-inflammatory Effects:

Robinin has been shown to diminish the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in pancreatic cancer cells.[3] Further research is required to establish a dose-dependent relationship and determine the IC50 values for cytokine inhibition in relevant immune cell lines like macrophages.

Antioxidant Capacity:

Key Signaling Pathways Modulated by Robinin

Robinin exerts its biological effects by modulating key intracellular signaling pathways. A significant pathway identified in the context of its anticancer activity is the Toll-like receptor 2 (TLR2) / Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (Akt) pathway.

TLR2_PI3K_AKT_Pathway Robinin Robinin TLR2 TLR2 Robinin->TLR2 Inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inflammation Inflammation (IL-6, TNF-α) AKT->Inflammation

Caption: Robinin's inhibition of the TLR2-PI3K-AKT signaling pathway.

Experimental Protocols

To aid in the replication of the cited studies, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., TPC-1, SW1736, Mia-PACA2, PANC-1)

  • Robinin (various concentrations)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of Robinin and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: General workflow for Western blot analysis.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TLR2, anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and quantify protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Antioxidant Capacity Assays (DPPH and FRAP)

DPPH Radical Scavenging Assay:

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Procedure Outline:

  • Prepare a stock solution of Robinin in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in methanol.

  • Mix different concentrations of Robinin with the DPPH solution.

  • Incubate the mixture in the dark for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay:

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure Outline:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.

  • Add different concentrations of Robinin to the FRAP reagent.

  • Incubate the mixture for a specific time (e.g., 30 minutes).

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using a known antioxidant (e.g., Trolox) and express the results as equivalents of the standard.

References

Validating the therapeutic potential of Robinin in preclinical models.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor. Robinin, a natural flavonoid glycoside, has emerged as a promising candidate, demonstrating significant therapeutic potential in a range of preclinical models. This guide provides a comprehensive comparison of Robinin's performance against established therapeutic alternatives, supported by experimental data, to validate its potential for further development.

Executive Summary

Robinin has exhibited compelling anti-inflammatory, anticancer, and cardioprotective properties in various preclinical studies. In models of arthritis, Robinin has shown effects comparable to the standard-of-care drug, Methotrexate, particularly in combination therapy.[1][2] In oncology, Robinin demonstrates potent cytotoxic and apoptotic activity against various cancer cell lines, with a safety profile that suggests a favorable therapeutic window. Furthermore, in models of cardiac injury, Robinin has shown significant protective effects by mitigating oxidative stress and apoptosis. This guide will delve into the quantitative data from these preclinical studies, offering a clear comparison with alternative therapies and detailing the experimental protocols utilized.

Anti-inflammatory Potential: Robinin vs. Methotrexate

Robinin has been investigated for its anti-inflammatory effects, particularly in the context of rheumatoid arthritis. Preclinical studies have compared its efficacy with Methotrexate (MTX), a widely used disease-modifying antirheumatic drug (DMARD).

Table 1: Comparison of Anti-inflammatory Effects in a Rat Model of Adjuvant-Induced Arthritis

ParameterRobinin (50 mg/kg) MonotherapyMethotrexate (0.3 mg/kg) MonotherapyRobinin (50 mg/kg) + Methotrexate (0.3 mg/kg) Combination
Reduction in Hind Paw Volume Not efficient in alleviating symptoms.[1][2]Similarly active to combination therapy in reducing hind paw volume.[1][2]Similarly active to MTX alone in reducing hind paw volume.[1][2]
Change in Body Weight Not efficient in alleviating symptoms.[1][2]Similarly active to combination therapy.[1][2]Similarly active to MTX alone.[1][2]
Plasma Interleukin-17A (IL-17A) Levels No significant effect.[1]Less effective than combination therapy.More effective in reducing plasma IL-17A levels than MTX alone.[1][2]
Gamma-Glutamyl Transferase (GGT) Activity in Joint Not specifiedLess effective than combination therapy.More effective in reducing GGT activity than MTX alone.[1][2]

Anticancer Activity: Robinin vs. Doxorubicin

Robinin has demonstrated significant anticancer potential across various cancer cell lines. Its cytotoxic and pro-apoptotic effects have been evaluated, and this section compares its performance with Doxorubicin, a conventional chemotherapeutic agent.

Table 2: In Vitro Cytotoxicity of Robinin in Various Cancer Cell Lines

Cell LineCancer TypeRobinin ConcentrationEffect
TPC-1Thyroid Cancer20 μM/mLSignificantly suppressed growth and cell proliferation; induced apoptosis.
SW1736Thyroid Cancer20 μM/mLSignificantly suppressed growth and cell proliferation; induced apoptosis.
Mia-PACA2Pancreatic Cancer> 5 µM/mLSignificantly reduced cell viability.[3]
PANC-1Pancreatic Cancer> 5 µM/mLSignificantly reduced cell viability.[3]

Table 3: Comparison of Anticancer Effects in Preclinical Models

ParameterRobininDoxorubicin
Mechanism of Action Induces apoptosis via intrinsic and extrinsic pathways, inhibits cell proliferation and migration.Intercalates into DNA, inhibiting topoisomerase II-mediated DNA repair, and generates free radicals.
In Vitro Efficacy Demonstrates cytotoxicity in a dose-dependent manner against various cancer cell lines.Potent cytotoxic agent against a wide range of cancers.
In Vivo Efficacy (Tumor Growth Inhibition) Data on specific tumor volume reduction is emerging.Established efficacy in reducing tumor growth in various xenograft models.[4][5]
Cardiotoxicity Preclinical studies suggest cardioprotective effects.[6]A well-documented dose-limiting side effect.
Safety Profile (LD50) LD50 in mice is reported to be greater than 1 g/kg, indicating a very safe profile.[1]LD50 varies depending on the animal model and route of administration.

Cardioprotective Effects

Robinin has shown promise in protecting cardiac tissue from injury in preclinical models. Its antioxidant and anti-apoptotic properties contribute to its cardioprotective potential.

Table 4: Cardioprotective Effects of Robinin in an Isoproterenol (ISO)-Induced Myocardial Injury Model

ParameterControlISO-TreatedRobinin (50 µg/ml) + ISO
H9c2 Cardiomyocyte Viability 100%Decreased to ~50%Improved to 90.19%.[6]
Intracellular ROS Levels NormalSignificantly increased (78 ± 2.5% of cells with elevated ROS).[6]Significantly reduced (declined to 65 ± 3.1%).[6]
Infarct Size N/AIncreasedSignificantly reduced.[6]
Apoptosis NormalIncreasedSignificantly reduced.[6]

Signaling Pathways and Experimental Workflows

The therapeutic effects of Robinin are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential biomarkers for patient stratification.

Robinin_Anti_Inflammatory_Pathway Robinin Robinin TLR2_TLR4 TLR2/TLR4 Robinin->TLR2_TLR4 Inhibits NF_kB NF-κB TLR2_TLR4->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-17A) NF_kB->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Robinin's anti-inflammatory signaling pathway.

Robinin_Anticancer_Pathway Robinin Robinin TLR2 TLR2 Robinin->TLR2 Inhibits Bax Bax Robinin->Bax Upregulates Bcl2 Bcl-2 Robinin->Bcl2 Downregulates PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation & Migration AKT->Cell_Proliferation Promotes Apoptosis_Induction Apoptosis Caspases Caspases Bax->Caspases Bcl2->Caspases Inhibits Caspases->Apoptosis_Induction

Caption: Robinin's anticancer signaling pathway.

Robinin_Cardioprotective_Pathway Robinin Robinin Oxidative_Stress Oxidative Stress (ROS) Robinin->Oxidative_Stress Reduces AKT AKT Robinin->AKT Activates Apoptosis Apoptosis Oxidative_Stress->Apoptosis GSK3b GSK3β AKT->GSK3b Inhibits Nrf2 Nrf2 GSK3b->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Nrf2->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->Oxidative_Stress Neutralizes

Caption: Robinin's cardioprotective signaling pathway.

Experimental_Workflow_MTT_Assay Start Seed cells in 96-well plate Treatment Treat cells with Robinin/Comparator Start->Treatment Incubation1 Incubate for desired time Treatment->Incubation1 Add_MTT Add MTT reagent Incubation1->Add_MTT Incubation2 Incubate for 2-4 hours Add_MTT->Incubation2 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubation2->Add_Solvent Measure Measure absorbance at ~570 nm Add_Solvent->Measure Analyze Calculate cell viability and IC50 values Measure->Analyze

Caption: General experimental workflow for an MTT cell viability assay.

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of Robinin and comparator drugs on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Robinin or a comparator drug (e.g., Doxorubicin) and incubated for 24-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

Western Blot Analysis

Objective: To investigate the effect of Robinin on the expression of proteins involved in key signaling pathways.

Methodology:

  • Cell Lysis: Cells are treated with Robinin or a comparator for a specified time, then washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, Bax, Bcl-2, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

The preclinical data presented in this guide strongly support the therapeutic potential of Robinin in inflammatory diseases, cancer, and cardiovascular conditions. Its favorable safety profile, combined with its demonstrated efficacy in various models, positions Robinin as a compelling candidate for further investigation and development. The comparative analysis suggests that Robinin, either as a monotherapy or in combination with existing drugs, could offer significant advantages over current treatment options. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility and translate these promising findings into clinical practice.

References

Robinin: A Potential Neuroprotective Agent in Neurodegenerative Diseases - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a flavonoid glycoside, has garnered scientific interest for its potential therapeutic applications, including its promising neuroprotective properties. While direct in vivo studies in established models of Alzheimer's, Parkinson's, and Huntington's diseases are currently lacking, a growing body of evidence from in vitro and other relevant studies suggests that Robinin's mechanisms of action target key pathological pathways common to these neurodegenerative disorders. This guide provides a comparative analysis of the potential effects of Robinin across these diseases, based on its known antioxidant, anti-inflammatory, and signaling pathway modulatory activities. Experimental data from studies on Robinin and structurally similar flavonoids are presented to support this analysis.

Comparative Analysis of Robinin's Potential Effects

The neuroprotective potential of Robinin stems from its ability to modulate signaling pathways crucial for neuronal survival and to counteract oxidative stress and neuroinflammation, which are common hallmarks of many neurodegenerative diseases.

Data on Robinin's Bioactivity
Biological EffectModel SystemKey FindingsCitation
Antioxidant Activity H9c2 cardiomyocytesIncreased levels of antioxidant enzymes Superoxide Dismutase (SOD) and Catalase (CAT); Reduced levels of reactive oxygen species (ROS) and malondialdehyde (MDA).[1]
Anti-inflammatory Activity Rat model of arthritisReduced acute inflammatory paw edema and inhibited chronic inflammation phases in a dose-dependent manner.[2]
Neuroprotection ZebrafishDemonstrated memory preservation in an inhibitory avoidance test.[3][4]
Signaling Pathway Modulation Hypercholesterolemic ratsActivated Nrf2 anti-oxidative effects mediated by the Akt/GSK3β/Fyn pathway.[5][6][7]

Potential Therapeutic Mechanisms in Neurodegenerative Diseases

Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathologies are associated with oxidative stress, neuroinflammation, and neuronal loss.

Robinin's potential in Alzheimer's disease lies in its ability to:

  • Reduce Oxidative Stress: By activating the Nrf2 pathway, Robinin can enhance the expression of antioxidant enzymes, thereby protecting neurons from Aβ-induced oxidative damage.[8][9]

  • Inhibit Neuroinflammation: Robinin's anti-inflammatory properties could attenuate the chronic neuroinflammation mediated by microglia and astrocytes in the Alzheimer's brain.

  • Modulate Tau Phosphorylation: The Akt/GSK3β signaling pathway is a key regulator of tau phosphorylation.[10] Robinin's influence on this pathway could potentially reduce tau hyperphosphorylation.[5][6][7]

Parkinson's Disease

Parkinson's disease is primarily caused by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits. The pathology involves the aggregation of α-synuclein into Lewy bodies, mitochondrial dysfunction, and oxidative stress.

In the context of Parkinson's disease, Robinin may offer therapeutic benefits by:

  • Protecting Dopaminergic Neurons: The antioxidant effects of Robinin could mitigate the oxidative stress that contributes to the degeneration of dopaminergic neurons.

  • Modulating α-Synuclein Aggregation: While direct evidence is unavailable, the modulation of pathways like Akt/GSK3β might influence protein aggregation processes.

  • Reducing Neuroinflammation: Neuroinflammation is a significant contributor to the pathology of Parkinson's disease. Robinin's anti-inflammatory action could help to reduce this detrimental process.[2]

Huntington's Disease

Huntington's disease is a genetic disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of a mutant huntingtin (mHtt) protein that aggregates and causes neuronal dysfunction and death, particularly in the striatum and cortex.

Robinin's potential therapeutic role in Huntington's disease could involve:

  • Combating Oxidative Stress: Oxidative damage is a key feature of Huntington's disease pathogenesis.[11] Robinin's ability to boost antioxidant defenses via Nrf2 activation could be neuroprotective.[8][9]

  • Modulating Pro-survival Pathways: By activating the Akt signaling pathway, Robinin could promote neuronal survival in the face of mHtt toxicity.

  • Reducing Inflammatory Responses: The anti-inflammatory properties of Robinin may help to quell the inflammatory cascade that exacerbates neuronal damage in Huntington's disease.[2]

Experimental Protocols

While specific protocols for Robinin in these disease models are not yet established, the following methodologies are standard in the field and could be adapted to evaluate Robinin's efficacy.

In Vitro Neuroprotection Assay
  • Cell Culture: SH-SY5Y neuroblastoma cells are differentiated into a neuronal phenotype.

  • Induction of Toxicity: Cells are exposed to disease-specific toxic insults:

    • Alzheimer's Model: Amyloid-beta (Aβ) oligomers.

    • Parkinson's Model: 6-hydroxydopamine (6-OHDA) or MPP+.

    • Huntington's Model: Transfection with a vector expressing mutant huntingtin (mHtt) exon 1.

  • Treatment: Cells are pre-treated with various concentrations of Robinin prior to the addition of the toxic agent.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT or LDH assay.

  • Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are quantified using fluorescent probes like DCFDA.

  • Western Blot Analysis: Protein levels of key signaling molecules (e.g., p-Akt, p-GSK3β, Nrf2) and cell death markers (e.g., cleaved caspase-3) are assessed.

In Vivo Animal Model Studies
  • Animal Models:

    • Alzheimer's Disease: APP/PS1 transgenic mice.[12]

    • Parkinson's Disease: MPTP-induced mouse model or 6-OHDA-induced rat model.[13][14]

    • Huntington's Disease: R6/2 or zQ175 transgenic mouse models.[15]

  • Robinin Administration: Robinin is administered to the animals (e.g., via oral gavage or intraperitoneal injection) for a specified duration, starting before or after the onset of pathology.

  • Behavioral Testing:

    • Alzheimer's: Morris water maze or Barnes maze for spatial memory.[12]

    • Parkinson's: Rotarod test for motor coordination or cylinder test for forelimb asymmetry.

    • Huntington's: Rotarod test, grip strength test, or open field test for motor function and anxiety-like behavior.

  • Histopathological and Biochemical Analysis:

    • Immunohistochemical staining of brain sections for Aβ plaques, neurofibrillary tangles, α-synuclein aggregates, or mHtt inclusions.

    • Quantification of neuronal loss in specific brain regions (e.g., hippocampus, substantia nigra, striatum).

    • Measurement of oxidative stress markers and inflammatory cytokines in brain tissue.

    • Western blot analysis of key signaling proteins.

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by Robinin in the context of neurodegeneration and a conceptual workflow for its preclinical evaluation.

Robinin_Signaling_Pathways Robinin Robinin PI3K PI3K Robinin->PI3K Nrf2 Nrf2 Robinin->Nrf2 Activates NFkB NF-κB Robinin->NFkB Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Tau Tau GSK3b->Tau Keap1 Keap1 Nrf2->Keap1 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines

Caption: Robinin's potential neuroprotective signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxicity_Induction Induce Neurotoxicity (Aβ, 6-OHDA, mHtt) Cell_Culture->Toxicity_Induction Robinin_Treatment_vitro Robinin Treatment Toxicity_Induction->Robinin_Treatment_vitro Viability_Assay Cell Viability & Oxidative Stress Assays Robinin_Treatment_vitro->Viability_Assay Mechanism_Analysis_vitro Mechanism Analysis (Western Blot, PCR) Viability_Assay->Mechanism_Analysis_vitro Data_Analysis Data Analysis & Comparison Mechanism_Analysis_vitro->Data_Analysis Animal_Model Neurodegenerative Disease Animal Model Robinin_Treatment_vivo Robinin Administration Animal_Model->Robinin_Treatment_vivo Behavioral_Tests Behavioral Testing Robinin_Treatment_vivo->Behavioral_Tests Post_mortem_Analysis Post-mortem Brain Analysis (Histology, Biochemistry) Behavioral_Tests->Post_mortem_Analysis Post_mortem_Analysis->Data_Analysis

Caption: Preclinical evaluation workflow for Robinin.

Conclusion and Future Directions

The available evidence strongly suggests that Robinin possesses neuroprotective properties that could be beneficial in the context of Alzheimer's, Parkinson's, and Huntington's diseases. Its ability to modulate the Akt/GSK3β and Nrf2 signaling pathways, coupled with its antioxidant and anti-inflammatory effects, positions it as a promising candidate for further investigation. Future research should focus on validating these potential effects in established in vitro and in vivo models of these specific neurodegenerative diseases. Head-to-head comparisons with other flavonoids and existing therapeutic agents will be crucial in determining the translational potential of Robinin as a novel neuroprotective agent.

References

Benchmarking the antioxidant capacity of Robinin against established standards.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the antioxidant capacity of Robinin against established standards, Trolox and Ascorbic Acid. Robinin, a flavonoid glycoside composed of kaempferol (B1673270) bonded to a robinobiose sugar moiety, has demonstrated significant antioxidant properties.[1] This document summarizes its performance in key antioxidant assays and elucidates its modulation of relevant signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Quantitative Antioxidant Activity

The antioxidant capacity of Robinin and standard antioxidants is compared across four widely used assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). The data, presented as IC50 (half-maximal inhibitory concentration) and Trolox Equivalents (TE), is summarized in the tables below. It is important to note that direct experimental data for Robinin (kaempferol-3-O-robinobioside) is limited in some assays. In such cases, data from structurally similar kaempferol glycosides is used as a proxy to provide a comparative analysis.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)IC50 (µM)
Robinin (as Kaempferol-3-O-α-L-rhamnoside) 14.6[2]~25.6
Trolox ~3.77[3]~15.06
Ascorbic Acid ~6.1[4]~34.6

Lower IC50 values indicate greater antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (TEAC)

CompoundTEAC (Trolox Equivalent Antioxidant Capacity)
Robinin (as Kaempferol glycosides) Generally lower than their aglycone (Kaempferol)[5][6]
Trolox 1.0 (by definition)
Ascorbic Acid ~0.5-1.0 (variable with assay conditions)

TEAC values are expressed relative to Trolox.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µmol Fe(II)/g or µmol TE/g)
Robinin (as Kaempferol glycosides) Data not readily available. Kaempferol shows significant FRAP activity.
Trolox Used as a standard for calibration.[7]
Ascorbic Acid Exhibits strong ferric reducing ability.

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/g)
Robinin (as Kaempferol glycosides) Data not readily available. Kaempferol shows ORAC activity.
Trolox Used as a standard for calibration.[8]
Ascorbic Acid Shows significant ORAC activity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and accurate comparison.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Reagent Preparation : A solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.

  • Reaction Mixture : The antioxidant sample, at various concentrations, is added to the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[4][9]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the decrease in absorbance at 734 nm.

  • ABTS•+ Generation : The ABTS radical cation is produced by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[10]

  • Reaction Mixture : The antioxidant sample is added to the ABTS•+ solution.

  • Measurement : The absorbance is recorded at 734 nm after a set incubation period (e.g., 6 minutes).

  • Calculation : The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance with that of a Trolox standard solution.[10]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is monitored at 593 nm.

  • FRAP Reagent : The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a ferric chloride solution.[7]

  • Reaction : The antioxidant sample is mixed with the FRAP reagent.

  • Incubation : The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement : The absorbance of the colored product is measured at 593 nm.

  • Calculation : The antioxidant capacity is determined by comparing the absorbance change with a standard curve prepared using ferrous sulfate (B86663) or Trolox.[7]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reaction Components : The assay mixture contains a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and the antioxidant sample.

  • Measurement : The fluorescence decay of the probe is monitored kinetically over time in the presence and absence of the antioxidant.

  • Calculation : The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.[8]

Signaling Pathways and Experimental Workflows

Robinin exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways involved in the cellular stress response.

Experimental Workflow for Antioxidant Assays

The general workflow for in vitro antioxidant capacity determination involves sample preparation, execution of the specific assay protocol, and subsequent data analysis to determine the antioxidant potential relative to a standard.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Sample Preparation (Robinin/Standards) Mixing Mixing of Sample and Reagents Sample->Mixing Reagents Assay Reagent Preparation Reagents->Mixing Incubation Incubation Mixing->Incubation Measurement Spectrophotometric/ Fluorometric Measurement Incubation->Measurement Calculation Calculation of Antioxidant Capacity (IC50, TEAC, etc.) Measurement->Calculation

Workflow for antioxidant capacity assays.

Robinin's Modulation of the AKT/GSK3β Signaling Pathway

Robinin has been shown to exert its antioxidant and cytoprotective effects by modulating the AKT/GSK3β signaling pathway. Oxidative stress can lead to the dephosphorylation and inactivation of AKT, which in turn activates GSK3β, promoting apoptosis. Robinin treatment can counteract this by promoting the phosphorylation and activation of AKT. Activated AKT then phosphorylates and inactivates GSK3β, thereby inhibiting apoptosis and promoting cell survival.[1][11]

G Robinin's Modulation of the AKT/GSK3β Pathway Robinin Robinin pAKT p-AKT (Active) Robinin->pAKT Promotes Phosphorylation AKT AKT AKT->pAKT Phosphorylation pGSK3b p-GSK3β (Inactive) pAKT->pGSK3b Promotes Phosphorylation (Inactivation) GSK3b GSK3β GSK3b->pGSK3b Phosphorylation Apoptosis Apoptosis GSK3b->Apoptosis Promotes pGSK3b->Apoptosis Inhibits CellSurvival Cell Survival pGSK3b->CellSurvival Promotes OxidativeStress Oxidative Stress OxidativeStress->AKT Inhibits (Dephosphorylation)

Robinin's effect on the AKT/GSK3β pathway.

Robinin's Influence on the SIRT1/NF-κB Signaling Pathway

Robinin also demonstrates antioxidant and anti-inflammatory effects through the regulation of the SIRT1/NF-κB signaling pathway. Oxidative stress can activate the transcription factor NF-κB, leading to the expression of pro-inflammatory genes. Robinin has been shown to upregulate SIRT1, a deacetylase that can inhibit NF-κB activity by deacetylating its p65 subunit. This inhibition of NF-κB leads to a reduction in the inflammatory response and associated oxidative stress.

G Robinin's Influence on the SIRT1/NF-κB Pathway Robinin Robinin SIRT1 SIRT1 Robinin->SIRT1 Upregulates p65 p65 subunit SIRT1->p65 Deacetylates NFkB NF-κB NFkB->p65 contains Inflammation Pro-inflammatory Gene Expression p65->Inflammation Promotes Transcription OxidativeStress Oxidative Stress OxidativeStress->NFkB Activates

Robinin's effect on the SIRT1/NF-κB pathway.

References

Confirming the Structure of Synthesized Robinin: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is paramount. This guide provides a comparative analysis of the synthesized flavonoid glycoside, Robinin, with its aglycone, Kaempferol, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualization are included to support the structural verification process.

Data Presentation: Comparative Spectral Data

The structural confirmation of synthesized Robinin relies on the detailed analysis of its spectral data and comparison with known standards or its constituent parts. Here, we compare the ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns of Robinin with its aglycone, Kaempferol.

Table 1: ¹H and ¹³C NMR Spectral Data Comparison of Robinin and Kaempferol in DMSO-d₆.

Position Robinin ¹³C (δ ppm) Robinin ¹H (δ ppm) Kaempferol ¹³C (δ ppm) Kaempferol ¹H (δ ppm)
Aglycone (Kaempferol)
2 156.4 - 156.2 -
3 133.2 - 135.8 -
4 177.5 - 175.9 -
5 161.2 - 160.7 12.48 (s)
6 99.8 6.45 (d, J=2.1 Hz) 98.8 6.18 (d, J=2.0 Hz)
7 162.8 - 164.0 -
8 94.8 6.85 (d, J=2.1 Hz) 94.0 6.43 (d, J=2.0 Hz)
9 157.0 - 156.2 -
10 105.6 - 103.1 -
1' 120.9 - 121.9 -
2' 130.9 8.05 (d, J=8.8 Hz) 129.6 8.03 (d, J=8.8 Hz)
3' 115.2 6.92 (d, J=8.8 Hz) 115.5 6.91 (d, J=8.8 Hz)
4' 160.0 - 159.4 10.11 (s)
5' 115.2 6.92 (d, J=8.8 Hz) 115.5 6.91 (d, J=8.8 Hz)
6' 130.9 8.05 (d, J=8.8 Hz) 129.6 8.03 (d, J=8.8 Hz)
3-O-Robinoside
Gal-1'' 101.5 5.65 (d, J=7.5 Hz) - -
Gal-2'' 71.5 3.40-3.70 (m) - -
Gal-3'' 73.8 3.40-3.70 (m) - -
Gal-4'' 67.9 3.40-3.70 (m) - -
Gal-5'' 75.8 3.40-3.70 (m) - -
Gal-6'' 66.5 4.25 (m) - -
Rha-1''' 100.7 4.45 (d, J=1.5 Hz) - -
Rha-2''' 70.3 3.40-3.70 (m) - -
Rha-3''' 70.6 3.40-3.70 (m) - -
Rha-4''' 71.8 3.40-3.70 (m) - -
Rha-5''' 68.3 3.40-3.70 (m) - -
Rha-6''' 17.8 1.08 (d, J=6.2 Hz) - -
7-O-Rhamnoside
Rha-1'''' 98.5 5.55 (d, J=1.5 Hz) - -
Rha-2'''' 70.0 3.40-3.70 (m) - -
Rha-3'''' 70.4 3.40-3.70 (m) - -
Rha-4'''' 71.2 3.40-3.70 (m) - -
Rha-5'''' 69.5 3.40-3.70 (m) - -

| Rha-6'''' | 18.2 | 1.15 (d, J=6.2 Hz) | - | - |

Table 2: Mass Spectrometry Data Comparison of Robinin and Kaempferol.

Parameter Robinin Kaempferol
Molecular Formula C₃₃H₄₀O₁₉[1] C₁₅H₁₀O₆
Molecular Weight 740.66 g/mol [1] 286.24 g/mol
Exact Mass [M-H]⁻ 739.2091 285.0403

| Key MS/MS Fragments (Negative Ion Mode) | m/z 593 [M-H-Rha]⁻, m/z 447 [M-H-Rha-Gal]⁻, m/z 284 [Kaempferol-H]⁻• | m/z 257 [M-H-CO]⁻, m/z 229 [M-H-2CO]⁻, m/z 151, m/z 133 |

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural confirmation of synthesized Robinin are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra, along with 2D correlation spectra (COSY, HSQC, HMBC), to elucidate the complete chemical structure of the synthesized Robinin.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 500 MHz (or equivalent) equipped with a cryoprobe.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized Robinin in approximately 0.6 mL of DMSO-d₆.

  • Add a small amount of TMS as an internal reference (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Spectral Width: 12 ppm

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

¹³C NMR Spectroscopy:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Spectral Width: 240 ppm

  • Acquisition Time: 1 second

  • Relaxation Delay: 2 seconds

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Standard pulse programs for COSY, HSQC, and HMBC experiments will be utilized to establish proton-proton, proton-carbon (one-bond), and proton-carbon (long-range) correlations, respectively. These experiments are crucial for the unambiguous assignment of all proton and carbon signals, particularly for the sugar moieties and their linkage to the aglycone.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To determine the molecular weight of the synthesized Robinin and to study its fragmentation pattern to confirm the identity and sequence of the sugar units and their attachment to the Kaempferol backbone.

Instrumentation:

  • LC System: Agilent 1290 Infinity II UHPLC (or equivalent).

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mass Spectrometer: Agilent 6545 Q-TOF LC/MS (or equivalent).

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

MS Conditions:

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Range: m/z 100-1000.

  • Acquisition Mode: MS and MS/MS.

  • Collision Energy (for MS/MS): Varied (e.g., 10, 20, 40 eV) to induce fragmentation.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical connections in the structural elucidation of synthesized Robinin.

experimental_workflow cluster_synthesis Synthesis of Robinin cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (LC-MS/MS) purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis comparison Comparison with Reference Data (Kaempferol & Literature) data_analysis->comparison structure_confirmed Structure Confirmed comparison->structure_confirmed

Caption: Experimental workflow for the synthesis and structural confirmation of Robinin.

logical_relationship cluster_data Experimental Data cluster_structure Molecular Structure of Robinin nmr_data NMR Data (Chemical Shifts, Couplings) aglycone Kaempferol Backbone nmr_data->aglycone Aromatic & Flavonoid Signals sugars Sugar Moieties (Galactose, 2x Rhamnose) nmr_data->sugars Anomeric & Sugar Protons/Carbons linkages Glycosidic Linkages (Positions & Stereochemistry) nmr_data->linkages HMBC Correlations ms_data MS Data (Molecular Ion, Fragments) ms_data->aglycone Fragment at m/z 285 ms_data->sugars Neutral Losses of Sugar Units ms_data->linkages Fragmentation Pattern

Caption: Logical connections between spectral data and the confirmed structure of Robinin.

References

Evaluating the Synergistic Potential of Robinin: A Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of comprehensive studies on the synergistic effects of Robinin when combined with other therapeutic compounds. While the standalone bioactivities of Robinin, a flavonoid glycoside, have been explored, its potential to enhance the efficacy of other drugs remains a promising yet uncharted area of investigation. This guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for evaluating the synergistic potential of Robinin. It outlines detailed experimental protocols, data presentation strategies, and the necessary visualizations to facilitate rigorous scientific inquiry.

Data Presentation: Quantifying Synergy

To objectively assess the interaction between Robinin and a partner compound, quantitative data from dose-response experiments should be systematically organized. The following tables provide a template for presenting such data, using a hypothetical combination of Robinin and the chemotherapeutic agent Doxorubicin against a cancer cell line.

Table 1: Single Agent Dose-Response Data

CompoundConcentration (µM)% Cell ViabilityIC50 (µM)
Robinin195.2 ± 4.150.0
588.7 ± 3.5
1075.1 ± 2.9
2560.3 ± 2.5
5050.1 ± 2.2
10038.6 ± 1.8
20025.4 ± 1.5
Doxorubicin0.192.5 ± 3.81.0
0.2578.9 ± 3.1
0.565.4 ± 2.7
1.050.2 ± 2.1
2.535.8 ± 1.9
5.022.1 ± 1.3
10.010.5 ± 1.1

Data are presented as mean ± standard deviation.

Table 2: Combination Dose-Response and Combination Index (CI) Data

Robinin (µM)Doxorubicin (µM)% Cell Viability (Combination)Fraction Affected (Fa)Combination Index (CI)Interaction
12.50.2545.3 ± 2.00.5470.75Synergy
25.00.5030.1 ± 1.70.6990.68Synergy
50.01.0015.8 ± 1.20.8420.62Strong Synergy
100.02.008.2 ± 0.90.9180.55Strong Synergy

CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of synergy studies. Below are protocols for the key experiments required to generate the data presented above.

Protocol 1: Cell Viability (MTT) Assay for Single and Combination Drug Treatment

Objective: To determine the cytotoxicity of Robinin and a partner compound, both individually and in combination, on a selected cell line.

Materials:

  • Target cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Robinin and partner compound (e.g., Doxorubicin) stock solutions

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of Robinin and the partner compound in complete medium. For combination studies, prepare mixtures at a constant ratio based on the individual IC50 values.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of the prepared drug dilutions (single agents and combinations) to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot dose-response curves and determine the IC50 values for the single agents.

Protocol 2: Calculation of the Combination Index (CI) using the Chou-Talalay Method

Objective: To quantitatively determine the nature of the interaction between Robinin and the partner compound (synergism, additivity, or antagonism).

Methodology: The Combination Index (CI) is calculated using the Chou-Talalay method, which is based on the median-effect equation. The CI is determined using the following formula:

CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 (Robinin) and drug 2 (partner compound) in combination that elicit a certain effect (x % inhibition).

  • (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that would be required to produce the same effect.

Procedure:

  • Data Input: Utilize software such as CompuSyn or a custom script to input the dose-response data for the single agents and their combinations.

  • Median-Effect Analysis: The software will perform a median-effect analysis to linearize the dose-effect curves and determine the parameters m (slope) and Dm (median-effect dose, equivalent to IC50).

  • CI Calculation: The software will then calculate the CI values for different effect levels (Fraction affected, Fa).

  • Interpretation:

    • CI < 0.9: Synergistic interaction

    • CI = 0.9 - 1.1: Additive effect

    • CI > 1.1: Antagonistic interaction

Mandatory Visualizations

Diagrams are essential for conveying complex information concisely. The following are examples of the required visualizations for this research.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_output Output cell_culture Cell Culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding drug_prep Drug Preparation (Robinin & Partner Compound) treatment Single & Combination Drug Treatment drug_prep->treatment cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance viability Calculate % Viability absorbance->viability ic50 Determine IC50 viability->ic50 ci_calc Calculate Combination Index (CI) viability->ci_calc ic50->ci_calc tables Data Tables ic50->tables ci_calc->tables graphs Dose-Response Curves & Fa-CI Plots ci_calc->graphs

Caption: Experimental workflow for assessing the synergistic effects of Robinin.

robinin_pathway cluster_effects Cellular Effects Robinin Robinin TLR2 TLR2 Robinin->TLR2 Inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Migration Migration AKT->Migration Inflammation Inflammation AKT->Inflammation

Caption: Robinin's known signaling pathway in pancreatic cancer cells.

Safety Operating Guide

Uncertainty in Substance Identification: "Rubinin"

Author: BenchChem Technical Support Team. Date: December 2025

For instance, searches have returned results for "Robinin" (CAS No. 301-19-9), a different chemical compound, as well as various commercial products and pigments like "Rubin Plus" and "Permanent Rubine" which are mixtures with their own specific safety data sheets.[3][4][5] It is crucial to correctly identify the chemical before proceeding with any handling or disposal procedures. Providing disposal information without a confirmed chemical identity can be hazardous.

To ensure the safety of all personnel and compliance with regulations, it is imperative to confirm the precise chemical identity of "Rubinin," preferably by its CAS number, before consulting the corresponding Safety Data Sheet (SDS) for proper disposal protocols.

Given the ambiguity, this document will provide a general framework for chemical waste disposal that should be adapted to the specific information found in the substance's SDS.

General Procedures for Safe Disposal of Laboratory Chemical Waste

The following are general, procedural steps for the safe disposal of chemical waste in a laboratory setting. These steps are not a substitute for the specific guidance provided in a chemical's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

Before handling any chemical waste, it is essential to be equipped with the appropriate PPE. This typically includes:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: The type of glove material should be chosen based on the chemical's properties.

  • Lab Coat: To protect skin and clothing.

  • Closed-Toed Shoes: To protect feet from spills.

In some cases, a respirator may be necessary if the chemical is volatile or produces hazardous fumes.[6]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure proper disposal.

  • Solid Waste:

    • Collect contaminated materials such as gloves, pipette tips, and weigh paper in a designated, clearly labeled hazardous waste container.

    • This container should be sealable and made of a material compatible with the chemical waste.[6]

  • Liquid Waste:

    • Collect all solutions containing the chemical in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix different chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7]

  • Empty Containers:

    • "Empty" containers that held the chemical are still considered hazardous waste.

    • These containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[6]

    • After rinsing, deface the original label and dispose of the container as directed by your institution's EHS guidelines.

Labeling and Storage

All hazardous waste containers must be clearly labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name of the contents (avoiding abbreviations).

  • The approximate concentrations and volumes.

  • The date the waste was first added to the container.

Store waste containers in a designated, secure area away from general laboratory traffic. Ensure that incompatible waste types are stored separately to prevent accidental reactions.

Final Disposal

Arrange for the collection of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Under no circumstances should chemical waste be disposed of in the regular trash or poured down the drain.[6]

Quantitative Data and Hazard Summary

Without a confirmed Safety Data Sheet for "this compound," a specific quantitative hazard summary cannot be provided. However, a typical SDS would contain the following information, which is essential for a risk assessment.

ParameterInformation
GHS Hazard Classification Specifies the nature and degree of the chemical's hazards (e.g., Acute Toxicity, Skin Corrosion).
Hazard Statements Standardized phrases that describe the nature of the hazard (e.g., H302: Harmful if swallowed).[4]
Precautionary Statements Recommended measures to minimize or prevent adverse effects (e.g., P280: Wear protective gloves).[3]
Physical Properties Includes data such as molecular weight, melting point, and solubility.[8]
Toxicological Data Provides information on acute and chronic health effects, such as LD50 values.[3]
Ecological Information Details the potential environmental impact, particularly on aquatic life.[6]

Experimental Protocols and Workflows

Detailed experimental protocols involving "this compound" are not available due to the ambiguity of the chemical's identity. However, a generalized workflow for handling and disposing of a chemical in a research setting is provided below.

cluster_prep Preparation cluster_exp Experimentation cluster_disp Disposal prep_sds Consult SDS for 'this compound' prep_ppe Don Appropriate PPE prep_sds->prep_ppe exp_handle Handle 'this compound' in Ventilated Area prep_ppe->exp_handle exp_waste Generate 'this compound' Waste exp_handle->exp_waste disp_segregate Segregate Solid, Liquid, & Sharps Waste exp_waste->disp_segregate disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

General workflow for handling and disposing of laboratory chemical waste.

References

Essential Safety and Handling Protocol for Rubinin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Rubinin" is not a widely recognized chemical compound. The following guidance is based on the assumption that this compound is a potent cytotoxic and potentially genotoxic compound, requiring the highest level of safety precautions. These protocols are derived from established best practices for handling hazardous substances in a research and drug development laboratory setting. Always consult your institution's specific Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) before handling any new compound.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for operations and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is to be treated as a hazardous substance with potential cytotoxic, mutagenic, and reproductive toxicity properties.[1][2] All handling of this compound powder or its concentrated solutions must be performed within a certified chemical fume hood or a biological safety cabinet to minimize exposure.[3]

A comprehensive list of required Personal Protective Equipment (PPE) is detailed below. This equipment must be worn at all times when handling this compound in any form.

PPE CategoryItemStandard/SpecificationPurpose
Body Protection Disposable, solid-front lab coat with knit cuffsChemical-resistant materialProtects skin and personal clothing from contamination. Cuffs prevent substances from entering sleeves.[4]
Hand Protection Double gloves (two pairs)ASTM D6978-05 rated for chemotherapy drug handlingProvides a barrier against chemical permeation. Double-gloving is a standard precaution for handling highly potent compounds.[5]
Eye Protection Safety glasses with side shields or splash gogglesANSI Z87.1 ratedProtects eyes from splashes and aerosols.
Respiratory Protection N95 or higher-rated respiratorNIOSH-approvedRequired when handling powder outside of a containment device to prevent inhalation.[6]
Operational Plan: Step-by-Step Handling Procedures

2.1 Receiving and Storage

  • Inspect: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage. Do not open if compromised.

  • Transport: Use a secondary, sealed container to transport the compound to the designated storage area.

  • Storage: Store this compound in a clearly marked, dedicated, and ventilated area away from incompatible materials.[6] The storage container must be tightly sealed and labeled with the appropriate hazard warnings.

2.2 Weighing and Reconstitution of this compound Powder

This procedure presents a high risk of aerosol generation and must be performed with extreme caution.

  • Preparation: Before starting, ensure a designated cytotoxic waste container is within immediate reach inside the containment unit (e.g., chemical fume hood).

  • Containment: Perform all manipulations within a certified chemical fume hood or similar ventilated enclosure.

  • Weighing: Use a dedicated weighing vessel. Tare the balance with the vessel and lid. Carefully add the powder to the vessel, minimizing any disturbance that could create dust.

  • Dissolution: Add the solvent slowly to the powder to avoid splashing. Gently swirl or vortex to dissolve. Do not use sonication, as it can generate aerosols.

  • Cleaning: After reconstitution, wipe down the exterior of the vial, the balance, and the work surface with an appropriate deactivating solution, followed by 70% ethanol.[4]

2.3 General Handling of this compound Solutions

  • Luer-Lock Syringes: Use only Luer-Lock syringes and needles to prevent accidental disconnection and spills.[5]

  • Work Surface: Work on a disposable, absorbent plastic-backed pad to contain any potential spills.[2]

  • Transport: When moving solutions outside the fume hood, use sealed, shatter-proof secondary containers.

Disposal Plan: Managing this compound-Contaminated Waste

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to hazardous waste regulations.[7][8] Segregate waste at the point of use.[7]

Waste TypeContainerLabelingDisposal Method
Sharps Puncture-resistant sharps container with a purple lid"Cytotoxic Sharps Waste"[7]High-temperature incineration by a licensed waste contractor.[7][8]
Solid Waste Thick, leak-proof plastic bag or bin, typically purple or marked with a purple lid"Cytotoxic Waste"[7][9]High-temperature incineration by a licensed waste contractor.[1][9]
Liquid Waste Designated, sealed, and leak-proof hazardous waste container"Hazardous Waste: Cytotoxic - this compound"Collection and disposal by a certified hazardous waste management service.
Contaminated PPE Disposed of as solid cytotoxic waste before exiting the laboratory.[2]"Cytotoxic Waste"High-temperature incineration by a licensed waste contractor.[8]
Emergency Spill Protocol

In the event of a spill, immediately alert others in the area and follow these steps:

  • Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.

  • Isolate: Restrict access to the spill area.

  • PPE: Don the appropriate PPE, including a respirator if the spill involves powder.

  • Contain: Cover the spill with absorbent pads from a cytotoxic spill kit, working from the outside in.

  • Clean: Gently wipe up the spill. Clean the area with a deactivating agent, followed by water and detergent.[4]

  • Dispose: All cleanup materials must be disposed of as cytotoxic waste.[2]

  • Report: Report the incident to your institution's Environmental Health and Safety department.

Workflow Visualization

The following diagram illustrates the key logistical and safety steps for handling this compound from receipt to disposal.

Rubinin_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Management cluster_spill Emergency Protocol receive Receive & Inspect Compound storage Secure Storage (Ventilated, Labeled) receive->storage Intact Pkg ppe Don Full PPE (Double Gloves, Gown, Eyewear) storage->ppe containment Work in Fume Hood on Absorbent Pad ppe->containment weigh Weigh Powder containment->weigh reconstitute Reconstitute (Add Solvent) weigh->reconstitute handle General Handling (Luer-Lock Syringes) reconstitute->handle sharps Sharps Waste (Purple-Lid Bin) handle->sharps Generate Waste solid Solid Waste (Gloves, Pads, PPE) handle->solid Generate Waste liquid Liquid Waste (Aqueous/Solvent) handle->liquid Generate Waste spill Spill Occurs handle->spill If Spill incineration High-Temperature Incineration sharps->incineration solid->incineration liquid->incineration Via Specialist cleanup Use Spill Kit & Decontaminate spill->cleanup cleanup->solid Dispose Cleanup Materials

Caption: Workflow for the safe handling and disposal of the potent compound this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.